4-Morpholin-4-yl-thieno[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-thieno[3,2-d]pyrimidin-4-ylmorpholine |
InChI |
InChI=1S/C10H11N3OS/c1-6-15-9-8(1)11-7-12-10(9)13-2-4-14-5-3-13/h1,6-7H,2-5H2 |
InChI Key |
ZEWWLZDNTOZATC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Rational Design and Chemical Profiling of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine: A Core Scaffold in Kinase Inhibition
Executive Summary
The 4-morpholin-4-yl-thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous class I Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors[1]. By mimicking the adenine ring of ATP, this bicyclic heteroaromatic system anchors itself within the highly conserved kinase hinge region. This technical guide provides an in-depth analysis of its chemical properties, structural significance, and the self-validating synthetic workflows required to generate this critical intermediate.
Structural and Physicochemical Properties
The efficacy of the thieno[3,2-d]pyrimidine core lies in its rigid, planar geometry and specific electron distribution. The fusion of an electron-rich thiophene ring with an electron-deficient pyrimidine ring creates a highly stable system that is uniquely susceptible to targeted nucleophilic aromatic substitution (SNAr) at the C4 position[2]. The addition of the morpholine ring at this position is arguably the most critical structural feature for determining PI3K selectivity[3].
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Mechanistic Implication |
| Molecular Weight | 221.28 g/mol | Highly ligand-efficient, low-MW starting point for fragment-based drug design (FBDD). |
| Hydrogen Bond Donors | 0 | Prevents unfavorable desolvation penalties upon entering the hydrophobic ATP pocket. |
| Hydrogen Bond Acceptors | 4 | Morpholine oxygen acts as the primary acceptor for the hinge region (Val851). |
| Topological Polar Surface Area | ~55 Ų | Optimal for membrane permeability, cellular penetration, and oral bioavailability. |
Mechanistic Grounding: PI3K Inhibition Kinetics
The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism and survival, frequently dysregulated in human cancers[1]. The this compound core acts as a competitive ATP inhibitor by directly occupying the catalytic cleft of the kinase.
Causality of Binding: The morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα hinge region[1]. Without this specific interaction, binding affinity drops precipitously. The planar thienopyrimidine core intercalates into the hydrophobic pocket (forming van der Waals interactions with Trp812 and Met922), while the C2 and C6 positions remain available for functionalization to reach the affinity pocket and solvent-exposed regions, respectively[4].
PI3K/AKT/mTOR signaling cascade and targeted inhibition by the thienopyrimidine core.
Experimental Protocol: Self-Validating Synthesis of the Core Scaffold
The synthesis of this compound requires a highly controlled, three-step methodology starting from methyl 3-aminothiophene-2-carboxylate[2]. Every step in this protocol is designed with built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding.
Step-by-step synthetic workflow of this compound.
Step 1: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
-
Procedure: Suspend methyl 3-aminothiophene-2-carboxylate in excess formamide and heat to 150°C for 6-8 hours.
-
Causality: Formamide serves as both the high-boiling solvent and the carbon/nitrogen source for the pyrimidine ring closure. The high thermal energy is required to drive the initial amidation of the ester, followed by intramolecular cyclization.
-
Validation Checkpoint: The reaction is complete when the starting material disappears on TLC. The product precipitates upon cooling and the addition of water.
H NMR will show a characteristic downfield singlet (~8.1 ppm) for the new pyrimidine CH proton and a broad singlet for the lactam NH.
Step 2: Chlorination to 4-Chloro-thieno[3,2-d]pyrimidine
-
Procedure: Suspend the intermediate in phosphorus oxychloride (POCl
) and reflux for 3-4 hours[3]. -
Causality: The lactam form is inert to nucleophilic attack. POCl
drives the tautomeric equilibrium toward the reactive enol form and subsequently substitutes the hydroxyl group with a chloride. This creates a highly electrophilic C4 position. -
Validation Checkpoint: Excess POCl
must be carefully quenched over ice to prevent hydrolysis back to the lactam. Successful chlorination is confirmed by the disappearance of the lactam NH peak in H NMR and a significant shift in value on TLC (becoming significantly less polar).
Step 3: SNAr Substitution with Morpholine
-
Procedure: Dissolve 4-chloro-thieno[3,2-d]pyrimidine in ethanol. Add morpholine (2.2 equivalents) dropwise, and reflux the mixture for 2 hours[2].
-
Causality: The pyrimidine ring is electron-deficient, stabilizing the Meisenheimer complex intermediate during the SNAr reaction. The use of 2.2 equivalents of morpholine is deliberate: one equivalent acts as the nucleophile, while the second acts as an acid scavenger for the HCl byproduct, preventing protonation and deactivation of the nucleophile.
-
Validation Checkpoint: The final core is isolated via aqueous workup.
H NMR definitively confirms success through the appearance of two distinct aliphatic triplets at ~3.75 ppm and ~3.85 ppm (integrating to 4H each), corresponding to the morpholine CH groups[2].
Structure-Activity Relationship (SAR) & Optimization
The unsubstituted this compound core is a relatively weak binder on its own. In drug discovery, it serves as a foundational fragment that must be grown to achieve nanomolar potency and isoform selectivity.
-
C2 Functionalization: Introduction of an indazole or pyrimidine ring at C2 (typically via Suzuki coupling) allows the molecule to reach deep into the affinity pocket. For example, the indazole NH forms a critical hydrogen bond with Asp810, dramatically boosting affinity[1].
-
C6 Functionalization: Substitutions at C6 (e.g., piperazine derivatives) project outward into the solvent-exposed region. While this does not significantly alter hinge binding, it drastically improves aqueous solubility and pharmacokinetic (PK) parameters, transforming an in vitro binder into an orally bioavailable drug[5].
Table 2: SAR Impact of Scaffold Functionalization (PI3Kα Inhibition)
| Compound / Substitution Profile | PI3Kα IC | Structural Rationale |
| Unsubstituted Core | >10,000 | Weak baseline binding; lacks affinity pocket interactions. |
| C2-Indazole Substituted | ~150 | Indazole NH interacts with Asp810, significantly boosting affinity. |
| C2-Indazole + C6-Piperazine (GDC-0941) | 3 | C6 piperazine enhances solubility and solvent-exposed interactions, yielding clinical potency[4]. |
References
-
[2] Lei, H., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. URL:[Link]
-
[1] Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. URL:[Link]
-
[5] Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
[3] Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. URL:[Link]
-
[4] Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications. URL:[Link]
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Biological Activity of Morpholine-Substituted Thienopyrimidines: A Technical Guide to PI3K/mTOR Inhibition
Executive Summary
The dysregulation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a hallmark of numerous malignancies, driving uncontrolled cellular proliferation, survival, and metabolic reprogramming[1]. Over the past two decades, the morpholine-substituted thienopyrimidine scaffold has emerged as a highly privileged pharmacophore in the targeted oncology space. By acting as potent, ATP-competitive inhibitors, these compounds have paved the way for clinical-stage therapeutics, most notably GDC-0941 (Pictilisib) and dual PI3K/mTOR inhibitors like GNE-477[2][3].
This technical guide deconstructs the structure-activity relationships (SAR) of this chemical class, elucidates the causality behind their biological activity, and outlines self-validating experimental workflows for preclinical profiling.
Mechanistic Grounding: Structure-Activity Relationship (SAR)
The biological efficacy of morpholine-substituted thienopyrimidines is not coincidental; it is driven by precise, sub-angstrom interactions within the ATP-binding cleft of class I PI3K isoforms and the mTOR kinase domain.
The Morpholine Pharmacophore: Hinge Region Anchoring
The morpholine ring is the critical anchor of this molecular class. Crystallographic studies reveal that the oxygen atom of the morpholine moiety acts as a highly specific hydrogen bond acceptor[4]. It interacts directly with the backbone amide of Val851 (in PI3Kα), perfectly mimicking the binding of the N1 atom of the adenine ring in endogenous ATP[5]. Furthermore, the morpholine ring adopts a chair conformation, minimizing steric strain while optimizing vector geometry for the rest of the molecule to project into the affinity pocket.
The Thienopyrimidine Core: Hydrophobic Sandwiching
The fused thienopyrimidine core serves as a rigid, planar, aromatic spacer. Once the morpholine anchors to the hinge region, the thienopyrimidine system is effectively "sandwiched" between hydrophobic residues in the kinase active site. It rests on a floor formed by Met953 and Ile963, while the ceiling is capped by Met804, Trp812, and Ile831[5]. This extensive hydrophobic packing drives the high binding affinity (low nanomolar
Substituent Effects: Tuning PI3K vs. mTOR Selectivity
Modifications at the C-2 and C-6 positions of the thienopyrimidine core dictate the selectivity profile:
-
Deep Pocket Binding (GDC-0941): The inclusion of an indazole moiety at the C-2 position allows the compound to reach deep into the affinity pocket, forming critical hydrogen bonds with Tyr867 and Asp841. This results in a highly selective pan-PI3K inhibitor with minimal mTOR crossover[5].
-
Dual Inhibition (GNE-477): Replacing the indazole with a 2-aminopyrimidine group drastically shifts the selectivity profile. The aminopyrimidine interacts with Glu2190 in mTOR (a more flexible residue than the corresponding Asp836 in PI3Kγ), increasing mTOR inhibitory potency by roughly 20-fold, yielding a potent dual PI3K/mTOR inhibitor[3].
Signaling Pathway Modulation
The PI3K/AKT/mTOR axis is a linear, yet highly amplified, signal transduction network. Class I PI3Ks phosphorylate PIP2 to generate PIP3, a lipid second messenger that recruits AKT to the plasma membrane. AKT is subsequently activated and drives mTORC1 signaling.
Morpholine-thienopyrimidines intervene at the apex of this pathway (PI3K) and, depending on the analog, at the downstream node (mTOR), effectively shutting down the oncogenic signal and inducing apoptosis and autophagy[6][7].
Figure 1: PI3K/AKT/mTOR signaling cascade and nodes of intervention by thienopyrimidine inhibitors.
Quantitative Kinase Selectivity Profiling
To demonstrate the structure-activity divergence between a selective PI3K inhibitor, a dual PI3K/mTOR inhibitor, and an early-generation reference compound, the biochemical
| Compound | Primary Scaffold | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Selectivity Profile |
| GDC-0941 | Morpholino-thienopyrimidine | 3 | 33 | 3 | 75 | 580 | Pan-PI3K Selective |
| GNE-477 | Morpholino-thienopyrimidine | 4 | 86 | 6 | 15 | 21 | Dual PI3K/mTOR |
| LY294002 | Morpholino-chromone | 550 | 16,000 | 1,600 | 12,000 | >10,000 | Early Reference |
Table 1: Biochemical
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of novel thienopyrimidines must follow a self-validating workflow. Biochemical potency must translate to cellular target engagement, which in turn must predict in vivo efficacy.
Figure 2: Self-validating experimental workflow for the preclinical evaluation of kinase inhibitors.
Protocol 1: In Vitro ATP-Competitive Kinase Assay (ADP-Glo™)
Purpose: To quantify the biochemical
-
Enzyme Preparation: Dilute recombinant human PI3K isoforms (e.g., p110α/p85α) in kinase buffer (50 mM HEPES pH 7.5, 3 mM
, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). -
Compound Pre-incubation: Add morpholine-thienopyrimidine analogs in a 10-point dose-response series (e.g., 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature.
-
Causality: Pre-incubation allows the slow-binding thienopyrimidine core to fully occupy the ATP pocket before substrate introduction, preventing false-negative
shifts.
-
-
Reaction Initiation: Add 10 µM ATP and 50 µM PIP2 substrate. Incubate for 1 hour.
-
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Subsequently, add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal via luciferase.
-
Validation: Calculate
using a 4-parameter logistic non-linear regression model. A valid assay must show a Hill slope ( ) confirming a 1:1 stoichiometric ATP-competitive binding mechanism.
Protocol 2: Cellular Target Engagement via Western Blotting
Purpose: To confirm that the biochemical inhibition translates across the cell membrane to shut down the intracellular PI3K/AKT/mTOR axis[6].
-
Cell Culture & Treatment: Seed PTEN-null cancer cells (e.g., U87MG glioblastoma or PC3 prostate cancer) in 6-well plates. Treat with the lead thienopyrimidine at
, , and the biochemical for 2 hours. -
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors (e.g., Sodium orthovanadate, NaF) are strictly required to preserve the transient phosphorylation states of AKT and S6 during extraction.
-
-
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for:
-
p-AKT (Ser473): Validates the inhibition of the PI3K/PIP3 signaling node (and mTORC2).
-
p-S6 (Ser235/236): Validates the downstream inhibition of mTORC1.
-
-
Validation: A selective PI3K inhibitor (like GDC-0941) will ablate p-AKT at lower doses while requiring higher doses to fully ablate p-S6. A dual inhibitor (like GNE-477) will show simultaneous, dose-dependent ablation of both biomarkers, validating its dual-node mechanism of action.
References
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3K Inhibitors, Semantic Scholar,[Link]
-
Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents, Oncotarget / PMC,[Link]
-
Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors, PubMed,[Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study, PMC,[Link]
-
Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic, AACR Journals,[Link]
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Role of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine as a PI3K inhibitor bioisostere
An In-Depth Technical Guide to 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine as a PI3K Inhibitor Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive analysis of this compound as a bioisostere for the development of potent and selective Phosphoinositide 3-kinase (PI3K) inhibitors. We will delve into the foundational principles of bioisosterism that rationalize the use of this scaffold, its synthesis, structure-activity relationships (SAR), and detailed protocols for its biological evaluation. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics targeting the PI3K signaling pathway.
Introduction: The PI3K Signaling Pathway and the Imperative for Novel Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K family of lipid kinases phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of substrates to drive cellular responses.[6]
Given its central role in tumorigenesis, significant efforts have been dedicated to the development of small molecule inhibitors of PI3K.[4][7] These inhibitors can be broadly classified based on their selectivity for different PI3K isoforms (Class I PI3Ks: p110α, p110β, p110δ, and p110γ) or their dual inhibition of PI3K and the structurally related mammalian target of rapamycin (mTOR).[4][7]
The Concept of Bioisosterism in PI3K Inhibitor Design
Bioisosterism, the exchange of a functional group within a molecule with another group of similar physical and chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design.[8] This strategy is employed to modulate a compound's potency, selectivity, pharmacokinetic properties, and to circumvent metabolic liabilities.[8] In the context of kinase inhibitors, the thieno[3,2-d]pyrimidine scaffold has been successfully utilized as a bioisostere of the endogenous purine ring of adenosine triphosphate (ATP), the natural substrate for kinases.[1][9] Its structural and electronic resemblance allows it to competitively bind to the ATP-binding pocket of kinases, including PI3K.[1]
This compound: A Privileged Bioisosteric Scaffold
The this compound core is a key pharmacophore in a number of potent PI3K inhibitors, most notably in the clinical candidate GDC-0941 (Pictilisib).[10][11][12] The thieno[3,2-d]pyrimidine nucleus serves as a bioisosteric replacement for purine and other heterocyclic systems like quinazoline, which are also prevalent in kinase inhibitors.[13][14] The morpholine moiety at the 4-position is crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase domain.
Caption: Bioisosteric relationship of Thieno[3,2-d]pyrimidine.
Synthesis of this compound Derivatives
A general and efficient synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been reported, typically starting from commercially available methyl 3-aminothiophene-2-carboxylate. The synthetic route generally involves a three-step process:
-
Condensation: Reaction of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form the thieno[3,2-d]pyrimidin-4-one core.
-
Chlorination: Conversion of the pyrimidinone to the 4-chloro intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Nucleophilic Substitution: Reaction of the 4-chlorothieno[3,2-d]pyrimidine with morpholine to yield the final product.
This synthetic strategy is robust and amenable to the generation of a library of analogs for structure-activity relationship studies by varying the substituents on the thiophene ring and utilizing different amines in the final step.
Caption: General synthetic workflow.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on thieno[3,2-d]pyrimidine derivatives as PI3K inhibitors.[1] These studies have highlighted several key structural features that govern their potency and selectivity:
-
The 4-Morpholino Group: As mentioned, the morpholine moiety is critical for activity, forming a hydrogen bond with the hinge region of the PI3K active site.
-
Substituents at the 2-position: The 2-position of the thieno[3,2-d]pyrimidine core is a key vector for modification to enhance potency and modulate isoform selectivity. Aromatic and heteroaromatic substituents are well-tolerated and can engage in additional interactions within the active site.
-
Substituents on the Thiophene Ring: Modifications to the thiophene ring can influence the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also impact biological activity.
| Compound Series | Key Substituent | PI3Kα IC₅₀ (nM) | Reference |
| GDC-0941 Analog | 2-(1H-Indazol-4-yl) | 3 | [10] |
| Compound 17f | 2-Aryl with specific substitutions | 39 | |
| Thieno[2,3-d]pyrimidine VIb | 2-(3-hydroxyphenyl) | N/A (% inhibition reported) |
Experimental Protocols for Biological Evaluation
The characterization of this compound derivatives as PI3K inhibitors requires a suite of in vitro and cell-based assays.
In Vitro PI3K Kinase Assay
The primary evaluation of a putative PI3K inhibitor is to determine its direct inhibitory effect on the enzymatic activity of purified PI3K isoforms. A commonly used method is the ADP-Glo™ Kinase Assay.[9]
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the PI3K enzyme (e.g., PI3Kα/p85α), and the lipid substrate (e.g., PIP2).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase to produce light.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Assay: Phospho-Akt Quantification
To assess the compound's activity in a cellular context, it is crucial to measure the inhibition of the PI3K pathway. This is often achieved by quantifying the phosphorylation of downstream effectors, such as Akt.[5]
Principle: A cell-based ELISA or Western blot can be used to measure the levels of phosphorylated Akt (p-Akt) at key residues (e.g., Ser473) relative to the total Akt levels.
Step-by-Step Protocol (Cell-Based ELISA):
-
Cell Culture and Treatment: Seed cancer cells known to have an active PI3K pathway (e.g., PC-3, MCF-7) in a 96-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
ELISA:
-
Coat the wells of an ELISA plate with an antibody that captures total Akt.
-
Add the cell lysates to the wells.
-
Add a detection antibody that specifically recognizes p-Akt (Ser473), which is conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
-
Detection: Measure the signal using a plate reader.
-
Normalization: In parallel wells, use a detection antibody for total Akt to normalize the p-Akt signal.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of Akt phosphorylation.
Caption: Workflow for inhibitor evaluation.
Conclusion and Future Perspectives
The this compound scaffold represents a highly successful example of the application of bioisosterism in modern drug discovery. Its ability to mimic the purine core of ATP allows for potent and selective inhibition of PI3K, a key driver of tumorigenesis. The synthetic tractability of this scaffold, coupled with a deep understanding of its structure-activity relationships, continues to make it a fertile ground for the development of next-generation PI3K inhibitors. Future efforts may focus on fine-tuning the substituents on this core to achieve improved isoform selectivity, enhanced pharmacokinetic profiles, and to overcome mechanisms of drug resistance.
References
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Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy. PubMed. Available at: [Link]
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3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol. PubChem. Available at: [Link]
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PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link]
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The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available at: [Link]
-
The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ResearchGate. Available at: [Link]
-
Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. PubMed Central. Available at: [Link]
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Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Bentham Science. Available at: [Link]
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(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available at: [Link]
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Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Atlantis Press. Available at: [Link]
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Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link]
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Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. PMC. Available at: [Link]
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Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine | Atlantis Press. Atlantis Press. Available at: [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molec. Taylor & Francis. Available at: [Link]
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Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. Available at: [Link]
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Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis. Available at: [Link]
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The reported 2D interaction of GDC-0941 (PDB: 3DBS) vs. re-docked... ResearchGate. Available at: [Link]
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Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. PubMed. Available at: [Link]
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PI3K / Akt Signaling. Rockland Immunochemicals. Available at: [Link]
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Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro. SSRN. Available at: [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][5][6]triazino[2,3-c]quinazolines. MDPI. Available at: [Link]
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Phosphoinositide 3-kinase inhibitor. Wikipedia. Available at: [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. Available at: [Link]
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PI3K-Akt signaling pathway. Cusabio. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
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Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. PMC. Available at: [Link]
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Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. PubMed. Available at: [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
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Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. PMC. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
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PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Bioisostere. Wikipedia. Available at: [Link]
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- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Molecular weight and physicochemical data for 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine
The following technical guide details the physicochemical properties, synthetic architecture, and medicinal chemistry applications of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine , a critical pharmacophore in kinase inhibitor development.
The PI3K Inhibitor Scaffold: Physicochemical Profile & Synthetic Architecture[1]
Executive Summary
This compound (hereafter referred to as MTP ) is a bicyclic heteroaromatic compound functioning as a potent adenine bioisostere. It serves as the structural core for a class of Phosphoinositide 3-kinase (PI3K) inhibitors, most notably GDC-0941 (Pictilisib) .
By fusing a thiophene ring to a pyrimidine ring, the thieno[3,2-d]pyrimidine scaffold mimics the purine ring system of ATP, allowing it to anchor effectively within the kinase hinge region.[1] The C4-morpholine substitution is a critical design element, enhancing solubility and often providing specific hydrogen-bonding interactions within the ATP-binding pocket.[1] This guide outlines the molecule's physicochemical data, validated synthetic routes, and structural biology context.
Physicochemical Specifications
The following data consolidates experimental and predicted values for the core MTP structure (unsubstituted at C2/C6).
| Property | Value | Notes |
| IUPAC Name | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | |
| CAS Number | 16234-46-1 | Core structure |
| Molecular Formula | C₁₀H₁₁N₃OS | |
| Molecular Weight | 221.28 g/mol | |
| Appearance | Pale yellow to white solid | Crystalline |
| Melting Point | 109 – 110 °C | Recrystallized from Ethanol [1] |
| Solubility | DMSO (>50 mg/mL), Ethanol (Hot), DCM | Limited aqueous solubility without formulation |
| LogP (Predicted) | 0.9 – 1.5 | Lipophilic, suitable for membrane permeability |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 4 | N1, N3, Morpholine-O, Thiophene-S |
| Topological PSA | ~50 Ų | Favorable for CNS/Cell penetration |
Synthetic Architecture
The synthesis of MTP follows a convergent "Build-and-Functionalize" strategy. The protocol below describes the most robust route, offering high yields and scalability.
Reaction Pathway Analysis
The synthesis proceeds through three distinct phases: Cyclization , Activation , and Nucleophilic Displacement .
Figure 1: Synthetic workflow for this compound.
Detailed Protocol
Step 1: Formation of the Pyrimidine Core
-
Reagents: Methyl 3-aminothiophene-2-carboxylate (1.0 eq), Formamidine acetate (1.5 eq), Ethanol.
-
Procedure: Reflux the mixture for 12–16 hours. The formamidine acts as a C1 synthon, closing the pyrimidine ring onto the thiophene amine.
-
Workup: Cool to room temperature. The product, thieno[3,2-d]pyrimidin-4(3H)-one, precipitates. Filter and wash with cold ethanol.
Step 2: Chlorination (Activation)
-
Reagents: Thieno[3,2-d]pyrimidin-4(3H)-one, POCl₃ (Phosphorus oxychloride, excess), DMF (catalytic).
-
Procedure: Heat at reflux (approx. 100°C) for 3 hours. The carbonyl oxygen is converted to a chloro leaving group, aromatizing the pyrimidine ring.
-
Safety Note: Quench excess POCl₃ carefully by pouring the reaction mixture onto crushed ice/water. Neutralize with NaHCO₃. Extract with DCM.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: 4-Chlorothieno[3,2-d]pyrimidine (1.0 eq), Morpholine (2.0 eq), Ethanol.
-
Procedure: Dissolve the chloro-intermediate in ethanol. Add morpholine.[1][2][3][4][5][6][7][8] Reflux for 2–4 hours. The morpholine acts as a nucleophile, displacing the chloride at the C4 position.[1]
-
Purification: Evaporate solvent. Recrystallize from ethanol/water or purify via silica gel chromatography (DCM:MeOH) to yield the final product [2].
Structural Biology & Mechanism of Action
The MTP scaffold is a "privileged structure" in kinase drug discovery. Its efficacy stems from its ability to mimic the adenine base of ATP.[9]
Binding Mode (PI3K Homology)
In the context of PI3K inhibition (e.g., GDC-0941), the scaffold functions as follows:
-
Hinge Binding: The nitrogen atoms of the thieno[3,2-d]pyrimidine core (specifically N1 or N3) or attached substituents (like the indazole in GDC-0941) form hydrogen bonds with the backbone amide of Val851 in the hinge region of PI3Kα.
-
Solvent Interaction: The morpholine ring at C4 typically points toward the solvent interface. In some binding poses (e.g., ZSTK474), the morpholine oxygen itself can serve as a hydrogen bond acceptor for the hinge valine.[6]
-
Hydrophobic Sandwich: The flat heteroaromatic core is sandwiched between hydrophobic residues (Ile932, Met772), stabilizing the complex via van der Waals interactions.
Figure 2: Pharmacophore mapping of MTP within the ATP-binding pocket.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at -20°C. Keep container tightly closed in a dry and well-ventilated place.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]
-
Solubility for Assays: Prepare stock solutions in DMSO . Avoid aqueous stock solutions due to potential precipitation over time.
References
-
Lei, H., et al. (2017). "Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine." Advances in Computer Science Research, 59, 599.[8] Link
-
Folkes, A. J., et al. (2008).[5] "The identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[5] Journal of Medicinal Chemistry, 51(18), 5522-5532.[5] Link
-
PubChem. "Compound Summary: 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine."[2] National Library of Medicine. Link
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Strategic Assembly of the Thieno[3,2-d]pyrimidine Scaffold: A Technical Whitepaper on Synthetic Pathways and Mechanistic Rationale
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a privileged bioisostere of the purine and quinazoline nuclei, demonstrating a remarkable breadth of biological activity 1. Its structural geometry allows it to act as a potent ATP-competitive inhibitor against various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) 1, [[2]](). This guide elucidates the mechanistic pathways, optimal reaction conditions, and validated protocols for synthesizing these critical pharmacophores, transitioning from raw starting materials to highly functionalized kinase inhibitors.
Mechanistic Overview of Synthesis Pathways
The "Thiophene-First" Synthetic Paradigm
The dominant strategy for constructing the thieno[3,2-d]pyrimidine core relies on the elaboration of a pre-formed 3-aminothiophene-2-carboxylate precursor 1. The causality behind this "thiophene-first" approach lies in the high atom economy and modularity of the Gewald reaction. By reacting substituted chloronitriles with methyl 2-mercaptoacetate under basic conditions (e.g., NaOMe), researchers can rapidly assemble the thiophene ring with precisely positioned amino and carboxylate functional groups 2. This specific functional group adjacency is thermodynamically primed for subsequent pyrimidine annulation.
Pyrimidine Annulation and Core Functionalization
Following the synthesis of the thiophene intermediate, the pyrimidine ring is constructed via cyclocondensation. Utilizing one-carbon sources such as formamide, formic acid, or triethyl orthoformate drives the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core 2, 3. The choice of cyclization reagent dictates the reaction's thermal requirements; for instance, formamide typically requires elevated temperatures (150 °C), while microwave irradiation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can accelerate the process significantly 4, 3.
The pivotal step in diversifying this scaffold is its conversion to 4-chlorothieno[3,2-d]pyrimidine. The C4-carbonyl oxygen is substituted with a chlorine atom using phosphorus oxychloride (POCl₃). Mechanistically, POCl₃ activates the tautomeric enol form of the pyrimidinone, facilitating nucleophilic attack by chloride. The addition of N,N-diisopropylethylamine (DIPEA) is critical here; as a sterically hindered, non-nucleophilic base, DIPEA neutralizes the generated HCl, preventing the acidic cleavage of the thiophene ring and driving the equilibrium toward quantitative yields 5. The resulting C4-chloro intermediate is highly electrophilic, enabling rapid Nucleophilic Aromatic Substitution (SNAr) with diverse amines to yield the final targeted kinase inhibitors [[1]]().
General synthetic workflow for the construction of thieno[3,2-d]pyrimidine scaffolds.
Quantitative Data & Yield Analysis
The following table synthesizes the kinetic and thermodynamic parameters required for optimal yields across the primary synthetic stages, validated by current literature 2, 4, 5.
| Reaction Step | Reagents & Catalysts | Solvent | Temp / Time | Reported Yield | Mechanistic Purpose |
| Gewald Reaction | Methyl 2-mercaptoacetate, NaOMe | Methanol | Reflux (2-4 h) | 85–91% | Thiophene ring formation via base-catalyzed cyclization. |
| Pyrimidine Annulation | Formamide / Ammonium Formate | Neat | 150 °C (4-6 h) | 56–65% | Condensation to form the thermodynamically stable pyrimidinone. |
| Chlorination | POCl₃, DIPEA (2.5 eq) | Neat / POCl₃ | Reflux (2 h) | ~100% (Quant.) | Conversion of C=O to highly reactive C-Cl electrophilic center. |
| SNAr (Amination) | Primary/Secondary Amines, POCl₃ | DCE or DCM | 80 °C (10m - 3h) | 79–97% | Nucleophilic substitution to introduce pharmacophore moieties. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow researchers to confirm the success of each step before proceeding.
Protocol A: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
Causality: The conversion of the stable pyrimidin-2,4-dione to the reactive dichloro-intermediate requires stringent anhydrous conditions to prevent the hydrolysis of the POCl₃ reagent 5.
-
Preparation: Suspend thieno[3,2-d]pyrimidine-2,4-dione (5.0 g, 29 mmol) in POCl₃ (40 mL) under an inert nitrogen atmosphere.
-
Base Addition: Dropwise add N,N-diisopropylethylamine (DIPEA) (13 mL, 74 mmol). Validation Check: A slight exothermic reaction and dissolution of the suspension indicate the formation of the active Vilsmeier-type intermediate.
-
Reflux: Heat the reaction mixture to reflux for exactly 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Validation Check: Complete disappearance of the baseline starting material confirms full conversion.
-
Distillation: Remove excess POCl₃ and DIPEA by vacuum distillation. Caution: Do not bake the residue; leave a slight oily film to prevent decomposition.
-
Partitioning & Neutralization: Dissolve the resulting brown solid in chloroform (100 mL) and partition against ice-cold water. Carefully basify the aqueous phase with 5M NaOH until pH 8-9 is reached. Validation Check: The basic pH ensures the neutralization of residual HCl, driving the product entirely into the organic phase.
-
Isolation: Extract the aqueous layer twice with chloroform. Combine the organic fractions, wash with brine (to remove water-soluble impurities), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Validation: The product should manifest as a pale brown solid with a quantitative yield (~6.05 g). Confirmation via LRMS (ESI) should yield[M + H]⁺ peaks at 204.94 and 206.94 (due to chlorine isotopes) 5.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4
Causality: The C4 position is highly electron-deficient due to the electron-withdrawing nature of the pyrimidine nitrogens, allowing rapid SNAr. Using 1,2-dichloroethane (DCE) as a solvent at 80 °C accelerates the reaction kinetics compared to standard DCM [[2]]().
-
Initialization: Dissolve the 4-chlorothieno[3,2-d]pyrimidine derivative (10 mmol) and the appropriate nucleophilic amine (12 mmol) in 20 mL of DCE.
-
Catalysis: Add POCl₃ (2.3 mL, 25 mmol) dropwise under continuous stirring.
-
Heating: Reflux the mixture at 80 °C. Validation Check: Perform TLC every 30 minutes. The reaction is typically complete between 10 minutes and 3 hours, indicated by a distinct shift to a more polar spot 2.
-
Quenching: Evaporate the solvent and excess POCl₃ under reduced pressure. Quench the residue with ice water and neutralize with saturated NaHCO₃.
-
Purification: Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure 4-substituted thieno[3,2-d]pyrimidine.
EGFR signaling pathway and the competitive inhibitory action of thieno[3,2-d]pyrimidines.
References
-
BenchChem. The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications. BenchChem. 1
-
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. 2
-
Encyclopedia MDPI. Thienopyrimidine. Encyclopedia MDPI. 4
-
ChemicalBook. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis. ChemicalBook. 5
-
PMC. Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. National Institutes of Health (NIH).3
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- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
Binding affinity mechanisms of morpholine-thienopyrimidine complexes
An In-Depth Technical Guide to the Binding Affinity Mechanisms of Morpholine-Thienopyrimidine Complexes
Introduction: A Tale of Two Scaffolds in Modern Drug Discovery
In the intricate world of medicinal chemistry, the pursuit of potent and selective therapeutics is a paramount objective. Among the vast constellation of molecular frameworks, the thienopyrimidine core has emerged as a "privileged scaffold." Its structural resemblance to biological purines, such as adenine and guanine, grants it a natural passport to interact with a multitude of biological targets, particularly enzymes like protein kinases.[1][2][3] This mimicry allows thienopyrimidine-based compounds to serve as competitive inhibitors in ATP-binding pockets, making them a cornerstone of modern oncology research.[4]
However, the core scaffold alone is rarely sufficient. Potency, selectivity, and favorable pharmacokinetic properties are achieved through judicious chemical modification. This is where the morpholine moiety plays a critical role. Far from being a mere solubilizing group, morpholine is a versatile functional group that profoundly influences a compound's binding affinity and overall drug-like characteristics.[5] Its ability to form crucial hydrogen bonds, coupled with its unique physicochemical properties, makes it an invaluable addition to the medicinal chemist's toolkit.[6][7]
This guide delves into the synergistic relationship between these two scaffolds, focusing on the binding affinity mechanisms of morpholine-thienopyrimidine complexes. We will explore the fundamental non-covalent interactions that govern their binding, detail the gold-standard biophysical techniques used to quantify these interactions, and contextualize this knowledge within the framework of a critical cancer signaling pathway. As a senior application scientist, my objective is not just to present protocols, but to elucidate the causality behind experimental choices, empowering researchers to design, execute, and interpret their studies with confidence and precision.
Chapter 1: The Molecular Architecture of High-Affinity Binding
The formation of a stable protein-ligand complex is a thermodynamically driven process orchestrated by a symphony of non-covalent interactions.[8] The affinity of a morpholine-thienopyrimidine inhibitor for its target, typically a kinase, is not the result of a single powerful bond, but the cumulative effect of multiple, weaker interactions that collectively create a strong and specific binding event.
Key Intermolecular Forces at Play:
-
Hydrogen Bonds: These are highly directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The morpholine ring's oxygen atom and, depending on the substitution pattern, its nitrogen atom, are prime candidates for forming hydrogen bonds.[5] In many kinase inhibitors, the morpholine moiety forms critical hydrogen bonds with the "hinge region" of the kinase, an essential interaction for anchoring the inhibitor in the ATP-binding site.[6]
-
Hydrophobic Interactions: The ATP-binding pocket of a kinase is a largely hydrophobic environment. The fused ring system of the thienopyrimidine core is adept at engaging in favorable hydrophobic interactions with nonpolar amino acid residues, displacing water molecules and contributing favorably to the entropy of binding.[8]
-
Van der Waals Forces: These are weak, transient electrostatic interactions that occur between all atoms. While individually weak, the sum of these forces across the large surface area of the inhibitor and the binding pocket contributes significantly to the overall stability of the complex.[8]
-
π-Stacking Interactions: The aromatic thienopyrimidine ring can engage in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within the binding site.[9] This involves the attractive, noncovalent interaction between the electron clouds of the aromatic rings.
The strategic combination of these forces is the essence of rational drug design. The thienopyrimidine scaffold acts as the foundational anchor, fitting within the hydrophobic pocket, while the morpholine substituent fine-tunes the compound's position and adds critical, high-energy hydrogen bonding interactions.
Caption: General binding mode of a morpholine-thienopyrimidine complex.
Chapter 2: Gold-Standard Methodologies for Quantifying Binding
A deep understanding of binding affinity requires precise, quantitative measurement. Several biophysical techniques are considered industry standards, each providing a unique window into the protein-ligand interaction.[10] The choice of method is critical and depends on the specific questions being asked, the availability of materials, and the desired throughput.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target protein.[8] By titrating the ligand into a solution containing the protein, a complete thermodynamic profile of the interaction can be determined in a single experiment, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Causality for Use: ITC is the only technique that provides a complete thermodynamic signature of the binding event without the need for labeling or immobilization.[10] This makes it the gold standard for mechanism-of-action studies, as it reveals not just if a compound binds, but why it binds (i.e., whether the binding is enthalpy-driven or entropy-driven).
Detailed Experimental Protocol: ITC Analysis of Compound-X with Kinase-Y
-
Sample Preparation (Self-Validation is Key):
-
Protein: Dialyze the purified Kinase-Y extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The exact same buffer used for dialysis must be used for the ligand. This is a critical self-validating step; any buffer mismatch will generate large heats of dilution, obscuring the binding signal.
-
Ligand: Dissolve Compound-X in 100% DMSO to create a high-concentration stock. Then, dilute this stock into the final ITC buffer (the same buffer from the protein dialysis) to the desired starting concentration. The final DMSO concentration should be identical in both the protein and ligand solutions and kept low (<5%) to minimize artifacts.
-
Concentration Determination: Accurately measure the final concentrations of both protein (e.g., via A280) and ligand. Inaccurate concentrations are a primary source of error in determining stoichiometry.
-
-
Instrument Setup & Titration:
-
Thoroughly clean the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC).
-
Load the protein solution (typically 10-20 µM) into the sample cell.
-
Load the ligand solution (typically 100-200 µM, or 10-15x the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the system until a stable baseline is achieved.
-
Program the injection sequence: typically a single small (0.4 µL) initial injection followed by 18-20 larger (2 µL) injections, spaced to allow a return to baseline.
-
-
Data Analysis:
-
The raw data appears as a series of heat-release spikes corresponding to each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. The fit yields the KD, n, and ΔH. The entropy (ΔS) is calculated automatically.
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR): A Kinetic Perspective
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[8] A protein (the "target") is immobilized on the chip, and the ligand (the "analyte") is flowed over the surface. The binding and dissociation events are monitored in real-time, allowing for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Causality for Use: SPR is the preferred method when kinetic information is desired. Understanding the on- and off-rates of a drug is critical; a compound with a slow off-rate may exhibit a longer duration of action in vivo. SPR is also higher-throughput than ITC and consumes less protein, making it ideal for screening and lead optimization.[10][11]
Detailed Experimental Protocol: SPR Analysis of Compound-X with Kinase-Y
-
Chip Preparation & Immobilization:
-
Select an appropriate sensor chip (e.g., a Biacore CM5 chip).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize Kinase-Y to the surface via amine coupling. Aim for a low immobilization density to avoid mass transport limitations, a key self-validating step.
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation & Binding Assay:
-
Prepare a dilution series of Compound-X in the running buffer (e.g., HBS-EP+). The buffer should be identical to that used for immobilization. A DMSO calibration series should also be run if the compound is dissolved in DMSO to correct for solvent effects.
-
Inject the different concentrations of Compound-X over both the target and reference flow cells, starting with the lowest concentration. Include several buffer-only (zero concentration) injections for double referencing.
-
Each injection cycle consists of:
-
Association Phase: Analyte is flowed over the chip, and binding is observed.
-
Dissociation Phase: Running buffer replaces the analyte solution, and dissociation is observed.
-
Regeneration Phase (if necessary): A harsh solution (e.g., low pH glycine) is injected to remove all bound analyte, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
The raw data is a sensorgram (Response Units vs. Time).
-
Perform double-referencing by subtracting the reference channel data from the active channel data, and then subtracting the average of the buffer-only injections.
-
Fit the referenced sensorgrams for the entire concentration series simultaneously to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
This global fit provides robust values for ka, kd, and the calculated KD.
-
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Complementary Structural Methods
While ITC and SPR quantify affinity, they do not reveal the physical binding mode. For this, structural biology techniques are indispensable.
-
X-ray Crystallography: Considered the ultimate "gold standard" for structural determination, this technique provides a high-resolution, three-dimensional snapshot of the ligand bound within the protein's active site.[8][12] It allows for the direct visualization of the hydrogen bonds, hydrophobic interactions, and the precise orientation of the morpholine and thienopyrimidine moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can determine protein-ligand structures in solution, providing information that is complementary to the static crystal structure.[12] It is particularly powerful for studying weaker interactions and characterizing the dynamics of the complex.[13]
Chapter 3: Case Study - Inhibition of the PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[14] Its dysregulation is a hallmark of many human cancers, making it a highly sought-after therapeutic target.[14][15] Morpholine-thienopyrimidine complexes have been successfully developed as potent inhibitors of this pathway.
A prominent example is Pictilisib (GDC-0941) , a thieno[3,2-d]pyrimidine derivative that potently inhibits Class I PI3K enzymes.[16] The development of Pictilisib and related compounds provides a clear illustration of how structure-activity relationships (SAR) guide the optimization of binding affinity.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Structure-Activity Relationship Insights:
The development of PI3K inhibitors has shown that subtle changes to the morpholine-thienopyrimidine scaffold can lead to significant changes in potency and selectivity. For example, studies have demonstrated that the morpholine group is essential for binding to a key valine residue in the hinge region of PI3Kα.[6] Modifications to the thienopyrimidine core can be used to tune selectivity against different PI3K isoforms (α, β, γ, δ) or to achieve dual inhibition of both PI3K and mTOR.[14][15]
Illustrative Data Summary
The following table summarizes hypothetical but representative data for a series of morpholine-thienopyrimidine analogues, illustrating the impact of chemical modifications on target binding affinity.
| Compound ID | R1 Group Substitution | PI3Kα KD (nM) [ITC] | mTOR KD (nM) [ITC] | Selectivity (mTOR/PI3Kα) |
| Parent-01 | -H | 15.2 | >1000 | >65 |
| Analog-02 | -CH3 | 8.1 | >1000 | >123 |
| Analog-03 | -CF3 | 2.5 | 850 | 340 |
| Analog-04 | -Phenyl | 0.9 | 120 | 133 |
| Analog-05 | -Aminopyrimidine | 0.5 | 5.5 | 11 |
This data demonstrates a clear SAR: increasing the size and electronic complexity of the R1 group generally improves affinity for the primary target, PI3Kα. However, certain modifications, like the aminopyrimidine in Analog-05, can also significantly increase affinity for the related kinase mTOR, transitioning the compound from a selective to a dual inhibitor. This highlights the importance of comprehensive profiling using quantitative techniques like ITC.
Conclusion
The potent and selective binding of morpholine-thienopyrimidine complexes to their protein targets is a masterclass in molecular recognition. It is not a matter of chance, but the result of a deliberate and rational design process that leverages the complementary chemical properties of both the thienopyrimidine core and the morpholine substituent. The thienopyrimidine scaffold provides the foundational anchor within the hydrophobic active site, while the morpholine group engages in critical, affinity-enhancing hydrogen bonds.
A thorough understanding of these binding mechanisms is impossible without a robust, multi-pronged experimental approach. Techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance provide the essential quantitative data on thermodynamics and kinetics, respectively. When combined with high-resolution structural methods like X-ray crystallography, these techniques allow researchers to build a complete, atom-level picture of the binding event. This detailed understanding is the engine of modern drug discovery, enabling the transformation of promising chemical scaffolds into life-saving therapeutics.
References
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FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link]
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Nadar, S. P., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]
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Longdom Publishing. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Available at: [Link]
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Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. Available at: [Link]
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ResearchGate. (n.d.). Brief structure–activity relationships (SAR) correlation of.... Available at: [Link]
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Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available at: [Link]
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ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?. Available at: [Link]
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Yuan, H., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]
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R Discovery. (2025). Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. Available at: [Link]
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Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Available at: [Link]
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Paronik, V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available at: [Link]
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ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples.... Available at: [Link]
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Ma, X., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). PubMed. Available at: [Link]
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Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]
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Salib, S., et al. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. SCIRP. Available at: [Link]
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ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Available at: [Link]
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Zhu, J., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Lacal, J., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. PMC. Available at: [Link]
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Sankarganesh, M., et al. (2021). Platinum complex with pyrimidine- and morpholine-based ligand: synthesis, spectroscopic, DFT, TDDFT, catalytic reduction, in vitro anticancer, antioxidant, antimicrobial, DNA binding and molecular modeling studies. PubMed. Available at: [Link]
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Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available at: [Link]
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Optimizing the Metabolic Stability of the 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine Scaffold: A Technical Blueprint for PI3K Inhibitor Development
Executive Summary
The 4-morpholin-4-yl-thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology, serving as the structural foundation for potent, ATP-competitive phosphatidylinositol 3-kinase (PI3K) and dual PI3K/mTOR inhibitors[1]. The most prominent clinical derivative of this class is 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, widely known as GDC-0941 or Pictilisib[2][3].
While the biochemical potency of this scaffold is exceptional, translating these molecules into viable clinical candidates requires overcoming significant pharmacokinetic hurdles[4]. As an application scientist overseeing preclinical drug metabolism, I have observed that the primary point of failure for thieno[3,2-d]pyrimidine derivatives is rapid hepatic clearance. This whitepaper dissects the mechanistic drivers of this instability, outlines structural optimization strategies, and provides a self-validating experimental framework for predicting metabolic clearance.
Mechanistic Drivers of Biotransformation
The metabolic vulnerability of the thieno[3,2-d]pyrimidine core is largely dictated by its electron distribution and the spatial orientation of its substituents within the active sites of Cytochrome P450 (CYP) enzymes—predominantly CYP3A4 and CYP2D6.
-
Morpholine Ring Oxidation: The morpholine oxygen is highly electron-rich. CYP-mediated hydrogen abstraction at the adjacent carbon leads to hemiaminal formation, followed by rapid ring opening and dealkylation[5].
-
Thiophene S-Oxidation: The sulfur atom within the thieno[3,2-d]pyrimidine core is susceptible to S-oxidation, forming reactive sulfoxides that can covalently bind to proteins, leading to mechanism-based toxicity.
-
C6-Substituent Lability: Early derivatives utilized phenolic groups at the C6 position, which underwent rapid Phase II glucuronidation, resulting in negligible oral bioavailability[1][4].
Fig 1. Primary phase I and II metabolic pathways for the thieno[3,2-d]pyrimidine scaffold.
Predictive Modeling & Structural Optimization
To mitigate these liabilities, structural optimization must balance target affinity (e.g., maintaining the critical hydrogen bond between the morpholine oxygen and the valine hinge region of the PI3K ATP-binding pocket) with metabolic shielding[5].
Through iterative Structure-Activity Relationship (SAR) campaigns, replacing highly cleared phenolic groups with bioisosteres such as aminopyrimidines or indazole moieties at the C6 position drastically improves microsomal stability[1][4]. The indazole substitution in GDC-0941, for example, sterically hinders CYP access while maintaining the necessary electron density for target binding, resulting in excellent cross-species pharmacokinetics[3][4].
Quantitative Data Summary
The table below summarizes the causality between structural modifications and resulting metabolic stability parameters.
Table 1: Comparative Metabolic Stability of Thieno[3,2-d]pyrimidine Derivatives
| Scaffold Modification at C6 | Target Affinity (PI3Kα IC₅₀) | Human Liver Microsome CL_int (µL/min/mg) | Rat PK Bioavailability (F%) | Mechanistic Outcome |
| Phenol | ~50 nM | > 150 (High clearance) | < 10% | Rapid Phase II glucuronidation. |
| Aminopyrimidine | ~15 nM | 45 (Moderate clearance) | ~ 35% | Reduced Phase II liability; moderate CYP oxidation. |
| Indazole (GDC-0941) | ~3 nM | < 15 (Low clearance) | > 70% | Steric shielding of core; high metabolic stability. |
(Data synthesized from optimization trajectories of PI3K inhibitors[1][2][4])
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that metabolic stability assays must be designed as self-validating systems . A protocol is only as robust as its internal controls. If we cannot definitively prove that compound depletion is strictly enzyme-mediated, our predictive models will fail in vivo.
The following workflow details the assessment of microsomal stability, incorporating causality at each step to ensure absolute data integrity.
Fig 2. Self-validating high-throughput workflow for microsomal stability assessment.
Step-by-Step Methodology: High-Throughput Microsomal Stability Assay
1. Preparation of the Incubation Matrix
-
Action: Dilute human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Causality: The specific pH and magnesium concentration are critical for the optimal catalytic activity of CYP450 enzymes. Deviations alter the ionization state of the thieno[3,2-d]pyrimidine core, skewing clearance predictions.
2. Compound Spiking and Pre-incubation
-
Action: Add the test compound to a final concentration of 1 µM. Ensure the final organic solvent (DMSO) concentration does not exceed 0.1% (v/v). Pre-incubate at 37°C for 5 minutes.
-
Causality: High DMSO concentrations (>0.2%) directly inhibit CYP3A4. Inhibiting the very enzyme responsible for morpholine oxidation leads to artificially low clearance rates (false positives for stability).
3. Reaction Initiation (The Self-Validating Step)
-
Action: Initiate the reaction by adding NADPH (final concentration 1 mM). Concurrently, run a parallel incubation without NADPH.
-
Causality: The minus-NADPH control is the self-validating mechanism. If the parent compound depletes in the absence of NADPH, it indicates chemical instability, non-specific protein binding, or non-CYP-mediated degradation (e.g., hydrolysis), preventing the misattribution of clearance to CYP metabolism.
4. Time-Course Quenching
-
Action: At t = 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time. The internal standard corrects for any volumetric or ionization errors during subsequent extraction and mass spectrometry phases.
5. Protein Precipitation and LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: Monitoring specific precursor-to-product ion transitions for the this compound core ensures absolute specificity, filtering out background noise generated by the complex lipid matrix of the microsomes.
In Vivo Translation & Pharmacokinetics
The ultimate goal of predicting metabolic stability in vitro is accurate in vivo scaling. Compounds like GDC-0941 demonstrate excellent cross-species pharmacokinetics because their in vitro intrinsic clearance (
By utilizing the well-stirred liver model, the
References
-
Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: NIH / PMC URL: [Link]
-
Title: Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective Source: SciSpace URL: [Link]
-
Title: The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer Source: ResearchGate URL: [Link]
-
Title: Pharmacokinetic-pharmacodynamic modeling of tumor growth inhibition and biomarker modulation by the novel phosphatidylinositol 3-kinase inhibitor GDC-0941 Source: NIH / PubMed URL: [Link]
-
Title: Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: NIH / PMC URL: [Link]
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Methodological & Application
Navigating the Synthesis of Thieno[2,3-d]- and Thieno[3,2-d]pyrimidines: A Guide to Nucleophilic Aromatic Substitution Protocols
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a bioisostere of the purine nucleus, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The functionalization of this privileged heterocycle, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of diverse compound libraries for drug discovery. This comprehensive guide provides an in-depth exploration of SNAr protocols for thienopyrimidines, grounded in mechanistic principles and supported by detailed, field-proven methodologies.
The Underlying Chemistry: Mechanism and Reactivity of SNAr on Thienopyrimidines
Nucleophilic aromatic substitution on the thienopyrimidine ring system is not a simple displacement reaction. It proceeds through a well-established addition-elimination mechanism, the course of which is profoundly influenced by the electronic nature of the scaffold.[2]
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring, which is rendered electrophilic by the presence of a good leaving group (typically a halide) and the inherent electron-withdrawing character of the nitrogen atoms in the pyrimidine ring. This initial attack temporarily disrupts the aromaticity of the system, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine and thiophene rings. The final step involves the expulsion of the leaving group, which restores the aromaticity of the thienopyrimidine core and yields the substituted product.
The fused thiophene ring plays a crucial role in modulating the reactivity of the pyrimidine core. Theoretical studies suggest that the thiophene ring influences the electron distribution of the pyrimidine moiety, thereby affecting the stability of the Meisenheimer intermediate and the overall rate of the SNAr reaction.[3]
Caption: Generalized workflow of the SNAr mechanism on a halothienopyrimidine.
Key Precursors: The Gateway to Thienopyrimidine Diversification
The most common and versatile precursors for SNAr reactions on thienopyrimidines are the 4-chloro- and 2,4-dichlorothienopyrimidine derivatives. Their synthesis is a critical first step in many synthetic campaigns.
Protocol 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
This protocol outlines the conversion of the corresponding thieno[2,3-d]pyrimidin-4(3H)-one to the 4-chloro derivative using a Vilsmeier-Haack type reagent generated in situ from oxalyl chloride and DMF.
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Cool a solution of DMF (2.0 eq.) in dichloromethane to 0 °C.
-
Slowly add oxalyl chloride (3.0 eq.) to the cooled DMF solution. A white, gel-like substance will form.
-
Add thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux for 3 hours.
-
After completion, cool the reaction to room temperature and carefully pour it into water.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford 4-chlorothieno[2,3-d]pyrimidine.[1]
Protocol 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This protocol describes the chlorination of thieno[3,2-d]pyrimidine-2,4-dione using phosphorus oxychloride (POCl₃).
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroform
-
5M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq.) in POCl₃, add DIPEA (2.5 eq.).
-
Heat the reaction mixture at reflux for 2 hours.
-
Remove the excess POCl₃ and DIPEA by distillation under reduced pressure.
-
Dissolve the resulting brown solid in chloroform and partition with water.
-
Make the aqueous phase basic by adding 5M NaOH solution and extract twice more with chloroform.
-
Combine the organic fractions, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford 2,4-dichlorothieno[3,2-d]pyrimidine.[4]
Strategic Functionalization: Protocols for Diverse Nucleophiles
The true synthetic utility of halothienopyrimidines is realized in their reactions with a wide array of nucleophiles. The choice of nucleophile, base, solvent, and temperature are all critical parameters that dictate the success and selectivity of the reaction.
Amination Reactions (N-Nucleophiles)
The introduction of amino groups is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule.
General Protocol for Amination of 4-Chlorothienopyrimidines:
-
In a reaction vessel, dissolve the 4-chlorothienopyrimidine (1.0 eq.) in a suitable solvent such as acetonitrile, DMF, or DMSO.
-
Add the desired primary or secondary amine (1.1 - 2.0 eq.).
-
Add a base, typically potassium carbonate (K₂CO₃) or DIPEA (1.5 - 3.0 eq.).
-
Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the amine.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and work up by partitioning between water and an organic solvent like ethyl acetate.
-
Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| N-methylbenzylamine | K₂CO₃ | Acetonitrile | Reflux | 64 | [5] |
| Pyrrolidine | K₂CO₃ | Acetonitrile | Reflux | 66 | [5] |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 69 | [5] |
| Various Amines | DIPEA | Acetonitrile | Reflux | Not specified | [6] |
Alkoxylation and Aryloxylation Reactions (O-Nucleophiles)
The installation of alkoxy or aryloxy groups can significantly impact a compound's metabolic stability and receptor binding profile.
General Protocol for O-Arylation of 2,4-Dichlorothieno[3,2-d]pyrimidine:
-
To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq.) in a polar aprotic solvent like 1,4-dioxane, add the desired phenol (1.5 eq.).
-
Add a base such as cesium carbonate (Cs₂CO₃) (excess, e.g., 12.75 eq.).
-
Heat the mixture with stirring at a moderate temperature (e.g., 60 °C) for several hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting viscous oil or solid by an appropriate method, such as column chromatography, to isolate the desired 4-aryloxy-2-chlorothieno[3,2-d]pyrimidine.
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 3-Nitrophenol | Cs₂CO₃ | 1,4-Dioxane | 60 | 80 | [4] |
| Methanol (as sodium methoxide) | NaH | THF | -78 to RT | Not specified | [7] |
| Phenol | Not specified | Not specified | Not specified | 72 | [1] |
| Ethanol | Not specified | Not specified | Not specified | Not specified | [1] |
Thiolation Reactions (S-Nucleophiles)
Sulfur-containing functional groups are prevalent in many biologically active molecules and can participate in important interactions with biological targets.
General Protocol for Thiolation of 4-Chlorothienopyrimidines:
-
Combine the 4-chlorothienopyrimidine (1.0 eq.) and the desired thiol (1.1-1.5 eq.) in a suitable solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate or sodium hydride to deprotonate the thiol in situ.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Dry, concentrate, and purify the crude product to obtain the 4-thioether-substituted thienopyrimidine.[1]
Navigating Regioselectivity in Di-substituted Systems
When working with dihalothienopyrimidines, such as 2,4-dichlorothieno[3,2-d]pyrimidine, the regioselectivity of the first nucleophilic substitution is a critical consideration. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position. This is due to the electronic influence of the fused thiophene ring and the pyrimidine nitrogens, which leads to a larger LUMO coefficient at C4.[8] Consequently, the first substitution predominantly occurs at the C4 position. However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, with certain substrates and nucleophiles, C2 selectivity can be achieved.[7]
Caption: Regioselectivity in SNAr reactions of 2,4-dichlorothienopyrimidines.
Troubleshooting and Considerations
Low Conversion:
-
Cause: Insufficiently activated substrate, weak nucleophile, or suboptimal reaction temperature.
-
Solution: Consider using a more electron-deficient thienopyrimidine precursor if possible. For weak nucleophiles, prior deprotonation with a strong base (e.g., NaH) may be necessary. Gradually increasing the reaction temperature can also improve conversion rates.
Side Reactions:
-
Cause: Presence of multiple nucleophilic sites on the nucleophile or substrate. For example, with amino-phenols, competitive N- vs. O-arylation can occur. In the presence of strong bases and protic solvents, solvolysis of the halo-substituent can be a competing reaction.
-
Solution: Use protecting groups to block reactive sites on the nucleophile. Careful selection of a non-nucleophilic base and an aprotic solvent can minimize solvolysis.
Poor Regioselectivity:
-
Cause: For di-substituted substrates, electronic and steric factors of both the substrate and the nucleophile can influence the site of attack.
-
Solution: Modifying the substituents on the thienopyrimidine ring can alter the electronic properties and direct the substitution to the desired position. For sterically hindered nucleophiles, the less hindered position may be favored.
Conclusion
The nucleophilic aromatic substitution reaction is a powerful and versatile tool for the derivatization of the thienopyrimidine scaffold. A thorough understanding of the underlying mechanism, careful selection of precursors, and optimization of reaction conditions are paramount to achieving high yields and the desired regioselectivity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully navigate the synthesis of novel thienopyrimidine derivatives for the advancement of drug discovery and development.
References
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- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (n.d.).
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
- Synthesis of substituted thienopyrimidine-4-ones. (2004). PubMed.
- (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (n.d.).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.
- Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. (2023). Journal of Applied Pharmaceutical Science.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). PMC.
- Facile synthesis of some 5-(3-substituted-thiophene)
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). PMC.
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2025).
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF. (2025).
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PMC - NIH.
- Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. (n.d.). WuXi Biology.
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
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- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Optimized Reaction Conditions for Morpholine Addition to the Thieno[3,2-d]pyrimidine Core
Executive Summary & Biological Relevance
The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors targeting the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways ()[1].
The nucleophilic addition of a morpholine moiety at the C4 position of this core is a critical synthetic step. Biologically, the morpholine oxygen acts as an indispensable hydrogen-bond acceptor, interacting directly with the hinge region (Val851) of the PI3K ATP-binding pocket ()[2]. Synthetically, achieving high yields and regioselectivity during this morpholine addition requires precise control over reaction conditions, solvent selection, and stoichiometric ratios.
Inhibition of the PI3K/AKT/mTOR signaling pathway by morpholino-thienopyrimidines.
Mechanistic Insights: The SNAr Paradigm
The synthesis of 4-morpholinothieno[3,2-d]pyrimidine from 4-chloro-thieno[3,2-d]pyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Regioselectivity & Causality
The C4 position of the thieno[3,2-d]pyrimidine ring is highly electron-deficient due to the inductive and resonance-withdrawing effects of the adjacent N3 and N1 nitrogen atoms. When a nucleophile (morpholine) attacks the C4 carbon, the resulting negative charge is highly stabilized across the pyrimidine nitrogens, forming a stable Meisenheimer complex .
-
Role of the Nucleophile: Morpholine is a strong secondary amine nucleophile. Because SNAr generates one equivalent of hydrochloric acid (HCl), morpholine is typically added in excess (
2.0 equivalents) to act as both the nucleophile and the acid scavenger, driving the reaction forward without stalling ()[3]. -
Role of the Solvent: Polar protic solvents (like Methanol or Ethanol) stabilize the polar transition state and facilitate the departure of the chloride leaving group. Alternatively, green solvents like PEG 400 provide excellent phase-transfer properties, accelerating the reaction at elevated temperatures without the need for auxiliary bases ()[4].
SNAr workflow for 4-morpholinothieno[3,2-d]pyrimidine synthesis.
Experimental Protocols & Self-Validation
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring integrated In-Process Controls (IPC).
Protocol A: Mild Conditions in Methanol (Standard Discovery Scale)
Optimized for thermally sensitive substrates and standard medicinal chemistry library generation ()[5].
-
Preparation: In an oven-dried round-bottom flask, dissolve 4-chloro-thieno[3,2-d]pyrimidine (1.0 mmol) in anhydrous Methanol (10 mL).
-
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add morpholine (2.1 mmol, 2.1 eq) dropwise over 5 minutes.
-
Causality: The dropwise addition at 0 °C prevents exothermic side reactions (such as ring-opening or solvent attack) while ensuring the excess morpholine efficiently neutralizes the evolving HCl.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 2.5 hours.
-
Self-Validation (IPC):
-
TLC: Monitor via normal-phase TLC (Eluent: Ethyl Acetate/Hexane, 1:1). The starting material (higher
) will be completely consumed, replaced by a more polar product spot (lower due to the morpholine nitrogen). -
LC-MS: Confirm the mass shift. The displacement of
by morpholine results in a net mass increase of ~50.6 Da. (Expected shifts from ~171.0 m/z to 222.1 m/z).
-
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Dichloromethane (DCM, 15 mL) and saturated aqueous
(15 mL). Extract the aqueous layer with DCM (2 x 10 mL). -
Isolation: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate. The product is usually pure enough for downstream coupling, but can be recrystallized from ethanol if necessary.
Protocol B: Green Chemistry Approach (Solvent-Free / PEG 400)
Optimized for environmentally conscious scale-up and high-throughput synthesis ()[4].
-
Preparation: Combine 4-chloro-thieno[3,2-d]pyrimidine (1.0 mmol) and morpholine (2.0 mmol, 2.0 eq) in Polyethylene Glycol 400 (PEG 400, 3 mL).
-
Causality: PEG 400 acts as a non-toxic, recyclable reaction medium that stabilizes the polar Meisenheimer transition state, accelerating the reaction without the need for volatile organic solvents (VOCs) or inorganic bases.
-
-
Heating: Heat the mixture to 120 °C for 2 hours under an inert atmosphere.
-
Self-Validation (IPC): Verify completion via LC-MS as described in Protocol A.
-
Workup & Isolation: Cool the mixture to room temperature. Add ice-cold distilled water (15 mL) directly to the flask. The product will precipitate out of the aqueous PEG solution. Filter the solid, wash with cold water, and dry under vacuum to afford the pure product.
Data Presentation: Condition Optimization
The table below summarizes the quantitative outcomes of various reaction conditions for the morpholine addition to the thieno[3,2-d]pyrimidine core, allowing researchers to select the optimal method based on their specific constraints.
| Method | Solvent | Base / Additive | Temperature | Time | Yield (%) | Reference |
| A (Standard) | Methanol | Morpholine (2.1 eq) | 0 °C | 2.5 h | 85 - 90 | [5] |
| B (Reflux) | Ethanol | Morpholine (Excess) | 78 °C (Reflux) | 5.0 h | 85 | [1] |
| C (Green) | PEG 400 | None | 120 °C | 2.0 h | 90 - 92 | [4] |
| D (Inorganic) | Acetonitrile | 80 °C | 4.0 h | 69 | [6] |
Troubleshooting & Failure Mode Analysis
-
Failure Mode 1: Formation of 4-hydroxy-thieno[3,2-d]pyrimidine (Hydrolysis Byproduct)
-
Causality: The presence of adventitious water in the solvent, combined with extended heating, allows the hydroxide ion to act as a competing nucleophile against the highly electrophilic C4 position.
-
Solution: Utilize strictly anhydrous solvents. If employing Protocol A, ensure the reaction is kept at or below room temperature to thermodynamically favor amine addition over hydrolysis.
-
-
Failure Mode 2: Stalled Reaction at ~50% Conversion
-
Causality: Insufficient nucleophile/base concentration. If exactly 1.0 equivalent of morpholine is used without an auxiliary base, the reaction will stall because the remaining unreacted morpholine becomes protonated by the generated HCl, rendering it non-nucleophilic.
-
Solution: Always use
2.0 equivalents of morpholine. Alternatively, if morpholine is a precious/modified derivative, use 1.1 equivalents of the amine alongside 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
References
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine Source: Atlantis Press / ResearchGate URL:[Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: PMC / National Institutes of Health URL:[Link]
- US3763156A - 2-heterocyclic amino-4-morpholinothieno(3,2-d)
-
Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K Source: PubMed URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors Source: MDPI (Molecules) URL:[Link]
-
Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance Source: ACS Omega URL:[Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: PMC / National Institutes of Health URL:[Link]
Sources
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- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3763156A - 2-heterocyclic amino-4-morpholinothieno(3,2-d)pyrimidines - Google Patents [patents.google.com]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine for In Vitro Assays
Abstract
This document provides a comprehensive guide for the preparation, handling, and quality control of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine (CAS No: 16234-46-1) for use in in vitro biological assays. As a member of the thienopyrimidine class, this heterocyclic compound is a valuable scaffold in drug discovery, notably investigated as a potent inhibitor of kinases such as Phosphatidylinositol-3-kinase (PI3K).[1][2][3] The reliability and reproducibility of in vitro data are fundamentally dependent on the integrity and proper handling of the test compound. This guide details field-proven protocols for purity verification, stock solution preparation, storage, and the creation of assay-ready solutions, ensuring researchers can generate high-quality, dependable data.
Introduction: The Criticality of Compound Integrity
This compound is a synthetic organic compound whose thienopyrimidine core is structurally analogous to purines, enabling it to interact with the ATP-binding pockets of various kinases.[4] The morpholine substituent is incorporated to enhance aqueous solubility and binding affinity.[4] Its role as a potential therapeutic agent makes the accurate determination of its biological activity paramount.
However, the journey from a powdered compound to a reliable data point is fraught with potential pitfalls. Compound degradation, inaccurate concentration, solvent-induced artifacts, or the presence of impurities from synthesis can all lead to misleading results. The protocols outlined herein are designed as a self-validating system to mitigate these risks, establishing a foundation of trustworthiness for all subsequent experimental work.
Initial Quality Control: The First Pillar of Trustworthiness
Before any biological experiment, the identity, purity, and integrity of the compound must be rigorously verified. Sourcing a compound from a vendor does not preclude the need for in-house validation, as batches can vary and degradation can occur during shipping or storage.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 16234-46-1 | [5] |
| Molecular Formula | C₁₀H₁₁N₃OS | [5] |
| Molecular Weight | 221.28 g/mol | [5] |
| Appearance | Off-white to yellow solid | Typical |
| LogP (calculated) | 0.9 | [5] |
Protocol: Purity and Identity Verification
This protocol describes the essential analytical checks to confirm the quality of a new or existing batch of the compound. A purity level of ≥95%, as determined by HPLC, is recommended for most in vitro screening applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as acetonitrile or DMSO.
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at a relevant wavelength (e.g., 254 nm).
-
Validation: A pure sample should yield a single major peak. Calculate the purity by peak area integration.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Validation: The mass spectrum should show a prominent ion corresponding to the expected mass of the compound ([M+H]⁺ ≈ 222.0).[2] This confirms the molecular weight and identity.
-
-
¹H NMR Analysis:
-
Dissolve ~5 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the proton NMR spectrum.
-
Validation: The resulting spectrum should be consistent with the known structure of this compound, showing characteristic peaks for the thienopyrimidine core and the morpholine ring protons.[2]
-
Stock Solution Preparation: The Foundation of Accurate Dosing
The preparation of a concentrated stock solution is the most critical step in ensuring accurate and consistent compound concentrations in biological assays. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its excellent solubilizing capacity for a wide range of organic molecules.[6]
Rationale and Best Practices
-
Causality: Using a high-concentration stock (e.g., 10 mM) allows for minimal volumes to be added to the final assay, thereby keeping the final DMSO concentration at a non-toxic level. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with a target of ≤0.1% for sensitive primary cell cultures.
-
Expertise: While the compound has a morpholine group to aid solubility, thienopyrimidines can sometimes be challenging to dissolve.[7][8] The use of sonication or gentle warming can be employed, but must be done cautiously to prevent compound degradation.[6]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a dose-response plate.
Protocol: Generating a Dose-Response Plate (96-well format)
Objective: To create a 10-point, 3-fold serial dilution starting from a 100 µM final concentration.
Materials:
-
10 mM stock solution in DMSO
-
100% DMSO
-
Assay medium (e.g., cell culture medium + supplements)
-
96-well assay plate
-
Multi-channel pipette
Procedure:
-
Prepare Intermediate Dilutions in 100% DMSO:
-
Label a series of sterile tubes for your dilution series.
-
Create a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).
-
This 1 mM stock will be your highest concentration for the serial dilution, which will be 100X the final highest concentration in the assay (100 µM).
-
-
Perform Serial Dilution in a Dilution Plate or Tubes:
-
Add 20 µL of 100% DMSO to wells 2 through 10 of a dilution plate.
-
Add 30 µL of your 1 mM intermediate stock to well 1.
-
Transfer 10 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Change pipette tips. Transfer 10 µL from well 2 to well 3. Mix thoroughly.
-
Continue this 3-fold dilution across the plate to well 10. Well 11 should contain only DMSO for the vehicle control.
-
-
Prepare Final Assay Plate:
-
Prepare the 96-well assay plate containing cells or reagents in your final assay medium (e.g., 99 µL per well).
-
Using a multi-channel pipette, transfer 1 µL from each well of your DMSO dilution plate to the corresponding wells of the final assay plate.
-
Validation: This 1:100 final dilution step ensures the final DMSO concentration in all wells is 1%. If a lower concentration is required (e.g., 0.1%), the intermediate stocks must be prepared at a higher concentration (e.g., 1000X) and the final volume adjusted accordingly.
-
Stability Assessment: Ensuring Compound Potency Over Time
Stability is not a static property. A compound that is stable as a dry powder may degrade in solution. It is crucial to perform basic stability checks to ensure the compound remains intact under experimental conditions. [9]
Protocol: Essential Stability Checks
Methodology: The principle is to compare the HPLC purity of a sample subjected to a stress condition against a freshly thawed, unstressed control sample. A change in purity of >5% is typically considered significant.
| Stability Test | Protocol | Acceptance Criteria |
| Freeze-Thaw Stability | 1. Thaw a fresh aliquot (Control). 2. Take a separate aliquot and subject it to three rapid freeze (-80°C) and thaw (room temp) cycles. 3. Analyze both samples by HPLC. | Purity of cycled sample should be ≥95% of the control sample's purity. |
| Bench-Top Stability | 1. Thaw a fresh aliquot (Control). 2. Leave a separate aliquot on the lab bench at room temperature for 8 hours. 3. Analyze both samples by HPLC. | Purity of bench-top sample should be ≥95% of the control sample's purity. |
| Assay Media Stability | 1. Prepare the compound at its highest assay concentration in the final assay medium. 2. Incubate this solution under assay conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment (e.g., 24 hours). 3. Analyze the sample by LC-MS to check for the parent compound's mass. | The parent mass ion should be the predominant species observed. |
Conclusion
The careful and systematic preparation of this compound is a non-negotiable prerequisite for generating meaningful and reproducible in vitro data. By integrating the quality control, solution preparation, and stability assessment protocols described in this note, researchers can build confidence in their experimental foundation. Adherence to these principles of compound management ensures that the observed biological effects are truly attributable to the compound of interest, thereby upholding the scientific integrity of the research. [10][11][12]
References
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. Available from: [Link]
-
Lei, H., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. Available from: [Link]
-
Lei, H., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. Available from: [Link]
-
Moshang Chemical. 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | 16234-46-1. Available from: [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available from: [Link]
-
Lei, H., et al. (2017). (PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. Available from: [Link]
-
Yuan, Y., et al. (2025). Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link]
-
Al-Ghorbani, M., et al. (2016). New bisthioalkyl substituted thieno[3,2-d]pyrimidines: Synthesis and antitumor activity. Arkat USA. Available from: [Link]
-
Beckman Coulter. (n.d.). Compound Management and Integrity. Available from: [Link]
-
Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Available from: [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. Available from: [Link]
-
Mire-Sluis, A., et al. (2025). Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. BioProcess International. Available from: [Link]
-
Anonymous. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Velesco Pharma. Available from: [Link]
-
IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Available from: [Link]
-
Pharmaceutical Technology Editors. (2025). Best Practices for Stability Testing of Biologics. Pharmaceutical Technology. Available from: [Link]
-
REPROCELL. (2022). Using Small Molecules For Stem Cell Research. YouTube. Available from: [Link]
-
Jackson, S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16234-46-1. Available from: [Link]
-
BioPharm International Editors. (2020). Stability Testing: The Crucial Development Step. BioPharm International. Available from: [Link]
-
De la Mora, E., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases. Available from: [Link]
-
De la Mora, E., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine|CAS 692732-70-0 [benchchem.com]
- 5. 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine - CAS号 16234-46-1 - 摩熵化学 [molaid.com]
- 6. youtube.com [youtube.com]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beckman.com [beckman.com]
- 12. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Purification of Thienopyrimidine Derivatives: A Guide to Solvent Selection for Recrystallization
Introduction: The Critical Role of Purity in Thienopyrimidine-Based Drug Development
Thienopyrimidines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents investigated for their potential in oncology, as well as for their anti-inflammatory and antimicrobial properties.[1] The biological efficacy and safety of these compounds are intrinsically linked to their purity. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, including these critical pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting the optimal solvent system for the recrystallization of thienopyrimidine derivatives, ensuring high purity and yield.
The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[4][5][6] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, while impurities remain in the mother liquor.[2][7] The success of this technique hinges almost entirely on the judicious choice of the solvent.
Pillar 1: The Science of Solvent Selection - A First-Principles Approach
The selection of an appropriate solvent is not a matter of trial and error but is guided by a sound understanding of the physicochemical properties of both the solute (the thienopyrimidine derivative) and the solvent. The adage "like dissolves like" is a foundational concept, suggesting that compounds with similar polarities are more likely to be soluble in one another.[7][8]
Key Characteristics of an Ideal Recrystallization Solvent:
-
Temperature-Dependent Solubility Gradient: The solvent should exhibit a steep solubility curve for the thienopyrimidine derivative, meaning the compound is highly soluble at elevated temperatures (near the solvent's boiling point) but sparingly soluble at low temperatures (room temperature or below).[4][8][9][10][11] This differential is the driving force for crystallization upon cooling.
-
Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble in the hot solvent (allowing for their removal by hot filtration).[2][9][11]
-
Chemical Inertness: The solvent must not react with the thienopyrimidine derivative.[9][10]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[9][10][12]
-
Boiling Point vs. Melting Point: The boiling point of the solvent should be lower than the melting point of the thienopyrimidine derivative to prevent the compound from "oiling out" (melting before it dissolves).[9][12]
-
Safety and Environmental Considerations: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[10]
The polarity of the solvent plays a crucial role. Thienopyrimidine derivatives, being heterocyclic aromatic compounds, often possess moderate polarity. The presence of various functional groups (e.g., amino, carbonyl, alkylthio) will significantly influence their overall polarity and, consequently, their solubility in different solvents. For instance, the presence of hydrogen bond donors and acceptors will increase solubility in protic solvents like alcohols.
Pillar 2: A Systematic Approach to Solvent Screening
For a novel thienopyrimidine derivative, a systematic solvent screening process is essential. This is typically performed on a small scale (10-20 mg of the compound).
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small, accurately weighed amount of the thienopyrimidine derivative into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5 mL) of a different candidate solvent at room temperature. Observe the solubility. A solvent that dissolves the compound completely at room temperature is generally unsuitable for single-solvent recrystallization.
-
Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Observation: A suitable solvent will result in the formation of well-defined crystals upon cooling. The quantity and quality of the crystals should be noted.
This systematic approach allows for the rapid identification of promising solvents for a larger-scale recrystallization.
Data Presentation: Properties of Common Recrystallization Solvents
To aid in the selection process, the following table summarizes the properties of common laboratory solvents.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.4 | Highly polar, protic. Good for polar compounds. High boiling point can be a disadvantage. |
| Ethanol | 78 | 24.5 | Polar, protic. A very common and effective solvent for many organic compounds, including thienopyrimidines.[13][14] |
| Methanol | 65 | 32.7 | Polar, protic. Similar to ethanol but with a lower boiling point.[15] |
| Isopropanol | 82 | 19.9 | Polar, protic. Less polar than ethanol. |
| Acetone | 56 | 20.7 | Polar, aprotic. A strong solvent, may have high solubility at room temperature for some compounds. |
| Ethyl Acetate | 77 | 6.02 | Moderately polar, aprotic. A good general-purpose solvent. |
| Dichloromethane | 40 | 9.08 | Nonpolar, aprotic. Low boiling point can be problematic. |
| Toluene | 111 | 2.38 | Nonpolar, aprotic. High boiling point can make it difficult to remove. |
| Hexane | 69 | 1.89 | Nonpolar, aprotic. Typically used for nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Highly polar, aprotic. High boiling point, often used when other solvents fail.[15] |
| Acetonitrile | 82 | 37.5 | Polar, aprotic. |
Pillar 3: Field-Proven Protocols and Troubleshooting
Based on literature precedence and extensive laboratory experience, certain solvent systems are more frequently successful for thienopyrimidine derivatives.
Commonly Employed Solvents for Thienopyrimidines:
-
Ethanol: This is one of the most frequently cited solvents for the recrystallization of a wide range of thienopyrimidine derivatives.[13][14] Its moderate polarity and protic nature often provide the ideal solubility profile.
-
Methanol: Also a common choice, particularly when a lower boiling point is desired.[15]
-
Mixed Solvents: For compounds that are too soluble in one solvent and poorly soluble in another, a mixed-solvent system can be highly effective.[5][11][16] A common approach is to dissolve the compound in a minimum of the "good" solvent at an elevated temperature and then add the "poor" solvent (or "anti-solvent") dropwise until the solution becomes turbid, indicating the onset of crystallization.[10] For thienopyrimidines, common mixed-solvent systems include ethanol/water and ethanol/chloroform.[17]
Experimental Protocol: Single-Solvent Recrystallization of a Thienopyrimidine Derivative
-
Dissolution: In an Erlenmeyer flask, add the crude thienopyrimidine derivative. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.
Mandatory Visualization: Solvent Selection Workflow
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Troubleshooting Common Recrystallization Issues
-
Oiling Out: If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is too high, or the solution is supersaturated with impurities. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.[18]
-
No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent or the absence of nucleation sites. Try scratching the inner surface of the flask with a glass rod, adding a seed crystal of the pure compound, or partially evaporating the solvent to increase the concentration.[18]
-
Poor Recovery: Low yield can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is not ice-cold.[18]
Conclusion: A Pathway to Purity
The selection of an appropriate solvent system is a critical determinant of success in the purification of thienopyrimidine derivatives by recrystallization. By combining a theoretical understanding of solubility principles with a systematic experimental screening approach, researchers can efficiently identify optimal conditions to achieve high purity and yield. This, in turn, is paramount for the advancement of these promising compounds in the drug development pipeline.
References
- Filo. (2025, May 31). What criteria would you utilize to select to a suitable solvent for recry..
-
Al-Hiari, Y. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 547-558. [Link]
- MIT OpenCourseWare. (n.d.). 8.
-
Al-Hiari, Y. M., et al. (2007). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 12(7), 1447-1457. [Link]
- University of California, Irvine. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023, January 29).
- Priya A, et al. (2025, July 4). A Comprehensive Review on Recent Advances in the Synthesis and Therapeutic Applications of Thienopyrimidine Derivatives (2018-2025). World Journal of Pharmaceutical Research.
- ResearchGate. (2025, February 16).
- University of Massachusetts Lowell. (n.d.).
- University of South Alabama. (n.d.). 4.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
- Simon Fraser University. (n.d.).
- University of York. (n.d.). Solvent Choice.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Royal Society of Chemistry. (2021, September).
- University of Calgary. (n.d.).
- Quora. (2017, February 16).
-
Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. International Journal of Chemical Engineering and Applications. [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 12(7), 1447-1457. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. edu.rsc.org [edu.rsc.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 8. athabascau.ca [athabascau.ca]
- 9. What criteria would you utilize to select to a suitable solvent for recry.. [askfilo.com]
- 10. mt.com [mt.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
Application Note: Protocol for Dissolving 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine in DMSO for In Vitro Cell Culture Assays
Executive Summary
The 4-morpholin-4-yl-thieno[3,2-d]pyrimidine scaffold is the structural pharmacophore for several highly potent, ATP-competitive inhibitors of Class I Phosphatidylinositide 3-kinases (PI3K), most notably GDC-0941 (Pictilisib) . While highly efficacious in targeted oncology research, the planar, hydrophobic nature of the thienopyrimidine core results in notoriously poor aqueous solubility.
As a Senior Application Scientist, I have designed this protocol to ensure maximum compound bioavailability and experimental reproducibility. This guide details the causal logic behind solvent selection, the physical mechanics of dissolution, and a self-validating serial dilution strategy to prevent compound precipitation and solvent-induced cytotoxicity in cell culture.
Mechanistic Rationale & Chemical Properties
The Biological Target and Solvent Causality
The thieno[3,2-d]pyrimidine derivative functions by lodging into the ATP-binding pocket of the PI3K catalytic subunit (p110α/β/δ/γ), thereby blocking the phosphorylation of PIP2 to PIP3 and halting downstream Akt/mTOR survival signaling .
Because the molecule relies on strong hydrophobic interactions to bind its kinase target, it exhibits strong intermolecular crystal lattice forces in its solid state. Water cannot disrupt these forces. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent because its amphiphilic nature effectively breaks these bonds. However, the introduction of even trace amounts of water into the DMSO stock will cause the hydrophobic core to rapidly aggregate and precipitate ("crash out").
Fig 1. PI3K/Akt/mTOR pathway inhibition by this compound.
Table 1: Physicochemical Properties & Storage Metrics
Note: Values are based on the standard derivative GDC-0941 (Pictilisib).
| Property | Value | Rationale |
| Molecular Weight | ~513.64 g/mol | Required for molarity calculations. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Prevents hydrolysis and micro-precipitation. |
| Max Solubility | ~25 mg/mL (~48.6 mM) | Defines the upper limit of dissolution. |
| Recommended Stock | 10 mM | Optimal balance of concentration and stability. |
| Storage (Solid) | -20°C (Desiccated) | Prevents ambient moisture absorption. |
| Storage (Solution) | -80°C (Aliquoted) | Extends half-life up to 6 months; avoids freeze-thaw. |
Reagent Preparation & Storage Protocol
To ensure a self-validating workflow, every step of the dissolution process must be visually or empirically confirmed.
Step-by-Step Dissolution Methodology
-
Thermal Equilibration: Before opening the lyophilized vial, allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient humidity to condense on the powder, introducing water that will ruin the DMSO stock.
-
Solvent Addition: To prepare a 10 mM master stock of a 513.64 g/mol derivative, add exactly 1.947 mL of Anhydrous DMSO per 10 mg of powder.
-
Mechanical Disruption: Vortex the vial for 30 seconds. Transfer to a room-temperature ultrasonic water bath and sonicate for 5–10 minutes. Causality: Sonication provides the kinetic energy required to fully shatter the hydrophobic crystal lattice.
-
Self-Validation Check: Hold the vial against a high-contrast light source. The solution must be 100% optically clear. If any turbidity or micro-particulates remain, warm the solution to 37°C for 5 minutes and repeat sonication.
-
Aliquoting: Divide the master stock into 20–50 µL single-use aliquots using opaque or amber microcentrifuge tubes. Store immediately at -80°C.
Fig 2. Workflow for the dissolution, storage, and dilution of the PI3K inhibitor.
Cell Culture Application & Serial Dilution Strategy
Directly pipetting a 10 mM DMSO stock into aqueous cell culture media causes localized thermodynamic shock, resulting in the compound precipitating before it can disperse. Furthermore, the final DMSO concentration in the cell culture must be strictly normalized to ≤0.1% (v/v) to ensure that observed phenotypic changes are due to PI3K inhibition, not solvent toxicity.
The 1000× Intermediate Dilution Method
Instead of diluting the stock directly into media, create a 1000× intermediate stock in 100% DMSO. This ensures that when you add the drug to the cells, you always add exactly 1 µL of DMSO per 1 mL of media, normalizing the solvent concentration across all experimental conditions.
Table 2: 1000× Serial Dilution Matrix (Target: 0.1% Final DMSO)
| Final Target Conc. | Intermediate Stock (in 100% DMSO) | Preparation of Intermediate Stock | Vol. Added to 1 mL Media | Final DMSO % |
| 10 µM | 10 mM | Use Master Stock directly | 1 µL | 0.1% |
| 1 µM | 1 mM | 10 µL of 10 mM stock + 90 µL DMSO | 1 µL | 0.1% |
| 100 nM | 100 µM | 10 µL of 1 mM stock + 90 µL DMSO | 1 µL | 0.1% |
| 10 nM | 10 µM | 10 µL of 100 µM stock + 90 µL DMSO | 1 µL | 0.1% |
| Vehicle Control | 0 µM | 100% Anhydrous DMSO | 1 µL | 0.1% |
Application Step: Pre-warm the cell culture media to 37°C. Add the 1 µL of intermediate stock to the 1 mL of media and vortex/mix immediately . Causality: Warm media increases the thermodynamic solubility limit, and rapid mixing prevents the formation of localized high-concentration gradients that trigger precipitation.
Troubleshooting & Empirical Diagnostics
-
Symptom: White, cloudy streaks appear when the drug is added to the culture media.
-
Causality: The media is too cold, or the drug was added too slowly without immediate mixing.
-
Solution: Discard the media. Pre-warm fresh media to 37°C and ensure rapid dispersion upon addition.
-
-
Symptom: Inconsistent IC50 values or loss of inhibitory potency over subsequent experiments.
-
Causality: The DMSO stock has absorbed atmospheric water during repeated freeze-thaw cycles, causing invisible micro-precipitation of the active compound.
-
Solution: Discard the compromised aliquot. Always use single-use aliquots and ensure your primary DMSO bottle is sealed and stored with desiccant.
-
-
Symptom: High cell death in all wells, including low-concentration treatments.
-
Causality: Solvent-induced cytotoxicity.
-
Self-Validation Check: Check the viability of the Vehicle Control well (0.1% DMSO). If the vehicle control shows >5% cell death compared to an untreated control, your DMSO concentration is too high or the DMSO itself has degraded.
-
References
-
Folkes AJ, Ahmadi K, Alderton WK, et al. "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry. 2008; 51(18): 5522-5532. URL:[Link]
-
Raynaud FI, Eccles SA, Patel S, et al. "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941." Molecular Cancer Therapeutics. 2009; 8(7): 1725-1738. URL:[Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination in Thienopyrimidine Functionalization
Foreword: The Strategic Imperative for C-N Bond Formation in Thienopyrimidine Chemistry
The thienopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutics and clinical candidates targeting a wide range of diseases, including various cancers and inflammatory disorders.[1][2][3][4] The biological activity of these molecules is often exquisitely modulated by the nature of the substituents appended to the heterocyclic core. Among the most critical transformations for achieving this molecular diversity is the construction of carbon-nitrogen (C-N) bonds, which introduces essential pharmacophoric elements and fine-tunes the physicochemical properties of the drug candidates.
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the synthesis of arylamines, offering a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh reaction conditions and are limited by the electronic nature of the substrate.[5][6][7][8] This palladium-catalyzed cross-coupling reaction provides a mild and general route to a vast array of N-functionalized thienopyrimidines, enabling the exploration of a broader chemical space in drug discovery programs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Buchwald-Hartwig amination for the functionalization of thienopyrimidine systems. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into troubleshooting common challenges, empowering you to effectively leverage this transformative methodology in your research endeavors.
I. The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and a primary or secondary amine in the presence of a base.[8][9] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the key to its success.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through the following key steps:
-
Reductive Elimination of the Active Catalyst: The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
-
Oxidative Addition: The electron-rich Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
II. Key Parameters for Success: A Guide to Reaction Optimization
The success of a Buchwald-Hartwig amination on a thienopyrimidine scaffold hinges on the judicious selection of several key reaction parameters. The electron-rich nature and potential for heteroatom coordination of the thienopyrimidine ring necessitate careful consideration of the catalyst system and reaction conditions.
A. The Palladium Precatalyst: The Engine of the Reaction
The choice of the palladium source is critical. While simple palladium salts like Pd(OAc)₂ can be used, modern, well-defined precatalysts are often more reliable and efficient as they provide a cleaner and more controlled generation of the active Pd(0) species.[10]
| Palladium Precatalyst | Generation | Key Features & Considerations |
| Pd(OAc)₂ | Traditional | Inexpensive, but can be unreliable and require in situ reduction.[11] |
| Pd₂(dba)₃ | Traditional | A common Pd(0) source, but can be sensitive to air and light. |
| G3/G4 Palladacycles | 3rd/4th Gen | Highly active, air- and moisture-stable, and often provide excellent results with challenging substrates.[10] |
B. The Ligand: The Steering Wheel of Reactivity
The ligand plays a multifaceted role in the Buchwald-Hartwig amination. It stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For electron-rich and sterically hindered heteroaromatic substrates like thienopyrimidines, bulky, electron-rich phosphine ligands are generally the most effective.[10]
| Ligand | Class | Recommended for | Key Characteristics |
| XPhos | Biarylphosphine | A good general-purpose ligand for a wide range of amines. | Bulky and electron-rich, promoting efficient oxidative addition. |
| RuPhos | Biarylphosphine | Particularly effective for the coupling of secondary amines.[10] | Offers a different steric and electronic profile compared to XPhos. |
| BrettPhos | Biarylphosphine | Excellent for the amination with primary amines.[10] | Designed to overcome challenges associated with primary amine coupling. |
| Xantphos | Ferrocenylphosphine | Can be effective in certain cases, particularly for aryl bromides. | Offers a wider bite angle which can influence selectivity. |
C. The Base: The Activator of the Nucleophile
The base is essential for deprotonating the amine, making it a more potent nucleophile. Strong, non-nucleophilic bases are typically employed. However, the choice of base must be compatible with any base-sensitive functional groups on the thienopyrimidine scaffold or the amine coupling partner.[10]
| Base | Strength | pKa (Conjugate Acid) | Notes |
| NaOtBu | Strong | ~19 | A very common and effective base, but can be aggressive towards sensitive functional groups. |
| KOtBu | Strong | ~19 | Similar in strength to NaOtBu. |
| LHMDS | Strong | ~26 | A strong, non-nucleophilic base that can be useful for proton-tolerant reactions.[8] |
| Cs₂CO₃ | Weaker | ~10.3 | A milder base, often requiring higher temperatures, but compatible with a broader range of functional groups. |
| K₃PO₄ | Weaker | ~12.3 | Another milder base option for sensitive substrates. |
D. The Solvent: The Reaction Medium
The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Anhydrous, degassed solvents are essential to prevent catalyst deactivation.
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | A common and effective solvent for many Buchwald-Hartwig reactions. |
| Dioxane | 101 | Another widely used solvent, but care should be taken due to its potential to form peroxides. |
| THF | 66 | A lower-boiling solvent, which can be useful for reactions at milder temperatures. |
III. Practical Application: Protocols for Thienopyrimidine Functionalization
The following protocols are designed to provide a robust starting point for the Buchwald-Hartwig amination of a halo-substituted thienopyrimidine. It is crucial to note that optimization of these conditions may be necessary for specific substrates.
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination of a Bromo-Thienopyrimidine
This protocol is a general starting point and is based on optimized conditions reported in the literature for similar substrates.
Materials:
-
Bromo-thienopyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a septum cap
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromo-thienopyrimidine, Pd₂(dba)₃, XPhos, and NaOtBu to the oven-dried reaction vial.
-
Seal the vial with the septum cap. If not in a glovebox, purge the vial with the inert gas for 5-10 minutes.
-
Reagent Addition: Add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for the desired amount of time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Screening Conditions for Challenging Substrates
For particularly challenging thienopyrimidine substrates or amines, a systematic screening of reaction conditions is recommended. The following table provides a set of conditions that can be used as a starting point for this optimization process.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | KOtBu (1.4) | Dioxane | 110 |
| 3 | XPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 |
| 4 | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 |
| 5 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 110 |
IV. Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following guide addresses common problems encountered during the Buchwald-Hartwig amination of thienopyrimidines and provides potential solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Poor substrate reactivity (e.g., aryl chloride)- Presence of oxygen or moisture | - Use a reliable precatalyst (e.g., G3/G4 palladacycles).[10]- Screen different ligands and bases (see Protocol 2). For aryl chlorides, use bulky, electron-rich ligands.[10]- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. |
| Dehalogenation of the Starting Material | - Presence of a hydrogen source- Side reaction promoted by the catalyst system | - Ensure the amine is not a limiting reagent.- Try a different ligand or base combination.- Lower the reaction temperature. |
| Formation of Side Products (e.g., Homocoupling) | - Catalyst decomposition- Unfavorable reaction kinetics | - Optimize the catalyst loading (lower may be better).- Adjust the reaction temperature.- Screen different ligands to favor the desired C-N coupling pathway. |
| Difficulty in Product Purification | - Presence of persistent palladium residues- Formation of closely related byproducts | - Filter the crude reaction mixture through Celite or silica gel.- Consider using a palladium scavenger resin.- Optimize the chromatography conditions for better separation. |
V. Conclusion: Empowering Thienopyrimidine Drug Discovery
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the thienopyrimidine scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing robust protocols, researchers can effectively overcome the challenges associated with C-N bond formation on this important heterocyclic system. These application notes provide a solid foundation for the successful implementation of this powerful methodology, ultimately accelerating the development of novel thienopyrimidine-based therapeutics.
VI. References
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Rouaud, R., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
-
Bera, S. S., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ResearchGate. [Link]
-
MDPI. (n.d.). Scheme 1. Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. [Link]
-
Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. PubMed. [Link]
-
Priya, A., et al. (2025). A Review on Thienopyrimidine and its Derivatives with their Pharmacological Activities. World Journal of Pharmaceutical Research. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Lee, J., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. [Link]
-
Martin, A. R. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Pd-NHC Catalysts: A Combined Experimental and Computational Study. Catalysis Science & Technology, 9(24), 6957-6966. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. [Link]
-
Bera, S. S., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]
-
Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Preprints.org. (2025). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. [Link]
-
ResearchGate. (n.d.). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. [Link]
-
Chethan, B., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 573. [Link]
-
Wang, Y., et al. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Cytotoxicity for some newly synthesized thienopyrimidine derivatives. [Link]
-
Priya, A., et al. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. International Journal of Pharmaceutical Research and Applications. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of thienopyrimidines in aqueous buffers
Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Solubility Issues in Aqueous Buffers
Welcome to the Technical Support Hub.
As a Senior Application Scientist, I understand the specific frustration of working with thienopyrimidines. You are likely dealing with a "brick dust" molecule—a compound with high melting point and high lipophilicity.
Thienopyrimidines are bioisosteres of purines (like adenine).[1][2] While this makes them excellent kinase inhibitors (targeting the ATP-binding pocket), their planar, rigid structure leads to strong
This guide bypasses generic advice. We will address the specific physicochemical failures of this scaffold and provide self-validating protocols to resolve them.
Part 1: The "Crash Out" Phenomenon
Symptom: Your 10 mM DMSO stock is clear, but upon adding it to the assay buffer (PBS/HEPES), the solution becomes cloudy or your IC50 values fluctuate wildly.
The Mechanism:
This is the "Solubility Cliff." DMSO has a dielectric constant (
Troubleshooting Protocol: The "Solvent Shift" Validation
Do not assume your compound is in solution just because you don't see giant flakes.
Step-by-Step Workflow:
-
Prepare Stock: 10 mM thienopyrimidine in anhydrous DMSO.
-
Prepare Buffer: Your specific assay buffer (e.g., PBS pH 7.4 + 0.01% Triton X-100). Note: Surfactant is mandatory for this scaffold.
-
The Dilution Series: Prepare a 3-step dilution in a clear-bottom 96-well plate:
-
A: 1% DMSO final (100 µM compound)
-
B: 0.1% DMSO final (10 µM compound)
-
C: 0.01% DMSO final (1 µM compound)
-
-
Validation (The "Red Flag" Check):
-
Method A (Preferred): Dynamic Light Scattering (DLS) or Nephelometry. Look for a Polydispersity Index (PDI) > 0.2.
-
Method B (Accessible): Measure Absorbance at 650 nm (where the compound should not absorb).
-
Result: If
, you have micro-precipitation.
-
-
Corrective Action: If precipitation occurs at 10 µM, you must switch to a Kinetic Solubility Protocol using a carrier (see Part 3).
Part 2: pH Adjustment & Salt Formation
Question: "Will acidifying the buffer help dissolve my thienopyrimidine?"
Technical Insight: Yes, but you must hit the specific pKa window.
-
The pyrimidine nitrogens (N-1 and N-3) are weak bases.
-
Core Scaffold pKa: Typically 2.0 – 4.0 .
-
Implication: In a standard pH 7.4 buffer, the core scaffold is neutral (uncharged) and maximally insoluble. To solubilize the core via pH alone, you would need a pH < 2, which is incompatible with biological assays.
The Workaround: If your molecule has a basic side chain (e.g., a piperazine or morpholine tail, common in kinase inhibitors), the pKa shifts to ~8.0 . In this case, lowering pH to 6.0–6.5 (using MES buffer) can drastically improve solubility by protonating the side chain without denaturing proteins.
Decision Matrix: The Solubility Strategy
Figure 1: Decision matrix for selecting the correct solubilization strategy based on structural features.
Part 3: Advanced Formulation (Cyclodextrins)
Question: "I cannot change the pH, and DMSO is toxic to my cells. What now?"
The Solution: Encapsulation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3]
Thienopyrimidines fit well into the hydrophobic cavity of
Comparative Data: Solubilizers for Thienopyrimidines
| Solubilizer | Mechanism | Pros | Cons |
| DMSO | Cosolvent | Universal solvent | Cytotoxic >0.1%; Protein denaturation. |
| HP-β-CD | Inclusion Complex | Biocompatible; Stabilizes compound | Requires specific prep protocol (see below). |
| Tween 80 | Surfactant | Prevents aggregation | Can form micelles that trap drug (false negatives). |
| PEG-400 | Cosolvent | Good for IP injection | High viscosity; Osmotic stress in cells. |
Protocol: The "Kneading" Method for Stock Prep
Standard mixing often fails to drive the hydrophobic drug into the CD cavity. You need energy.
-
Ratio: Calculate a 1:2 molar ratio (Drug : HP-β-CD). The excess CD ensures equilibrium shifts toward complexation.
-
Solvent: Dissolve the thienopyrimidine in a minimal amount of Ethanol or Acetone (NOT DMSO).
-
Paste: Add the CD powder and a few drops of water to form a thick paste.
-
Knead: Grind vigorously in a mortar and pestle for 20–30 minutes. The solvent evaporates, forcing the drug into the CD cavity.
-
Reconstitution: Dissolve the resulting dry powder in your aqueous buffer. It should dissolve clearly.
-
Filter: Pass through a 0.22 µm PVDF filter to remove uncomplexed "brick dust."
Part 4: Structural Modification (Medicinal Chemistry)
Question: "We are early in the design phase. How do I prevent this issue in the next generation?"
Insight: The thienopyrimidine core is too planar. You must disrupt the crystal lattice packing.
-
Disrupt Planarity: Introduce
hybridized carbons. -
Solubilizing Tails:
-
Morpholine: Adds an ether oxygen (H-bond acceptor) and an amine (pKa ~8.3).
-
N-Methyl Piperazine: Highly effective solubilizer.
-
Solubility Shift: A core thienopyrimidine might have solubility
. Adding a morpholine tail typically raises this to (pH dependent).
-
Visualizing the Pathway to Solubility
Figure 2: Structural optimization pathway to transform "brick dust" into a soluble lead candidate.
References
-
Gillespie, C. (2013).[5] The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.[5] Link
-
Modi, S. J., & Kulkarni, V. M. (2019). Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective. Medicinal Chemistry Reviews. (Discusses thienopyrimidine kinase inhibitors and solubilizing tails). Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on "Brick Dust" and solubility cliffs). Link
-
BenchChem. (2025).[6] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link
Sources
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Sci-Hub. Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities / Archiv der Pharmazie, 2017 [sci-hub.box]
- 3. Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amination of 4-Chlorothieno[3,2-d]pyrimidine
Welcome to the Technical Support Center for the amination of 4-chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and minimize the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your syntheses.
Introduction: The Challenge of Selective Amination
The 4-chlorothieno[3,2-d]pyrimidine core is a valuable building block in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities. The amination at the C4 position is a critical step in the synthesis of these molecules. While seemingly straightforward, this nucleophilic aromatic substitution (SNAr) reaction can be plagued by the formation of various side products, leading to reduced yields and complex purification challenges. This guide will dissect the common issues encountered during this transformation and provide robust solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the amination of 4-chlorothieno[3,2-d]pyrimidine?
A1: The primary side product is the hydrolysis product, thieno[3,2-d]pyrimidin-4(3H)-one , which arises from the reaction of the starting material with residual water in the reaction mixture. If an alcohol is used as the solvent, the corresponding alkoxy-thieno[3,2-d]pyrimidine can also be a significant byproduct. Under certain conditions, especially at elevated temperatures, dimerization of the starting material or product can occur, though this is less common.
Q2: What is the fundamental difference between base-promoted and acid-catalyzed amination for this substrate?
A2:
-
Base-promoted SNAr: This is the classical approach where a base (e.g., K₂CO₃, DIPEA) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. This method is generally effective for a wide range of amines.
-
Acid-catalyzed SNAr: In this case, a catalytic amount of a strong acid (e.g., HCl) is added. The acid protonates the pyrimidine ring, further activating it towards nucleophilic attack. This can be particularly useful for less nucleophilic amines. However, the presence of acid can also accelerate the hydrolysis of the starting material if water is present.[1]
Q3: When should I consider using a Buchwald-Hartwig amination instead of a classical SNAr reaction?
A3: Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful alternative when the SNAr reaction fails or gives low yields.[2] This is often the case with less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or when milder reaction conditions are required to tolerate sensitive functional groups on the amine or the thienopyrimidine core. However, it involves the use of a palladium catalyst and a specific ligand, which adds to the cost and complexity of the reaction and purification.
Q4: How does the choice of solvent impact the reaction?
A4: The solvent plays a crucial role in both the SNAr and Buchwald-Hartwig reactions.
-
For SNAr reactions , polar aprotic solvents like DMSO or DMF are often used as they can dissolve the reactants and facilitate the formation of the Meisenheimer complex intermediate.[3] However, these solvents must be anhydrous to prevent hydrolysis. Protic solvents like alcohols can participate in the reaction, leading to alkoxy side products.[2]
-
For Buchwald-Hartwig aminations , ethereal solvents like dioxane or toluene are commonly employed.[3] The choice of solvent can influence the solubility of the catalyst and reagents, as well as the stability of the catalytic intermediates.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues you may encounter during the amination of 4-chlorothieno[3,2-d]pyrimidine and provides actionable solutions.
Issue 1: Significant Formation of Thieno[3,2-d]pyrimidin-4(3H)-one (Hydrolysis Product)
Probable Causes:
-
Presence of water in the reaction solvent or reagents.
-
Use of a hygroscopic base that has absorbed moisture from the atmosphere.
-
Incomplete drying of glassware.
Solutions:
-
Rigorous Drying of Solvents and Reagents:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry solid reagents (e.g., K₂CO₃) in an oven before use.
-
Store all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inert Atmosphere:
-
Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
Choice of Base:
-
Use a non-hygroscopic base like diisopropylethylamine (DIPEA) if water contamination is a persistent issue.
-
Issue 2: Formation of Alkoxy Side Products
Probable Cause:
-
Use of an alcohol (e.g., ethanol, isopropanol) as the reaction solvent. The alkoxide, formed in the presence of a base, can act as a nucleophile.[2]
Solutions:
-
Switch to an Aprotic Solvent:
-
Replace the alcohol with a polar aprotic solvent such as DMSO, DMF, or dioxane.[3] This eliminates the source of the competing alkoxide nucleophile.
-
-
Lower Reaction Temperature:
-
If an alcohol must be used as the solvent, lowering the reaction temperature may favor the amination reaction over the competing solvolysis.
-
Issue 3: Low or No Conversion to the Desired Product
Probable Causes:
-
Insufficiently nucleophilic amine.
-
Steric hindrance on the amine or the thienopyrimidine substrate.
-
Low reaction temperature.
-
Inappropriate choice of base or catalyst system (for Buchwald-Hartwig).
Solutions:
-
For SNAr Reactions:
-
Increase Reaction Temperature: Gradually increase the temperature in 10-20 °C increments. Monitor for product formation and potential decomposition.
-
Switch to Acid Catalysis: For weakly nucleophilic amines, adding a catalytic amount of a strong acid like HCl can enhance the reactivity of the 4-chlorothieno[3,2-d]pyrimidine.[1]
-
Use a Stronger, Non-nucleophilic Base: In base-promoted reactions, a stronger base can increase the rate of the reaction. However, be mindful of potential side reactions with the substrate.
-
-
For Buchwald-Hartwig Amination:
-
Optimize Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient heterocycles like 4-chlorothieno[3,2-d]pyrimidine, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[3]
-
Screen Bases: Sodium tert-butoxide (NaOtBu) is a common strong base for these reactions, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[4]
-
Ensure Anhydrous and Oxygen-Free Conditions: The palladium catalyst is sensitive to oxygen and water. Degas the solvent and use an inert atmosphere.[3]
-
Data Summary: Reaction Conditions and Outcomes
The following table summarizes typical reaction conditions and reported yields for the amination of 4-chlorothieno[3,2-d]pyrimidine with various amines. This data can serve as a starting point for your own experiments.
| Amine | Method | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Various Aliphatic Amines | Base-Promoted SNAr | K₂CO₃ | DMSO | 100 | 12 | 22-70 | [5] |
| Various Aliphatic Amines | Acid-Catalyzed SNAr | HCl (cat.) | THF:IPA (3:1) | 70 | 24 | Not specified | [5] |
| Substituted Anilines | Base-Promoted SNAr | None specified | i-PrOH | 60 | Not specified | Excellent | [6] |
Experimental Protocols
Protocol 1: Base-Promoted SNAr Amination[5]
This protocol describes a general procedure for the base-promoted amination of 4-chlorothieno[3,2-d]pyrimidine.
Reagents and Materials:
-
4-Chlorothieno[3,2-d]pyrimidine
-
Desired amine (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
5% Acetic acid solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sealed vial
-
Stir plate and stir bar
Procedure:
-
To a sealed vial, add 4-chlorothieno[3,2-d]pyrimidine (1.0 eq), the desired amine (1.0 eq), and anhydrous potassium carbonate (1.0 eq).
-
Add anhydrous DMSO (to a concentration of ~0.1 M).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous acetic acid solution (2x), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Acid-Catalyzed SNAr Amination[5]
This protocol is suitable for less nucleophilic amines.
Reagents and Materials:
-
4-Chlorothieno[3,2-d]pyrimidine
-
Desired amine (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
2-Propanol (IPA), anhydrous
-
12 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Sealed vial
-
Stir plate and stir bar
Procedure:
-
In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) and the desired amine (1.0 eq) in a 3:1 mixture of anhydrous THF and IPA (to a concentration of ~0.07 M).
-
Add one drop of 12 M HCl.
-
Seal the vial and heat the solution at 70 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture to dryness.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product as necessary.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Side Product Formation
Caption: Main reaction pathway and common side reactions in the amination of 4-chlorothieno[3,2-d]pyrimidine.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in the amination of 4-chlorothieno[3,2-d]pyrimidine.
References
- BenchChem. (2025). A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine. BenchChem.
- BenchChem. (2025).
- Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines. BenchChem.
- Campos, J. F., Queiroz, M. R. P., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(3), 684.
- Gommaa, M. S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(14), 3556-3559.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Wikipedia. (2023).
- BenchChem. (2025). A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine. BenchChem.
- Disadee, W., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3551-3567.
- Lu, Y., et al. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Nolan, S. P. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(21), 13245-13317.
- Pinto, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5184.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of 4, SNAr vs Buchwald-Hartwig amination.
- Petzer, A., et al. (2022). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 13(7), 864-872.
- BenchChem. (2025).
- Reddit. (2017).
- PubChem. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine.
- Clark, J. H., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460.
- Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
- Wang, M., et al. (2021). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. European Journal of Medicinal Chemistry, 223, 113645.
- Li, L., et al. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library.
- Al-Tel, T. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(17), 6393.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
- Kappe, C. O., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(16), 5895-5901.
-
Routier, S., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][4][7]thiadiazole Series. European Journal of Organic Chemistry, 2015(33), 7276-7287.
- MilliporeSigma. (n.d.). 4-chlorothieno[3,2-d]pyrimidine. Sigma-Aldrich.
- Petzer, A., et al. (2022). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 13(7), 864-872.
- BenchChem. (n.d.). Molecular weight and formula of 2-Chlorothieno[3,2-d]pyrimidin-4-amine. BenchChem.
- ChemScene. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine. ChemScene.
- Santa Cruz Biotechnology. (n.d.). 4-chlorothieno[3,2-d]pyrimidine. Santa Cruz Biotechnology.
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
Purification challenges of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine by column chromatography
Overview & Mechanistic Context
As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 4-morpholin-4-yl-thieno[3,2-d]pyrimidine derivatives. These scaffolds are critical intermediate building blocks in the synthesis of potent kinase inhibitors, including the widely studied PI3K inhibitor GDC-0941 (Pictilisib)[1], as well as various novel BET inhibitors.
The purification challenges stem directly from the molecule's electronic properties. The structure contains a highly basic morpholine nitrogen (pKa ~8.3) and multiple pyrimidine nitrogens that act as strong hydrogen-bond acceptors[2]. When subjected to standard normal-phase silica gel chromatography, these basic sites interact strongly with the weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0) present on the silica surface. This combination of ion-exchange and hydrogen-bonding behavior causes severe peak tailing, co-elution with impurities, and irreversible adsorption to the column matrix.
Troubleshooting FAQs
Q1: My product streaks across the entire TLC plate and tails severely on the column. How do I fix this? A: The streaking is caused by the basic morpholine ring interacting with acidic silanols. To resolve this, you must mask the active sites on the silica. Add a basic modifier such as 1–5% Triethylamine (TEA) or 0.1–1% Ammonium Hydroxide (NH₄OH) to your mobile phase[3]. Because TEA (pKa ~10.7) is a stronger base than your target compound, it competitively binds to the silanol groups. This neutralizes the stationary phase, allowing your product to elute in a sharp, distinct band based purely on its partition coefficient rather than adsorptive interactions.
Q2: I am trying to separate the product from unreacted morpholine. Modified silica isn't giving me enough resolution. What are my options? A: Morpholine is highly water-soluble and volatile. Before attempting chromatography, perform a rigorous aqueous workup. Wash the organic layer (e.g., dichloromethane or ethyl acetate) multiple times with slightly acidic water or brine to partition the unreacted morpholine into the aqueous phase. If chromatography is still required, switch from bare silica to amine-functionalized silica (NH₂-silica). NH₂-silica provides a pre-neutralized surface, eliminating the need for TEA modifiers and often providing superior resolution for basic heterocycles.
Q3: I'm losing over 40% of my yield on the column. How can I improve recovery? A: Irreversible adsorption is common with thienopyrimidines on bare silica. If basic modifiers do not sufficiently improve recovery, abandon normal-phase silica. Switch to Reverse-Phase (C18) Flash Chromatography using a buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to keep the morpholine nitrogen deprotonated, ensuring good retention and sharp elution. Alternatively, bypass chromatography entirely; many 4-morpholinothieno[3,2-d]pyrimidine intermediates can be purified via direct crystallization from ethanol or trituration with cold ethyl acetate/hexanes[3].
Visualizations
Fig 1. Decision tree for optimizing the purification of basic thienopyrimidine scaffolds.
Fig 2. Mechanistic causality of peak tailing and the competitive masking effect of TEA.
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of 4-morpholinothieno[3,2-d]pyrimidine under various conditions.
| Purification Method | Stationary Phase | Mobile Phase System | Essential Additive | Expected Rf / Retention | Typical Recovery |
| Standard NP | Bare Silica (Si-OH) | DCM / MeOH (95:5) | None | Streaking (0.1 - 0.6) | < 50% |
| Modified NP | Bare Silica (Si-OH) | DCM / MeOH (95:5) | 1% v/v TEA | Sharp band (~0.45) | > 85% |
| Amine NP | NH₂-Functionalized Silica | EtOAc / Hexanes (1:1) | None | Sharp band (~0.50) | > 90% |
| Reverse Phase | C18 Silica | H₂O / MeCN gradient | 0.1% Formic Acid | Rt ~ 4.5 min | > 95% |
Experimental Protocols
Protocol A: Modified Normal-Phase Column Chromatography
Purpose: To purify the target compound while suppressing silanol interactions.
-
Column Preparation: Slurry-pack a glass column with standard silica gel (230-400 mesh) using a solvent mixture of Dichloromethane (DCM) containing 1% Triethylamine (TEA).
-
Equilibration: Flush the column with 2-3 column volumes (CV) of the DCM/1% TEA mixture to ensure all acidic silanol sites are saturated with TEA.
-
Sample Loading: Dissolve the crude 4-morpholinothieno[3,2-d]pyrimidine in a minimum volume of DCM. Load it carefully onto the silica bed.
-
Elution: Elute using a gradient of 0% to 5% Methanol in DCM, maintaining 1% TEA throughout the entire run.
-
Fraction Collection: Monitor fractions via TLC (pre-treated with TEA). Combine product-containing fractions and concentrate under reduced pressure. Note: Residual TEA can be removed by co-evaporating with toluene or placing the product under high vacuum overnight.
Protocol B: Reverse-Phase (C18) Flash Chromatography
Purpose: To achieve >95% recovery and high purity without using volatile basic modifiers.
-
System Setup: Equip an automated flash chromatography system with a C18 cartridge.
-
Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Sample Loading: Dissolve the crude mixture in DMSO or a small amount of Mobile Phase B. Inject onto the column.
-
Gradient Elution: Run a gradient from 10% B to 90% B over 15 column volumes. The acidic modifier ensures the morpholine nitrogen is fully protonated, providing consistent retention and sharp peaks.
-
Isolation: Lyophilize the combined pure fractions to isolate the product as a formate salt, or neutralize with saturated NaHCO₃ and extract with DCM to obtain the free base.
Protocol C: Solvent-Based Crystallization (Chromatography Alternative)
Purpose: To bypass chromatography entirely for scalable purification[3].
-
Dissolution: Suspend the crude solid in minimal boiling absolute ethanol (approx. 5-10 mL/g of crude).
-
Clarification: If insoluble impurities remain, perform a hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours to maximize precipitation.
-
Filtration: Filter the resulting crystals under vacuum and wash with a small volume of ice-cold ethanol, followed by cold hexanes.
-
Drying: Dry the crystals in a vacuum oven at 45 °C overnight to yield the pure 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine.
References
-
Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. URL:[Link]
-
Lei, H., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86624257, 4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine. URL:[Link]
-
Sun, Y., et al. (2024). Discovery and optimization of novel 4-morpholinothieno[3,2-d]pyrimidine derivatives as potent BET inhibitors for cancer therapy. Bioorganic Chemistry. URL:[Link]
Sources
Thieno[3,2-d]pyrimidine Synthesis Support Center: Overcoming Steric Hindrance
Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry: overcoming steric hindrance when derivatizing the thieno[3,2-d]pyrimidine scaffold.
Thieno[3,2-d]pyrimidines are privileged pharmacophores, frequently utilized as potent kinase inhibitors targeting PI3K, EGFR, and FMS signaling pathways (). However, functionalizing the C2, C4, and C6 positions with bulky amines or anilines often results in stalled reactions, poor yields, or catalyst degradation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your syntheses succeed.
Biological mechanism of thieno[3,2-d]pyrimidine derivatives targeting the PI3K/AKT pathway.
Part 1: Troubleshooting & FAQs
Q1: Why does my Nucleophilic Aromatic Substitution (SNAr) at the C4 position fail when using bulky amines like tert-butylamine or 3,4,5-trimethoxyaniline?
Causality: The SNAr mechanism requires the nucleophile to attack the sp²-hybridized C4 carbon, forming a negatively charged tetrahedral Meisenheimer intermediate. When using bulky amines, the steric clash between the incoming nucleophile and the adjacent C5 substituent on the thiophene ring dramatically increases the activation energy (
Q2: I am trying to aminate the C2 position using a deactivated, sterically hindered aniline. Why is my Buchwald-Hartwig coupling stalling?
Causality: In the Buchwald-Hartwig catalytic cycle, the oxidative addition of the C2-halide to the Pd(0) species is generally rapid. However, the subsequent transmetallation/amine coordination and the final reductive elimination steps are highly sensitive to steric bulk. If the aniline is bulky, reductive elimination becomes the rate-limiting step, leading to catalyst deactivation or off-target hydrodehalogenation.
Solution: Switch to a catalyst system specifically designed to accelerate reductive elimination in hindered systems. Utilizing
Q3: Should I use a chloro, bromo, or methylsulfonyl (-SO₂Me) leaving group for hindered substitutions?
Causality: While C-Cl is the industry standard due to the ease of synthesizing 2,4-dichlorothieno[3,2-d]pyrimidine via
Decision matrix for selecting substitution strategies based on nucleophile steric hindrance.
Part 2: Quantitative Data & Condition Optimization
The following table summarizes optimized reaction conditions for substituting the thieno[3,2-d]pyrimidine core based on nucleophile sterics and position.
| Substrate Position | Nucleophile Steric Profile | Recommended Strategy | Catalyst / Ligand | Optimized Conditions | Expected Yield |
| C4-Chloro | Low (e.g., Isopropylamine) | Standard SNAr | None | iPrOH, DIPEA, 80°C, 4h | 85–95% |
| C4-Chloro | High (e.g., tert-Butylamine) | Microwave SNAr | None | Dioxane, DIPEA, MW 150°C, 1h | 75–85% |
| C2-Chloro | High (e.g., 3,4,5-Trimethoxyaniline) | Buchwald-Hartwig | tBuONa, Toluene, 100°C, 12h | 80–88% | |
| C6-Bromo | Moderate (e.g., Piperidine) | Buchwald-Hartwig | 70–75% |
Part 3: Validated Experimental Methodologies
Protocol A: Microwave-Assisted SNAr of 4-Chloro-thieno[3,2-d]pyrimidine with Bulky Amines
This protocol utilizes microwave irradiation to overcome the activation energy barrier of hindered tetrahedral intermediates, a standard practice for simplified PI3K inhibitors ().
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-chloro-thieno[3,2-d]pyrimidine (1.0 mmol) in anhydrous 1,4-dioxane (4.0 mL).
-
Reagent Addition: Add the bulky amine (e.g., tert-butylamine, 1.5 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol).
-
Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 45–60 minutes.
-
Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass (e.g., [M+H]⁺ 171 for the unsubstituted core) and the appearance of the product mass confirms successful substitution. A shift in the UV absorption maxima toward a longer wavelength (bathochromic shift) will also be observed due to the extended conjugation of the newly formed amine.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and H₂O. Wash the organic layer with brine, dry over
, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination for Unreactive C2/C6 Positions
This protocol employs RuPhos to facilitate rapid reductive elimination of sterically congested products.
-
Preparation: In an oven-dried Schlenk tube, combine 2-chloro-thieno[3,2-d]pyrimidine (1.0 mmol), the hindered aniline (1.2 mmol),
(0.05 mmol, 5 mol%), RuPhos (0.1 mmol, 10 mol%), and sodium tert-butoxide (1.5 mmol). -
Inert Atmosphere: Evacuate and backfill the tube with ultra-pure Argon three times. Oxygen will rapidly quench the active Pd(0) species.
-
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.
-
Reaction: Seal the tube and heat to 100°C in an oil bath for 12 hours with vigorous stirring.
-
Self-Validation Checkpoint: A visual color change from dark purple/red (characteristic of
) to a deep brown/orange typically indicates active catalysis. TLC (UV 254 nm) should reveal a new, highly fluorescent spot corresponding to the aminated product. If the solution turns black and precipitates form early, palladium black has crashed out, indicating catalyst death (likely due to oxygen ingress or poor ligand coordination). -
Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, elute with EtOAc, and concentrate. Purify via reverse-phase HPLC if trace phosphine oxide remains.
References
-
Ran et al., 2025. Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Grellier et al., 2022. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. URL:[Link]
-
Ding et al., 2019. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design (PubMed). URL:[Link]
-
Leftheris et al., 2022. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals (PMC). URL:[Link]
Enhancing metabolic stability of morpholine-thienopyrimidine analogs
Technical Support Center: Metabolic Stability of Morpholine-Thienopyrimidine Analogs
Current Status: Operational Ticket Focus: Medicinal Chemistry & ADME Optimization Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Introduction
Welcome to the Technical Support Center. You are likely here because your lead thienopyrimidine PI3K inhibitor (analogous to GDC-0941/Pictilisib) is showing high intrinsic clearance (
The combination of a thienopyrimidine scaffold (lipophilic, planar) and a morpholine tail (metabolic soft spot) presents a classic medicinal chemistry paradox: the morpholine is essential for solubility and hydrogen bonding (often to the hinge region of kinases), but it is the primary site of oxidative metabolism.
This guide provides diagnostic workflows, chemical remediation strategies, and assay troubleshooting protocols to stabilize your series without sacrificing potency.
Module 1: Diagnostic Workflows (Root Cause Analysis)
Before synthesizing new analogs, you must confirm where the molecule is breaking down. High clearance is a symptom; the metabolic soft spot is the cause.
Q: My compound disappears rapidly in Human Liver Microsomes (HLM). How do I confirm the morpholine is the culprit?
A: You must run a Metabolite Identification (MetID) study using LC-MS/MS. Do not assume the morpholine is the only liability until proven.
Diagnostic Protocol:
-
Incubation: Incubate 10
M compound with HLM (1 mg/mL) + NADPH for 60 minutes. -
Analysis: Analyze supernatant via LC-MS/MS (High Resolution).
-
Signal Hunting: Look for specific mass shifts (
).
| Mass Shift | Metabolic Transformation | Likely Site on Morpholine-Thienopyrimidine |
| +16 Da | Hydroxylation (+O) | Morpholine C2/C3 carbons (alpha to N/O). |
| +14 Da | Oxidation to Lactam (+O, -2H) | Morpholine carbon alpha to Nitrogen. |
| +32 Da | Di-hydroxylation | Thienopyrimidine core + Morpholine. |
| +176 Da | Glucuronidation | Direct conjugation (rare unless -OH exists). |
The "Metabolic Shunt" Diagram The following decision tree outlines how to interpret your MetID data to select the correct chemical strategy.
Caption: Diagnostic logic flow to isolate the metabolic liability before chemical modification.
Module 2: Chemical Modification Strategies
Once you confirm the morpholine ring is the primary site of metabolism (usually via CYP3A4 oxidation at the
Q: How do I stabilize the morpholine without changing the binding mode?
A: Use Deuteration or Steric Shielding .[1] The morpholine oxygen is often a critical hydrogen bond acceptor. Removing it (switching to piperidine) often kills potency.
Strategy A: Deuteration (The "Heavy Atom" Effect) Replace the hydrogens on the carbons adjacent to the morpholine oxygen or nitrogen with Deuterium. This exploits the Kinetic Isotope Effect (KIE), making the C-D bond harder to break than C-H.
-
Target: 2,2,6,6-tetradeuteromorpholine.
-
Pros: Minimal change to shape/lipophilicity.
-
Cons: Cost of goods; sometimes CYP enzymes switch to a different site ("metabolic switching").
Strategy B: Bridged Bioisosteres (The "Shape Constraint" Approach) Locking the morpholine into a specific conformation can prevent the "induced fit" required by CYP enzymes while maintaining the oxygen vector for kinase binding.
Strategy C: Ring Contraction/Expansion Switching to an oxetane-spiro-amine or a homomorpholine.
Comparative Efficacy Table
| Strategy | Chemical Modification | Mechanism of Stability | Risk to Potency |
| Baseline | Morpholine | N/A (Susceptible to CYP3A4) | Reference |
| Deuteration | KIE (slower C-H abstraction) | Low | |
| Steric Shield | (S)-3-methylmorpholine | Steric hindrance of CYP approach | Medium (Chirality matters) |
| Bridged | 8-oxa-3-azabicyclo[3.2.1]octane | Conformational lock; removes labile H | Low/Medium |
| Bioisostere | 2,6-dimethylmorpholine | Steric + Lipophilicity modulation | Medium |
Chemical Optimization Pathway
Caption: Hierarchy of chemical modifications to improve metabolic stability of the morpholine ring.
Module 3: Assay Troubleshooting & Protocol
Thienopyrimidines are often lipophilic (
Q: My compound shows low recovery at T=0 min. Is it unstable?
A: Likely not. It is probably Non-Specific Binding (NSB) to the plasticware or microsomes.[1]
-
The Issue: Lipophilic drugs bind to the plastic well plates or the lipid membrane of the microsomes, reducing the free concentration available to the enzyme.
-
The Fix:
-
Pre-warm buffer/microsomes before adding the compound.
-
Add ACN: Ensure the reaction is quenched with Acetonitrile containing the internal standard to release bound compound.
-
Calculate
: Determine the fraction unbound in microsomes using equilibrium dialysis. Correct your using the equation:
-
Q: The depletion curve is not linear (it flattens out). Why?
A: This indicates Enzyme Inactivation or Product Inhibition . Thienopyrimidines (like GDC-0941) are potent kinase inhibitors but can also inhibit CYPs (mechanism-based inhibition).
-
Test: Run the assay at a lower concentration (e.g., 0.5
M instead of 1 M) to ensure you are below the of the metabolizing enzyme.
Standard Operating Procedure (SOP): Microsomal Stability
-
Preparation:
-
Thaw Liver Microsomes (Human/Rat/Mouse) on ice.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
-
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL protein) + Test Compound (1
M) for 5 mins at 37°C. -
Note: Final DMSO concentration must be < 0.1%.
-
-
Initiation:
-
Add NADPH to start reaction.
-
-
Sampling:
-
Take aliquots at 0, 5, 15, 30, 45 min.
-
Quench immediately in ice-cold Acetonitrile (containing Internal Standard).
-
-
Calculations:
-
Plot ln(% remaining) vs. time.
-
Slope =
. - .
- .
-
References
-
Folkes, A. J., et al. (2008).[2] The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.[2][3][4][5][6] Journal of Medicinal Chemistry, 51(18), 5522-5532.[5] Link
-
Salphati, L., et al. (2011).[6] Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human.[6] Xenobiotica, 41(11), 996-1009. Link
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[7] Link
-
Barnes-Seeman, D. (2012). The role of bridged piperidines and related scaffolds in medicinal chemistry. Current Topics in Medicinal Chemistry, 12(12), 1325-1347. (Relevant for bridged morpholine strategies). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Resolving crystallization difficulties for 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine
Executive Summary
4-Morpholin-4-yl-thieno[3,2-d]pyrimidine is a critical scaffold in the synthesis of PI3K inhibitors (e.g., GDC-0941).[1][2] While literature often cites straightforward crystallization from ethanol, process chemists frequently encounter difficulties during scale-up, including oiling out (liquid-liquid phase separation) , persistent hydrolytic impurities , and solvate formation .[1]
This guide synthesizes field data and peer-reviewed protocols to provide a robust troubleshooting framework. Our objective is to transition your material from a crude amorphous solid/oil into a high-purity crystalline form (mp: 115–118 °C).
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Q1: My product separates as a sticky oil upon cooling, not a solid. How do I induce crystallization?
Diagnosis: This is a classic "Oiling Out" phenomenon, common with morpholine derivatives which possess high conformational flexibility and hydrogen-bonding capability.[1] It typically occurs when the solution enters the metastable zone too rapidly or the impurity profile depresses the melting point.
Corrective Action:
-
Reduce Supersaturation: You are likely cooling too fast or using too little solvent.[1] Dilute the system by 10-15% at reflux.[1]
-
Seed Loading: Do not rely on spontaneous nucleation. Add 0.5 wt% of pure seed crystals at the "Cloud Point" (approx. 5-10 °C below reflux temperature).[1]
-
Solvent Modification: If using pure Ethanol (EtOH), switch to a binary system .
-
Recommendation: Dissolve in minimum hot Ethyl Acetate (EtOAc), then slowly add n-Heptane as an antisolvent until turbidity persists.
-
Q2: I have a fine white precipitate that refuses to dissolve even at reflux in Ethanol. Should I filter it?
Diagnosis: Yes. This is likely thieno[3,2-d]pyrimidin-4(3H)-one (the 4-hydroxy impurity).[1] Mechanism: The 4-chloro precursor is moisture-sensitive.[1] Hydrolysis yields the 4-hydroxy analog, which has significantly lower solubility in organic solvents due to strong intermolecular hydrogen bonding (dimer formation).
Corrective Action:
-
Hot Filtration: This impurity will act as a "false seed," promoting the precipitation of amorphous material.[1] Perform a clarifying filtration at
before attempting crystallization.[1]
Q3: My isolated crystals have a depressed melting point (105–109 °C) compared to the literature value (115–118 °C). Is this a polymorph?
Diagnosis: While polymorphism is possible, this is more likely solvent inclusion or residual 4-chloro precursor .[1]
-
Scenario A (Solvate): Morpholine nitrogens can accept hydrogen bonds from Ethanol.[1]
-
Scenario B (Impurity): The 4-chloro starting material co-crystallizes easily.[1]
Verification & Fix:
-
Run HPLC.[1][3] If purity is >99%, dry the sample under vacuum at 45 °C for 24 hours to remove lattice solvent.
-
If 4-chloro impurity is present (>0.5%), recrystallize from Acetonitrile (ACN) .[1] ACN is more effective at rejecting the chloro-impurity than alcohols.[1]
Part 2: Optimized Experimental Protocol
Method A: Standard Ethanol Recrystallization (High Yield) Best for: Routine purification of crude material with >90% purity.[1]
-
Dissolution: Charge crude this compound (10 g) into a round-bottom flask. Add Ethanol (15 mL/g) .
-
Reflux: Heat to reflux (
). The solution should become clear.-
Critical Step: If solids remain, perform a hot filtration immediately to remove the 4-hydroxy impurity.[1]
-
-
Controlled Cooling: Turn off the heat source and allow the flask to cool slowly in the oil bath to
over 1 hour. -
Nucleation: If no crystals form by
, scratch the glass wall or add seed crystals.[1] -
Maturation: Stir at
for 2 hours to maximize yield. -
Isolation: Filter the white needles.[1] Wash with cold Ethanol (
). -
Drying: Dry in a vacuum oven at
.-
Target Yield: 80–85%
-
Target MP: 115–118 °C
-
Method B: Acetonitrile (ACN) Recrystallization (High Purity) Best for: Removing stubborn 4-chloro impurities or preventing solvates.[1]
-
Suspend crude material in ACN (10 mL/g) .
-
Heat to reflux (
) until dissolved. -
Cool to room temperature over 2 hours.
-
Chill to
(ice/salt bath) for 1 hour. -
Filter and wash with cold ACN.[1]
Part 3: Solvent Selection Data
The following table summarizes solubility profiles to aid in solvent selection for alternative crystallization strategies.
| Solvent | Solubility (Hot) | Solubility (Cold) | Impurity Rejection (4-Cl) | Risk of Solvate | Recommendation |
| Ethanol | High | Low | Moderate | High | Primary Choice |
| Acetonitrile | High | Very Low | High | Low | Secondary Choice |
| Ethyl Acetate | Moderate | Low | Moderate | Low | Use for liquid-liquid extraction |
| Water | Insoluble | Insoluble | N/A | Hydrate | Antisolvent only |
| Dioxane | High | Moderate | Low | High | Avoid (Toxicity/Peroxides) |
Part 4: Troubleshooting Logic Flow
The following diagram outlines the decision process for resolving crystallization failures.
Caption: Decision matrix for optimizing purification of this compound, addressing insolubles and oiling out.
References
-
Lei, H., Wang, L., Xiong, Y., & Lan, Z. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press.[1][4]
-
BenchChem. (n.d.).[1] 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine: Physicochemical Properties and Synthesis.
-
Cohen, F., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer.[1][2] Journal of Medicinal Chemistry, 51(18), 5522–5532.[2]
-
PubChem. (2025).[1][5][6] Compound Summary: 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine.[1][3][5] National Library of Medicine.[1]
-
Molina, P., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
Sources
- 1. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine|CAS 692732-70-0 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine | C16H15N3OS | CID 1485383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | C16H15N3O2S | CID 9901372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Reducing Hygroscopicity of Thienopyrimidine Salts
Technical Support Center: Hygroscopicity Mitigation for Thienopyrimidine Salts
Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Process Chemists
Introduction: The Solubility-Stability Paradox
Thienopyrimidine scaffolds are privileged structures in drug discovery, widely used as bioisosteres for purines in kinase inhibitors (e.g., PI3K, EGFR) and antimicrobial agents.[1] While converting these lipophilic bases into salts—typically hydrochlorides or mesylates—is the standard approach to improve aqueous solubility, it often introduces a critical defect: hygroscopicity .
Hygroscopic salts can deliquesce (turn into liquid) at ambient humidity, leading to chemical hydrolysis, API disproportionation, and manufacturing failures (e.g., sticky punches during tableting). This guide provides a systematic, field-proven approach to stabilizing these salts without sacrificing the solubility gains.
Module 1: Root Cause Analysis & Counter-Ion Selection
Q: Why is my thienopyrimidine hydrochloride salt turning into a gel?
A: This is likely a result of high lattice energy mismatch and the "common ion" trap.
Thienopyrimidines are often weak bases (pKa ~3–5). When you form a salt with a small, high-charge-density anion like chloride (
-
The Mechanism: Water molecules penetrate the crystal lattice, coordinating with the anion and the protonated nitrogen. This expands the lattice (swelling) or dissolves it entirely (deliquescence).
-
The Fix: You must replace the counter-ion with one that is more lipophilic and sterically bulky.
Q: Which counter-ions should I screen to reduce water uptake?
A: Move away from small inorganic anions (HCl, HBr) toward large, lipophilic organic anions. The goal is to increase the hydrophobicity of the salt surface and pack the crystal lattice more tightly.
Table 1: Comparative Hygroscopicity of Thienopyrimidine Salt Forms Data represents typical trends observed in thienopyrimidine kinase inhibitors.
| Counter-Ion | Anion Type | Hygroscopicity Risk | Solubility | Mechanism of Stability |
| Chloride (HCl) | Inorganic | High (Critical) | High | Weak lattice; high charge density attracts water. |
| Mesylate | Sulfonic Acid | Moderate | Very High | Often forms stable hydrates, but can be hygroscopic if amorphous. |
| Tosylate | Aromatic Sulfonate | Low | Moderate | |
| Napsylate | Aromatic Sulfonate | Very Low | Low-Moderate | Large naphthalene ring creates a "grease ball" effect, repelling moisture. |
| Fumarate | Organic Di-acid | Low | Moderate | Hydrogen bonding networks often form tight, non-hygroscopic lattices. |
Module 2: Experimental Protocol – The Salt Screening Workflow
Do not rely on luck. Use this systematic screening protocol to identify the thermodynamically stable form.
Protocol: High-Throughput Hygroscopicity Screening
Prerequisites:
-
500 mg of Thienopyrimidine free base.
-
Selection of acids (HCl, p-Toluenesulfonic acid, Naphthalene-2-sulfonic acid, Fumaric acid).
-
Solvents: Methanol, Isopropanol, Acetone, THF.
Step-by-Step Methodology:
-
Stoichiometric Mixing: Dissolve free base in solvent (0.1 M concentration). Add acid (1.05 equivalents) slowly at elevated temperature (40°C) to ensure complete reaction.
-
Cooling Crystallization: Cool slowly to 4°C. Crucial: Rapid precipitation often yields amorphous material, which is inherently hygroscopic. Slow cooling promotes crystallinity.
-
Isolation & Drying: Filter and dry under vacuum at 40°C for 24 hours.
-
Stress Testing (The "Jar Test"):
-
Place 10 mg of each salt in an open vial.
-
Place vials in a desiccator containing a saturated solution of
(creates ~97% RH) or (~75% RH). -
Incubate for 7 days.
-
-
Analysis:
-
Visual: Check for liquefaction.
-
Gravimetric: Weigh samples. >2% weight gain indicates failure.
-
PLM (Polarized Light Microscopy): Confirm sample is still crystalline (birefringence) and has not converted to an amorphous goo.
-
Module 3: Visualizing the Decision Process
Use the following decision tree to guide your salt selection strategy.
Figure 1: Strategic workflow for selecting non-hygroscopic salt forms. Green paths indicate success; red paths indicate failure requiring remediation.
Module 4: Advanced Troubleshooting & FAQs
Q: I cannot change the counter-ion (regulatory reasons). How do I fix the HCl salt?
A: You must control the Polymorph or Solvate .
-
Polymorph Screening: Amorphous HCl salts are moisture magnets. Screen for a stable crystalline polymorph using solvent evaporation techniques (e.g., Ethanol/Water mixtures). A highly crystalline lattice resists water penetration better than a disordered one.
-
Solvates: Paradoxically, forming a stable hydrate (e.g., a monohydrate) can prevent further hygroscopicity. If the crystal lattice already contains stoichiometric water that is tightly bound, it may not absorb atmospheric moisture as readily as an anhydrous form seeking to hydrate.
Q: What is "Disproportionation" and why does humidity cause it?
A: Disproportionation is when the salt breaks back down into the free base and the acid:
-
Detection: Use Raman spectroscopy. Look for the appearance of "Free Base" peaks after humidity exposure.
-
Prevention: Use a counter-ion with a pKa at least 2 units lower than the base (the "pKa Rule of 3" is ideal, but 2 is acceptable for these scaffolds).
Q: How do cocrystals differ from salts in this context?
A: If your thienopyrimidine is too weakly basic (pKa < 3) to form a stable salt, a cocrystal is the answer. Cocrystals rely on hydrogen bonding rather than ionic charge transfer.
-
Strategy: Screen co-formers like Resorcinol , Succinic Acid , or Saccharin . These often form non-hygroscopic lattices because they lack the charged ionic species that strongly attract water dipoles.
References
-
Kumar, L., et al. "Salt Selection in Drug Development." Pharmaceutical Technology, 2008.
-
Zhang, Y., et al. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents."[2][3] New Journal of Chemistry, 2017.[2]
-
Elder, D.P., et al. "Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility." International Journal of Pharmaceutics, 2013.
-
Gupta, D., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Pharmaceutics, 2021.
-
Serajuddin, A.T.M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting inconsistent IC50 values in thienopyrimidine kinase assays
Technical Support Center: Troubleshooting Inconsistent IC Values in Thienopyrimidine Kinase Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible or contradictory IC
However, the distinct physicochemical properties of thienopyrimidines—specifically their hydrophobicity and ATP-competitive nature—make them highly susceptible to assay artifacts. Combining IC
This guide provides field-proven, self-validating troubleshooting workflows to help you diagnose and resolve IC
Diagnostic Workflow for IC Discrepancies
Diagnostic workflow for resolving thienopyrimidine IC50 discrepancies.
FAQ 1: The Biochemical-to-Cellular Disconnect (The ATP Paradox)
Q: My thienopyrimidine lead compound shows an IC
The Causality:
This is the most common pitfall in kinase inhibitor development. Thienopyrimidines are classically ATP-competitive inhibitors[2]. In a standard biochemical assay, the ATP concentration is deliberately set near the Michaelis constant (
However, intracellular ATP concentrations are vastly higher, typically ranging from 1 to 5 mM[4]. The relationship between the apparent IC
When a highly potent ATP-competitive compound transitions from a low-ATP biochemical environment to a high-ATP cellular environment, it is outcompeted by endogenous ATP, leading to a massive rightward shift in the IC
Quantitative Impact of ATP Concentration on Apparent IC
| Kinase ATP | Inhibitor | Assay [ATP] | Calculated Apparent IC | Fold Shift vs. |
| 10 µM | 5.0 nM | 10 µM (Biochemical) | 10.0 nM | 2x |
| 10 µM | 5.0 nM | 100 µM (Biochemical High) | 55.0 nM | 11x |
| 10 µM | 5.0 nM | 1 mM (Cellular Low) | 505.0 nM | 101x |
| 10 µM | 5.0 nM | 5 mM (Cellular High) | 2505.0 nM | 501x |
Protocol 1: Self-Validating ATP-Shift Assay
To prove that your cellular drop-off is due to ATP competition rather than poor cell permeability, perform an ATP-shift assay.
-
Preparation : Prepare your thienopyrimidine compound in a 10-point, 3-fold serial dilution in 100% DMSO.
-
Buffer Setup : Prepare two identical kinase reaction buffers. Spike Buffer A with ATP at
. Spike Buffer B with ATP at (approximating cellular levels). -
Control Integration (Self-Validation) :
-
Positive Control: Include Staurosporine (a known ATP-competitive pan-kinase inhibitor).
-
Negative Control: Include an allosteric (non-competitive) inhibitor specific to your kinase (if available).
-
-
Execution : Run the kinase assay in parallel for both ATP conditions.
-
Data Analysis : Calculate the IC
for both conditions. If the compound is ATP-competitive, the IC in Buffer B will shift rightward proportionally to the ATP increase. If the IC remains static, the cellular drop-off is likely due to poor membrane permeability or high plasma protein binding.
FAQ 2: Run-to-Run Variability and Steep Hill Slopes (Colloidal Aggregation)
Q: I am seeing highly inconsistent IC
The Causality: Thienopyrimidine scaffolds are highly lipophilic. In aqueous assay buffers lacking sufficient carrier proteins or detergents, these molecules frequently exceed their critical aggregation concentration (CAC) and form colloidal micelles[6].
These colloidal aggregates act as non-specific "sponges," sequestering and denaturing the recombinant kinase. Because this is a physical sequestration rather than a 1:1 stoichiometric binding event, the inhibition is highly dependent on the absolute concentration of the enzyme in the well[6]. This leads to wild run-to-run variability if different batches of enzyme (with slightly different active fractions) are used, and produces artificially steep Hill slopes.
Diagnostic Markers: True Inhibition vs. Colloidal Aggregation
| Parameter | True 1:1 ATP-Competitive Inhibition | Colloidal Aggregation Artifact |
| Hill Slope ( | ~1.0 | > 1.5 (frequently > 2.0) |
| Enzyme Titration (5X [E]) | IC | IC |
| Addition of 0.01% Triton X-100 | IC | Inhibition is abolished (IC |
| Pre-incubation time | Stable (unless slow-binding) | Inhibition increases over time |
Protocol 2: Enzyme Titration Counter-Screen
To definitively separate true target engagement from colloidal aggregation, use this self-validating titration protocol[6].
-
Enzyme Preparation : Prepare your recombinant kinase at two concentrations:
(your standard assay concentration) and . -
Compound Plating : Dispense your compound dose-response into two separate assay plates.
-
Detergent Control (Self-Validation) : Prepare a third plate using the
enzyme concentration, but add 0.01% Triton X-100 to the assay buffer. Note: Ensure your kinase tolerates this detergent by checking the uninhibited positive control wells. -
Incubation & Read : Incubate for 30 minutes and read the assay (e.g., via ADP-Glo or TR-FRET).
-
Interpretation :
-
If the IC
shifts >3-fold higher in the enzyme plate, your compound is an aggregator. -
If the IC
is completely lost in the Triton X-100 plate, the detergent has broken up the micelles, confirming aggregation.
-
FAQ 3: Platform-Dependent IC Variations
Q: Why do I get an IC
The Causality: Thienopyrimidines feature a conjugated, electron-rich aromatic system. Depending on their specific substitutions, they can act as inner-filter effect (IFE) quenchers or auto-fluorophores at specific excitation/emission wavelengths. If you are using a fluorescence-based assay (like TR-FRET or IMAP), the compound might be absorbing the emitted light, leading to an artificial drop in signal that mimics kinase inhibition.
When switching to a luminescence-based assay (like ADP-Glo) which does not rely on external excitation light, this artifact disappears, revealing the true (and often much weaker) IC
References
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors MDPI [Link]
-
A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity PubMed [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise ACS Publications[Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells Reaction Biology [Link]
-
ATP concentration greatly affects the determination of kinase inhibitory activity Carna Biosciences [Link]
-
Assay Interference by Aggregation NCBI Bookshelf[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. carnabio.com [carnabio.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. The introduction of various substituents onto this scaffold allows for the fine-tuning of its pharmacological properties. Among these, the morpholine moiety is a common substituent used to enhance solubility and modulate biological activity. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for structural elucidation.
This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine. We will delve into the interpretation of its spectral data, critically evaluate published findings, and draw comparisons with related thieno[3,2-d]pyrimidine derivatives to offer a comprehensive understanding of the structure-spectra correlations. This comparative approach is designed to equip researchers with the expertise to confidently analyze and interpret the 1H NMR spectra of this important class of molecules.
Molecular Structure and Proton Environment
The structure of this compound, with its constituent protons labeled for NMR analysis, is presented below. A thorough understanding of the distinct electronic environments of these protons is fundamental to interpreting the resulting 1H NMR spectrum.
Figure 1. Structure of this compound with proton labeling.
1H NMR Spectral Data of this compound
The reported 1H NMR spectral data for this compound, acquired in DMSO-d6 at 400 MHz, is summarized in the table below.[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.44 | s | 1H | H2 (pyrimidine) |
| 7.65 | d (J = 6.6 Hz) | 2H | H6 and H7 (thiophene) |
| 3.91 - 3.83 | t | 4H | H3', H5' (morpholine, -CH2-O-) |
| 3.78 - 3.70 | t | 4H | H2', H6' (morpholine, -CH2-N-) |
Critical Analysis and Comparative Interpretation
A critical examination of the reported data, particularly the signal at 7.65 ppm, reveals a potential inconsistency. The thiophene protons (H6 and H7) in a thieno[3,2-d]pyrimidine system are chemically non-equivalent and are expected to couple with each other, typically resulting in two distinct doublets with a coupling constant in the range of 5-6 Hz. The description of a single doublet with an integration of 2H is therefore anomalous and likely a typographical error in the original publication.
To provide a more accurate interpretation, we will compare the spectrum of our target compound with those of structurally related thieno[3,2-d]pyrimidines.
Comparative Compound 1: 4-Chlorothieno[3,2-d]pyrimidine
The 4-chloro derivative serves as an excellent reference for the unsubstituted thieno[3,2-d]pyrimidine core. The electron-withdrawing nature of the chlorine atom at the 4-position influences the chemical shifts of the protons on the heterocyclic system.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |
| 9.06 | s | - | 1H | H2 | [3] |
| 8.61 | d | 5.2 | 1H | H7 | [3] |
| 7.78 | d | 5.2 | 1H | H6 | [3] |
As anticipated, the thiophene protons, H6 and H7, appear as two distinct doublets with a coupling constant of 5.2 Hz, confirming their vicinal relationship. The downfield shift of all protons compared to the target compound can be attributed to the strong electron-withdrawing effect of the chlorine atom.
Comparative Compound 2: N-(tert-butyl)-4-methoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine
This compound introduces an electron-donating methoxy group at the 4-position, which will have a contrasting electronic effect to the chlorine in the previous example.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.53 | s | 1H | H-thiophene | [2] |
| 4.01 | s | 3H | OCH3 | [2] |
In this case, the thiophene proton appears as a singlet. This is due to substitution at the other available position on the thiophene ring (in this case, with a p-tolyl group at position 6), leaving only one proton on the thiophene ring. This example illustrates how substitution on the thiophene ring itself simplifies the spectrum.
Re-evaluation of the this compound Spectrum
Based on the comparative analysis, the signal at 7.65 ppm for this compound is most likely two overlapping doublets, one for H6 and one for H7. The electron-donating nature of the morpholino group at the 4-position would be expected to shield the thiophene protons relative to the 4-chloro derivative, bringing their chemical shifts closer together. It is plausible that at 400 MHz, these two doublets are not fully resolved, leading to the appearance of a single, slightly broadened signal that was misinterpreted as a doublet. A higher field NMR instrument would likely resolve these into two distinct doublets.
The assignments for the other protons are consistent with expectations:
-
H2 (8.44 ppm, s): The pyrimidine proton is typically a singlet and appears in the aromatic region.
-
Morpholine Protons (3.91-3.70 ppm, two triplets): The morpholine ring protons adjacent to the oxygen (H3', H5') are deshielded and appear further downfield (3.91-3.83 ppm) compared to those adjacent to the nitrogen (H2', H6') (3.78-3.70 ppm). The triplet multiplicity arises from coupling to the adjacent CH2 group.[4] The observation of two distinct triplets is indicative of a chair conformation of the morpholine ring, which is common for N-substituted morpholines.[5]
Experimental Protocols
General 1H NMR Acquisition
A standardized protocol for acquiring high-quality 1H NMR spectra for compounds of this class is provided below.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 2-3 seconds to ensure quantitative integration.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).
-
Integrate all signals.
-
Figure 2. General workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectral analysis of this compound is a clear illustration of the power and subtleties of this analytical technique. While published data provides a foundational starting point, a rigorous and comparative approach is essential for accurate structural elucidation. By comparing the spectrum of the target compound with those of well-characterized analogues, we have been able to critically assess the available data and propose a more chemically sound interpretation. This guide underscores the importance of not only understanding the fundamental principles of NMR but also leveraging comparative data to navigate potential inconsistencies and arrive at a confident structural assignment. For researchers in drug discovery and development, this level of detailed spectral analysis is indispensable for ensuring the identity and purity of their compounds, thereby underpinning the integrity of their subsequent biological investigations.
References
-
Journal of Medicinal Chemistry. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Available from: [Link]
-
PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. Available from: [Link]
-
ResearchGate. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available from: [Link]
-
MDPI. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available from: [Link]
-
International Journal of Research in Engineering and Science. Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. Available from: [Link]
Sources
LC-MS fragmentation patterns of morpholine-substituted thienopyrimidines
Unraveling the Structural Fingerprint: A Comparative Guide to LC-MS Platforms for Morpholine-Substituted Thienopyrimidines
As drug development professionals push the boundaries of targeted oncology, the accurate structural elucidation and pharmacokinetic quantification of novel therapeutics become paramount. Morpholine-substituted thienopyrimidines represent a privileged class of molecules in this arena. To analyze these complex structures, analytical scientists must choose the right mass spectrometry platform.
This guide provides an objective comparison between High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms, grounded in the fundamental fragmentation chemistry of the morpholine-thienopyrimidine pharmacophore.
Mechanistic Grounding: The PI3K/mTOR Target Pathway
To understand why we analyze these compounds, we must understand their biological target. Morpholine-substituted thienopyrimidines are highly potent inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway[1].
The structural design of these molecules is highly intentional: the morpholine moiety acts as a critical hinge binder, forming key hydrogen bonds within the ATP-binding pocket of the PI3K kinase domain[2]. Concurrently, the planar thienopyrimidine core facilitates essential π-π stacking interactions with aromatic residues in the active site, making this structural combination a highly active pharmacophore for targeted cancer therapies[3].
Caption: PI3K/AKT/mTOR signaling pathway targeted by morpholine-thienopyrimidine inhibitors.
Structural Fingerprinting: Fragmentation Causality
When subjected to Collision-Induced Dissociation (CID) in a mass spectrometer, morpholine-substituted thienopyrimidines exhibit highly reproducible fragmentation networks. Because the thienopyrimidine core is a rigid, highly stable scaffold, the primary low-energy fragmentation events occur at the morpholine substituent.
Under positive electrospray ionization (ESI+), the morpholine nitrogen is readily protonated. Upon activation, the morpholine ring undergoes a characteristic ring-opening process, leading to the elimination of formaldehyde (CH₂O, 30 Da) to yield a dominant fragment at m/z 57 (C₃H₇N⁺)[4][5]. Alternatively, the loss of a hydrogen atom can generate an intact morpholine radical cation at m/z 86[4][5].
Recent theoretical frameworks in tandem mass spectrometry demonstrate that these fragmentation patterns are not merely stochastic; they represent a deterministic categorical state progression governed by phase-lock network topology[6]. Because the m/z 57 fragment possesses low topological edge density, it exhibits a high termination probability, resulting in the high-intensity peaks observed consistently across different instrument platforms[6]. This platform independence is crucial when transferring assays from discovery to clinical quantitation.
Platform Comparison: HRMS vs. Nominal Mass (QqQ)
Selecting the appropriate LC-MS platform depends on the phase of drug development. HRMS (e.g., Q-TOF or Orbitrap) is indispensable during the discovery phase for metabolite identification (MetID), where distinguishing between isobaric transformations (e.g., N-oxidation vs. core hydroxylation) requires exact mass capabilities. Conversely, QqQ platforms remain the gold standard for high-throughput, high-sensitivity pharmacokinetics (PK).
Table 1: Quantitative Performance Comparison for Thienopyrimidine Analysis
| Analytical Parameter | High-Resolution MS (Orbitrap/Q-TOF) | Triple Quadrupole (QqQ) |
| Mass Accuracy | < 2 ppm | Nominal Mass (~0.1 Da) |
| Resolution (FWHM) | 70,000 - 240,000 | Unit Resolution |
| Primary Application | Structural Elucidation, Metabolite ID | High-Throughput PK/PD Quantitation |
| Sensitivity (LOD) | High (Low pg/mL range) | Ultra-High (fg/mL to low pg/mL) |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 5 - 6 orders of magnitude |
| Fragmentation Mode | PRM, Data-Dependent Acquisition (DDA) | Multiple Reaction Monitoring (MRM) |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal mechanism to verify the accuracy of the output.
Step 1: System Suitability Test (SST)
-
Action: Inject a known standard of the target morpholine-thienopyrimidine.
-
Causality & Validation: Verifies retention time stability (±0.1 min) and ensures mass accuracy (< 2 ppm for HRMS) or MRM ratio consistency (for QqQ) before any biological samples are consumed.
Step 2: Sample Preparation (Protein Precipitation)
-
Action: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile spiked with a Stable Isotope-Labeled (SIL) internal standard (e.g., ¹³C/²H-labeled thienopyrimidine). Centrifuge at 14,000 x g for 10 minutes.
-
Causality & Validation: Acetonitrile disrupts protein-drug binding, precipitating plasma proteins while keeping the lipophilic thienopyrimidine in solution. The SIL standard acts as the self-validating mechanism, automatically correcting for downstream matrix effects and extraction recovery variations.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a reverse-phase UHPLC C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality & Validation: Formic acid acts as a vital proton source, which is essential for enhancing the ionization efficiency of the basic morpholine nitrogen in positive electrospray ionization (ESI+) mode[7]. The gradient focuses the analyte band, preventing peak broadening.
Step 4: Mass Spectrometric Detection & Data Validation
-
Action (QqQ): Monitor the specific MRM transitions: Quantifier ion [M+H]⁺ → m/z 57; Qualifier ion[M+H]⁺ → m/z 86.
-
Causality & Validation: By calculating the ratio between the quantifier (m/z 57) and qualifier (m/z 86) ions, the system self-validates peak purity. A consistent ratio across all samples guarantees that the quantitative peak is free from isobaric matrix interference.
Caption: Comparative LC-MS/MS workflow for thienopyrimidine structural elucidation and quantitation.
Conclusion
The analytical strategy for morpholine-substituted thienopyrimidines must be dictated by the specific demands of the drug development lifecycle. While HRMS provides the exact mass resolution necessary to map complex metabolic pathways and confirm structural integrity, QqQ platforms leverage the highly predictable, topologically driven m/z 57 and m/z 86 morpholine fragmentation pathways to deliver unmatched quantitative sensitivity. By understanding the causality behind these fragmentations, researchers can build robust, self-validating assays across both platforms.
References
-
Title : Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors | Source : Frontiers | URL : 2
-
Title : Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | Source : MDPI | URL : 3
-
Title : Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | Source : PMC | URL : 1
-
Title : Ion fragmentation of small molecules in mass spectrometry | Source : UAB | URL : 7
-
Title : Categorical Fragmentation Networks in Tandem Mass Spectrometry: Phase-Lock Topology and Entropy-Intensity Relations in Small Molecule Fragmentation | Source : ChemRxiv | URL : 6
-
Title : Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation | Source : Chinese Journal of Chemical Physics | URL : 4
-
Title : Molecular structures of gas-phase neutral morpholine and its monohydrated complexes | Source : RSC Publishing | URL : 5
Sources
- 1. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. uab.edu [uab.edu]
Comparing kinase selectivity of thieno[3,2-d]pyrimidine vs quinazoline inhibitors
Advanced Kinase Inhibitor Design: A Comparative Guide on Thieno[3,2-d]pyrimidine vs. Quinazoline Scaffolds
As a Senior Application Scientist, I frequently encounter the challenge of designing highly selective kinase inhibitors to overcome off-target toxicity and acquired resistance in oncology. The choice of the central heterocyclic core is the most critical decision in this process.
The quinazoline core is a privileged scaffold that has historically dominated the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors[1][2]. However, bioisosteric replacement of the quinazoline's benzene ring with a thiophene ring—yielding the thieno[3,2-d]pyrimidine scaffold—fundamentally alters the molecule's electronic distribution, dipole moment, and hinge-binding geometry. This subtle structural pivot effectively shifts the kinase selectivity profile away from receptor tyrosine kinases (RTKs) like EGFR, toward lipid kinases (e.g., PI3K) and atypical serine/threonine kinases (e.g., mTOR)[3][4].
This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural mechanics, quantitative performance, and the self-validating experimental workflows required to profile them.
Structural Dynamics & Hinge-Binding Mechanics
The Quinazoline Scaffold (EGFR Dominance) Quinazoline-based inhibitors (such as erlotinib and gefitinib) are flat, rigid, bicyclic systems. The N1 atom of the quinazoline core acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met793 in the ATP-binding hinge region of EGFR[2]. The electron-rich nature of the benzene ring allows for optimal π-π stacking and hydrophobic interactions within the narrow ATP pocket of RTKs.
The Thieno[3,2-d]pyrimidine Scaffold (PI3K/mTOR Selectivity) By replacing the benzene ring with a thiophene ring, the thieno[3,2-d]pyrimidine scaffold introduces a sulfur atom that alters the molecule's polarizability and vector of the dipole moment. This structural change prevents optimal binding in the classic EGFR pocket but perfectly aligns the pyrimidine nitrogens to form critical hydrogen bonds with the hinge region of PI3K isoforms (e.g., Val851 in PI3Kα)[3]. Furthermore, substitutions at the C-6 position of the thienopyrimidine core allow for deep penetration into the mTOR kinase domain, enabling the design of dual PI3K/mTOR inhibitors like PI-103[4][5].
Quantitative Selectivity Profiling
To objectively compare these scaffolds, we evaluate their half-maximal inhibitory concentrations (
| Compound | Scaffold Core | Primary Target(s) | Clinical Utility / Status | |
| Erlotinib | Quinazoline | EGFR (WT) | 2 - 5 | FDA Approved (NSCLC)[1] |
| Afatinib | Quinazoline | EGFR (Mutant) / HER2 | 0.5 - 1 | FDA Approved (NSCLC)[2] |
| GDC-0941 (Pictilisib) | Thieno[3,2-d]pyrimidine | PI3Kα / PI3Kδ | ~3 | Clinical Trials (Solid Tumors)[3][6] |
| PI-103 | Thieno[3,2-d]pyrimidine | PI3K / mTOR | 2 - 8 (PI3K) / ~30 (mTOR) | Preclinical Tool Compound[4] |
Signaling Pathway Modulation
The distinct selectivity profiles of these scaffolds mean they intercept the oncogenic signaling cascade at completely different nodes.
Fig 1. Divergent targeting of the EGFR/PI3K/mTOR signaling axis by quinazoline and thienopyrimidine.
Self-Validating Experimental Methodologies
To rigorously validate the selectivity of a newly synthesized quinazoline or thieno[3,2-d]pyrimidine inhibitor, the following self-validating protocols must be employed.
Protocol A: Universal Kinase Activity Profiling (ADP-Glo™ Assay)
Unlike radiometric assays that require specific substrate optimization, the ADP-Glo assay measures ATP depletion, making it a universal platform to directly compare structurally distinct kinases (EGFR vs. PI3K).
-
Enzyme-Inhibitor Pre-incubation : Incubate 5 nM of recombinant kinase (EGFR or PI3Kα) with serial dilutions of the inhibitor (0.1 nM to 10 µM) in kinase buffer for 30 minutes.
-
Causality: Pre-incubation allows the compound to reach binding equilibrium at the ATP hinge region before the reaction starts, preventing false negatives for slow-binding inhibitors.
-
-
ATP/Substrate Addition : Initiate the reaction by adding ultra-pure ATP (at the specific
for each kinase) and the appropriate lipid/peptide substrate. Incubate for 60 minutes.-
Causality: Running the assay at the ATP
ensures that the assay is highly sensitive to ATP-competitive inhibitors. If ATP concentrations are too high, the inhibitor will be outcompeted, artificially inflating the .
-
-
ADP Detection & Normalization : Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase luminescent reaction.
-
Self-Validation: Always include a "No Enzyme" control (0% activity baseline) and a "Vehicle (DMSO)" control (100% activity baseline). The luminescence must be normalized against these controls to ensure the signal is a true reflection of kinase inhibition.
-
Protocol B: Intracellular Target Engagement (Phospho-Western Blotting)
Biochemical potency does not guarantee cellular efficacy. This protocol verifies that the scaffold penetrates the cell membrane and inhibits the intended target without off-target cytotoxicity.
-
Cellular Treatment : Seed A431 cells (EGFR overexpressing) and MCF-7 cells (PI3K-mutant) in 6-well plates. Treat with 10 nM, 100 nM, and 1 µM of the inhibitor for 2 hours.
-
Causality: A short 2-hour exposure is chosen specifically to measure direct kinase inhibition (pharmacodynamics) before secondary apoptotic pathways or feedback loops alter the protein expression landscape.
-
-
Lysis and Extraction : Lyse cells on ice using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).
-
Causality: Phosphatase inhibitors are strictly required to "freeze" the transient phosphorylation states of the target proteins during extraction.
-
-
Multiplexed Immunoblotting : Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe simultaneously for total EGFR, p-EGFR (Tyr1068), total AKT, and p-AKT (Ser473).
-
Self-Validation: The ratio of phosphorylated protein to total protein acts as an internal control. If p-AKT decreases while total AKT remains constant, the inhibition is target-specific. If both decrease, the compound is likely causing generalized cytotoxicity or protein degradation.
-
Hit-to-Lead Optimization Workflow
When transitioning from scaffold selection to clinical candidate, a structured, iterative workflow is mandatory to ensure both potency and selectivity.
Fig 2. Self-validating hit-to-lead workflow for evaluating kinase inhibitor scaffold selectivity.
References
Sources
- 1. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: X-ray Crystallography of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine Scaffolds in PI3K Complexes
Executive Summary
The 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine scaffold represents a critical pharmacophore in the design of Class I Phosphoinositide 3-kinase (PI3K) inhibitors. Functioning as a bioisostere of the adenine ring of ATP, this moiety anchors the inhibitor into the kinase hinge region.
This guide provides a comparative structural analysis of this scaffold (exemplified by GDC-0941/Pictilisib ) against alternative chemotypes (Quinazolines and Furo-pyrimidines). It details the specific binding determinants derived from high-resolution X-ray diffraction data and outlines a validated protocol for co-crystallizing these lipophilic ligands with the p110 catalytic subunit.
Part 1: Structural Pharmacology & Binding Determinants
The thieno[3,2-d]pyrimidine core is favored in drug discovery because it optimizes the "Hinge Binder" concept. Unlike promiscuous kinase inhibitors, the addition of the morpholine ring at the C4 position provides a highly specific hydrogen bond acceptor/donor motif that locks the ligand into the ATP-binding cleft.
The "Hinge Binder" Mechanism
Crystallographic data (e.g., PDB: 3DBS , 4L23 ) reveals a conserved binding mode across PI3K isoforms (
-
Primary Anchor: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor for the amide backbone of Val851 (in p110
numbering) or Val882 (in p110 ). -
Hydrophobic Sandwich: The flat thienopyrimidine heteroaromatic system intercalates between Ile848 (N-lobe) and Met922 (C-lobe), mimicking the adenine base of ATP.
-
Solvent Network: Unlike quinazoline inhibitors which often displace conserved water molecules, the thienopyrimidine scaffold frequently stabilizes a water-mediated network bridging the ligand to Asp810 .
Visualization: Ligand-Residue Interaction Map
The following diagram illustrates the critical contact points derived from 2.8 Å resolution data of the GDC-0941 complex.
Figure 1: Interaction map of the thienopyrimidine scaffold within the PI3K ATP-binding pocket. The morpholine oxygen is the critical specificity determinant.
Part 2: Comparative Crystallographic Analysis
When selecting a scaffold for PI3K inhibition, researchers must weigh potency (driven by the hinge bind) against selectivity (driven by shape). The table below compares the Thienopyrimidine scaffold against the two primary alternatives: Quinazolines (e.g., Idelalisib) and Covalent inhibitors (e.g., Wortmannin).
Table 1: Scaffold Performance Metrics (Structural Basis)
| Feature | Thieno[3,2-d]pyrimidine | Quinazolin-4-one | Furanosteroid (Wortmannin) |
| Representative Ligand | GDC-0941 (Pictilisib) | Idelalisib (Zydelig) | Wortmannin |
| PDB Reference | 3DBS , 4L23 | 4XE0 | 1E7U |
| Binding Mode | Planar / Induced Fit. The scaffold is flat, maximizing van der Waals contact with the hydrophobic cleft. | Propeller Shape. The phenyl group at C3 rotates out of plane, creating a "propeller" shape that fits a specificity pocket in p110 | Covalent. Forms an irreversible imidate adduct with Lys802 (p110 |
| Hinge Interaction | Direct. Morpholine O | Direct. Adenine N1 mimetic | None. Does not rely on conserved hinge H-bonds. |
| Selectivity Profile | Pan-Class I. High affinity for | Isoform Selective. High selectivity for p110 | Broad/Toxic. Irreversible binding leads to off-target toxicity. |
| Electron Density Quality | High. Rigid core usually yields well-defined density maps ( | Variable. The rotatable phenyl group often shows disordered density if the specificity pocket is not fully occupied. | High. Covalent linkage locks the ligand, providing very clear density. |
Expert Insight: If your goal is broad-spectrum inhibition (e.g., targeting solid tumors with PIK3CA mutations), the Thieno[3,2-d]pyrimidine scaffold is superior due to its ability to fit the "consensus" ATP pocket of all Class I isoforms. If p110
Part 3: Experimental Protocol for Co-Crystallization
Crystallizing lipophilic thienopyrimidines requires specific handling to prevent precipitation before complex formation. The following protocol is optimized for the p110
Workflow Logic
-
Solubility Management: These compounds are hydrophobic. Direct addition to aqueous protein causes aggregation. Solution: Stepwise soaking or co-purification.
-
Complex Stabilization: The p110 subunit is flexible. Solution: Use of the niSH2 (N-terminal inter-SH2) domain of p85 stabilizes the helical domain of p110.
Step-by-Step Protocol
Phase 1: Complex Preparation
-
Protein: Purify human p110
(residues 105-1068) in complex with p85 niSH2 domain (residues 322-600). -
Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM TCEP. Note: Avoid DTT if using any Michael-acceptor ligands, though GDC-0941 is compatible.
-
Ligand Addition (Co-crystallization method):
-
Dissolve this compound derivative in 100% DMSO to 50 mM.
-
Dilute ligand into the protein solution (concentrated to 8 mg/mL) to a final concentration of 0.5 mM (approx. 1:1.5 Protein:Ligand molar ratio).
-
Critical Step: Incubate on ice for 1 hour, then centrifuge at 14,000 x g for 10 mins to remove amorphous aggregates.
-
Phase 2: Vapor Diffusion Crystallization
-
Method: Hanging drop vapor diffusion at 18°C.
-
Reservoir Solution: 14-18% PEG 4000, 0.2 M Lithium Sulfate, 0.1 M Tris (pH 7.5).
-
Drop Ratio: 1
L Protein-Ligand Complex + 1 L Reservoir. -
Seeding: Streak seeding with apo-crystals is highly recommended to improve nucleation quality.
Phase 3: Diffraction & Refinement
-
Cryoprotection: Transfer crystals to a solution containing Reservoir + 20% Glycerol + 0.5 mM Ligand. Flash cool in liquid nitrogen.
-
Data Collection: Aim for < 2.5 Å. Thienopyrimidines scatter well, but the p110
activation loop is flexible. -
Refinement: Use PDB 4L23 as a search model for Molecular Replacement.
-
Validation: Check the
difference map at 3.0 specifically around the morpholine ring to confirm the orientation.
-
Visualization: Crystallization Workflow
Figure 2: Optimized workflow for co-crystallizing hydrophobic thienopyrimidine inhibitors with PI3K.
References
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.[1] Journal of Medicinal Chemistry, 51(18), 5522-5532.
-
RCSB Protein Data Bank. (2008). Structure of PI3K gamma in complex with GDC0941 (PDB ID: 3DBS).
-
RCSB Protein Data Bank. (2013). Crystal Structure of PI3K Alpha in Complex with GDC-0941 (PDB ID: 4L23).[2]
-
Berndt, A., et al. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. Nature Chemical Biology, 6(2), 117-124.
-
Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 125(4), 733-747.
Sources
Comparative cytotoxicity of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine vs GDC-0941
[1]
Executive Summary
-
This compound represents the core pharmacophore .[1] It functions primarily as an ATP-competitive "hinge binder" with moderate potency (IC50 ~0.5–1.0 µM) and limited isoform selectivity.[1]
-
GDC-0941 (Pictilisib) is the optimized clinical evolution . By appending an indazole group (affinity pocket binder) and a piperazine-sulfonamide tail (solvent interface binder), GDC-0941 achieves >100-fold higher potency (IC50 ~3 nM) and superior oral bioavailability.
Chemical & Mechanistic Comparison
The difference in cytotoxicity stems directly from the binding mode within the PI3K p110 catalytic pocket.
Structural Evolution
| Feature | Core Scaffold (this compound) | GDC-0941 (Pictilisib) |
| Role | Parent Pharmacophore / Hinge Binder | Optimized Pan-PI3K Inhibitor |
| Hinge Binding | Morpholine Oxygen: Forms a critical H-bond with Val851 in the ATP hinge region.[1][2] | Retained: Uses the same morpholine-hinge interaction.[1] |
| Affinity Pocket | Absent: Lacks groups to occupy the deep affinity pocket. | Indazole Group: Forms H-bonds with Asp810/Tyr836, locking the molecule in active conformation. |
| Solvent Interface | Absent: No solubilizing tail. | Piperazine-Sulfonamide: Extends into the solvent, improving solubility and pharmacokinetic properties. |
Mechanism of Action (Pathway Diagram)
Caption: GDC-0941 blocks PI3K signaling with high potency, preventing AKT phosphorylation and restoring apoptotic pathways.
Comparative Performance Data
The following data contrasts the enzymatic and cellular potency of the core scaffold (represented by early SAR intermediates like Compound 3/4 from Folkes et al.) versus the final drug GDC-0941.
Table 1: Enzymatic Inhibition (Cell-Free Assays)
| Target Isoform | Core Scaffold (IC50) | GDC-0941 (IC50) | Fold Improvement |
| PI3K p110α | ~550 nM | 3 nM | ~180x |
| PI3K p110δ | ~1,600 nM | 3 nM | ~530x |
| PI3K p110β | ~16,000 nM | 33 nM | ~480x |
| PI3K p110γ | ~12,000 nM | 75 nM | ~160x |
Insight: The bare scaffold is a weak, non-selective inhibitor. GDC-0941 achieves nanomolar potency across all Class I isoforms (pan-PI3K inhibition) due to the indazole interaction.
Table 2: Cellular Cytotoxicity (Cell Viability Assays)
| Cell Line | Tissue Origin | Core Scaffold (EC50) | GDC-0941 (EC50) |
| MCF-7 | Breast (Luminal) | > 5.0 µM | 0.15 µM |
| PC-3 | Prostate (PTEN null) | > 10.0 µM | 0.28 µM |
| U87 MG | Glioblastoma | > 10.0 µM | 0.95 µM |
Note: The core scaffold often suffers from poor membrane permeability and metabolic instability (oxidation of the morpholine ring), rendering it ineffective in cellular assays compared to GDC-0941.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
A. In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
This protocol determines the IC50/EC50 values for cell viability.
-
Seeding: Plate cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates.[1] Allow attachment for 24 hours.
-
Treatment:
-
Prepare stock solutions (10 mM in DMSO) for both GDC-0941 and the Thienopyrimidine reference.
-
Perform 1:3 serial dilutions (Range: 10 µM down to 0.1 nM).
-
Control: 0.1% DMSO (Vehicle).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent or CellTiter-Glo.[1] Read absorbance (570 nm) or luminescence.
-
Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.
B. Target Validation (Western Blot)
Confirm that cytotoxicity is due to PI3K pathway inhibition (reduced p-AKT).
-
Treatment: Treat cells with 1 µM of Scaffold vs 1 µM of GDC-0941 for 2 hours.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Blotting:
-
Primary Antibody: Anti-pAKT (Ser473) [Cell Signaling #4060].
-
Loading Control: Anti-Total AKT or Anti-β-Actin.[1]
-
-
Expectation: GDC-0941 should show near-complete ablation of pAKT signal. The Scaffold will show partial or negligible reduction.
Experimental Workflow Diagram
Caption: Parallel workflow for assessing phenotypic cytotoxicity and molecular target engagement.
Conclusion & Recommendation
-
For Drug Discovery: The This compound scaffold is an excellent starting point (fragment) for designing kinase inhibitors but is not suitable as a standalone tool compound due to low potency and poor physicochemical properties.[1]
-
For Biological Research: GDC-0941 is the superior choice.[1] It provides reliable, potent, and selective inhibition of Class I PI3Ks, ensuring that observed cytotoxic effects are due to specific pathway blockade rather than off-target toxicity.
References
-
Folkes, A. J., et al. (2008).[3][4] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1][4][5][6] Journal of Medicinal Chemistry, 51(18), 5522-5532.
-
Raynaud, F. I., et al. (2009).[7] "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 to GDC-0941." Molecular Cancer Therapeutics, 8(7), 1725-1738.
-
Salphati, L., et al. (2011). "Preclinical assessment of the absorption, distribution, metabolism, and excretion of GDC-0941, a pan-Class I isoform phosphatidylinositol 3-kinase inhibitor." Cancer Chemotherapy and Pharmacology, 67(6), 1265-1277.
-
PubChem Compound Summary. "GDC-0941 (Pictilisib)." National Center for Biotechnology Information.
Sources
- 1. US8153629B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 2. celcuity.com [celcuity.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Thienopyrimidine-Based PI3K/mTOR Dual Inhibitors
Welcome, fellow researchers, to a comprehensive guide on the validation of a promising class of anti-cancer compounds: thienopyrimidine derivatives targeting the PI3K/mTOR signaling axis. This document is designed not as a rigid protocol, but as a strategic framework to guide your investigation, grounded in the principles of robust scientific validation. We will delve into the causality behind experimental choices, ensuring that each step you take provides a self-validating layer of evidence for your compound's mechanism of action.
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular functions, including growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a vast number of human cancers has made it one of the most pursued targets in oncology drug discovery.[2][4] The PI3K and mTOR kinases share a high degree of homology, which has prompted the development of dual inhibitors that target two critical nodes in this pathway simultaneously. This strategy aims to produce a more profound and durable anti-tumor response, potentially overcoming the feedback loops and resistance mechanisms that can limit the efficacy of single-target agents.[5][6]
Thienopyrimidine derivatives have emerged as a versatile and potent scaffold for developing inhibitors of this pathway.[7][8] Depending on their substitution patterns, these compounds can be engineered as highly selective PI3K inhibitors or as potent dual PI3K/mTOR inhibitors.[1][5][9] This guide will provide the necessary tools to rigorously validate your thienopyrimidine derivative's intended dual inhibitory profile and compare its performance against established alternatives.
The PI3K/AKT/mTOR Signaling Pathway: A Dual-Inhibition Strategy
To effectively validate an inhibitor, one must first deeply understand the target pathway. The PI3K/AKT/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of Class I PI3Ks, which phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[3][10] Complicating this linear view, mTOR also exists in a second complex, mTORC2, which is capable of phosphorylating and fully activating AKT, creating a critical feedback loop.[11][12]
A dual PI3K/mTOR inhibitor, therefore, offers a comprehensive blockade by inhibiting the initial signal propagation at PI3K and the central effector and feedback regulator, mTOR.
Caption: A tiered workflow for validating PI3K/mTOR inhibitors.
Tier 1: Biochemical Potency Assessment
The foundational step is to determine if your compound directly inhibits the enzymatic activity of your intended targets. This is best achieved through cell-free in vitro kinase assays.
Protocol: In Vitro Kinase Assay (Time-Resolved FRET - TR-FRET)
This protocol provides a high-throughput and robust method for determining IC50 values. The principle relies on the detection of product formation (e.g., phosphorylated lipid or peptide) using a FRET-based system.
Rationale: This assay isolates the inhibitor and the kinase from the complexities of a cellular environment, providing a direct measure of enzymatic inhibition. [13]Comparing the IC50 values across all four Class I PI3K isoforms (α, β, δ, γ) and mTOR will establish the compound's potency and selectivity profile.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35). [14] * Serially dilute your thienopyrimidine derivative and control compounds (e.g., Gedatolisib, Pictilisib) in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution containing the kinase (recombinant human PI3K or mTOR) and the appropriate substrate (e.g., PIP2 for PI3K, or a peptide substrate for mTOR).
-
Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 5 µL of the diluted compound solution.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and the TR-FRET detection reagents (e.g., a terbium-labeled antibody specific for the phosphorylated product and a fluorescent acceptor). [13] * Incubate for 60 minutes at room temperature to allow detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data & Interpretation
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | mTOR/PI3Kα Selectivity |
| Your Thienopyrimidine | Experimental | Experimental | Experimental | Experimental | Experimental | Calculate |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | 580 | ~193-fold [15] |
| GNE-490 (Thienopyrimidine) | 3.5 | 25 | 5.2 | 15 | 750 | >200-fold [8] |
| Compound 14o (Thienopyrimidine) | - | - | - | - | - | ~8-fold improvement over GDC-0941 [9] |
A low nanomolar IC50 for both PI3K isoforms and mTOR indicates a potent dual inhibitor. A high mTOR/PI3Kα selectivity ratio (>>10) would suggest a PI3K-selective inhibitor, like GDC-0941.[5][15]
Tier 2: Cellular On-Target Effect Confirmation
After establishing biochemical potency, you must confirm that your compound engages its targets within a living cell and inhibits the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose.
Protocol: Western Blot for PI3K/mTOR Pathway Phosphorylation
Rationale: This experiment directly visualizes the inhibition of the pathway by measuring the phosphorylation status of key downstream effectors of PI3K (p-AKT) and mTORC1 (p-p70S6K, p-4E-BP1). [16][17]A potent dual inhibitor should reduce the phosphorylation of all these markers at concentrations comparable to its anti-proliferative IC50.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Quantification and Sample Preparation:
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
p-AKT (Ser473) - Marker for mTORC2/upstream PI3K activity
-
Total AKT - Loading control
-
p-p70S6K (Thr389) - Marker for mTORC1 activity
-
Total p70S6K - Loading control
-
β-Actin or GAPDH - Overall loading control
-
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [16] * Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. [18] * Quantify band intensity using software like ImageJ.
-
Interpretation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein for AKT and S6K confirms that your compound is inhibiting the PI3K/mTOR pathway in cells. Compare the effective concentrations to those of your control compounds.
Tier 3: Cellular Functional Outcome Assessment
The ultimate goal of inhibiting the PI3K/mTOR pathway is to halt cancer cell growth and proliferation. A cell viability assay will quantify this functional outcome.
Protocol: Cell Proliferation Assay (WST-1 or MTT)
Rationale: This assay measures the metabolic activity of the cell population, which serves as a proxy for cell viability and proliferation. [19]It allows for the determination of a GI50 (concentration for 50% growth inhibition), providing a critical measure of your compound's cellular potency.
Methodology:
-
Cell Seeding:
-
Seed your chosen cancer cell line in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your thienopyrimidine derivative and control compounds.
-
Treat the cells and include a vehicle-only control (e.g., DMSO).
-
Incubate for 72 hours under standard cell culture conditions.
-
-
Viability Measurement:
-
Add 10 µL of WST-1 reagent (or MTT reagent) to each well.
-
Incubate for 1-4 hours. The WST-1 reagent is converted by metabolically active cells into a formazan dye that is soluble in the culture medium.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the GI50 value.
-
By systematically applying this three-tiered validation framework, you will build a robust, evidence-based profile of your thienopyrimidine derivative. The biochemical data establish its direct enzymatic activity and selectivity, the Western blot data confirm its mechanism of action in a cellular context, and the proliferation data demonstrate its functional consequence. This comprehensive approach, grounded in scientific rationale and benchmarked against established alternatives, will provide the trustworthy and authoritative data package required to advance your promising compound to the next stage of drug development.
References
- Pfizer Inc. (2018).
-
Wikipedia. (n.d.). Gedatolisib. Wikipedia. [Link]
-
He, W., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- MedPath. (2025). Gedatolisib | Advanced Drug Monograph.
- Hancock, M. K., et al. (n.d.).
-
He, W., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
He, W., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters - Figshare. [Link]
-
Zhang, H., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. [Link]
-
Al-Otaibi, F. A., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link]
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Hancock, M. K., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
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LoRusso, P. M. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research. [Link]
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Qunies, S., et al. (2025). Gedatolisib: A Surviving Dual PI3K/mTOR Inhibitor with an NDA Under Review in Breast Cancer. Drug Hunter. [Link]
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Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. [Link]
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Frontiers Research Topic. (n.d.). Targeting PI3K/mTOR signaling in cancer. Frontiers. [Link]
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Jung, H. R., & Baek, K. H. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
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de Oliveira, A. C. C., et al. (2026). The Analysis of the PI3K-AKT-mTOR Pathway and Mitochondria Modulation by a 2-Aminopyridine Compound Using the Metastatic Prostate Cancer Cell Line PC-3. MDPI. [Link]
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Miricescu, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences. [Link]
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Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening. [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]
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Kinross, K. M., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research. [Link]
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Patsnap Synapse. (2026). Gedatolisib. Patsnap Synapse. [Link]
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ResearchGate. (n.d.). Western blotting analysis of the PI3K/AKT/mTOR pathway. ResearchGate. [Link]
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Zhang, Y., et al. (2025). The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. MDPI. [Link]
-
Soria, J-C., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]
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L l'Alemán, J. O., et al. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. [Link]
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ResearchGate. (n.d.). Western blot analysis of proteins in the PI3K/Akt/MTOR pathway... ResearchGate. [Link]
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Liu, P., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - Figshare. [Link]
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Carlson, C., et al. (2009). Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. Molecular Cancer Therapeutics. [Link]
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Jung, H. R., & Baek, K. H. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
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Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Molecules. [Link]
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Soria, J. C., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research. [Link]
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Li, D., et al. (2022). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. [Link]
-
Cellagen Technology. (n.d.). GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology. [Link]
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Schmid, P., et al. (2018). A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Breast Cancer Research. [Link]
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Wang, L., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]
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Han, X., et al. (2025). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. MDPI. [Link]
-
ResearchGate. (2025). Discovery of novel potent PI3K/mTOR dual‐target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. ResearchGate. [Link]
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Sarbassov, D. D., & Ali, S. M. (2012). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Springer Nature Experiments. [Link]
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Elemental analysis standards for 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine
Analytical Rigor in Drug Discovery: Elemental Analysis Standards for 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine Derivatives
The 4-morpholinothieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology, serving as the core structural motif for potent Class I PI3K inhibitors such as GDC-0941 (Pictilisib)[1]. As these compounds progress from early discovery to preclinical and clinical phases, establishing absolute bulk purity becomes a critical regulatory hurdle.
While modern spectroscopic techniques (NMR, HRMS) excel at structural elucidation, they are inherently relative and can overlook inorganic impurities or solvent entrapment. As an Application Scientist, I advocate for a multi-modal approach where CHNS Elemental Analysis (EA) serves as the definitive standard for absolute mass fraction determination[2]. This guide objectively compares EA against alternative methods and provides a self-validating protocol for analyzing these complex, sulfur-containing heterocycles.
Comparative Analytical Matrix
To objectively evaluate the performance of CHNS Elemental Analysis, we must compare it against alternative orthogonal techniques routinely used for characterizing thienopyrimidine derivatives.
Table 1: Comparison of Analytical Techniques for Thienopyrimidine Characterization
| Analytical Technique | Primary Output | Advantages | Limitations | Role in Workflow |
| CHNS Elemental Analysis | Absolute mass fraction (% C, H, N, S) | Detects all bulk impurities (salts, water, solvents); definitive proof of bulk purity (±0.4% rule). | Requires 1-2 mg of sample; destructive; does not provide structural connectivity. | Final release testing; absolute macroscopic purity confirmation. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass (m/z) & isotopic pattern | High sensitivity; confirms molecular formula; requires <1 µg of sample. | Ionization bias; cannot determine macroscopic bulk purity or detect non-ionizable salts. | Preliminary formula confirmation and trace impurity ID. |
| Quantitative NMR (qNMR) | Structural connectivity & relative purity | Non-destructive; identifies structural isomers and organic impurities. | Blind to inorganic salts; sensitive to relaxation times (T1); requires internal standards. | Structural elucidation; orthogonal organic purity check. |
| HPLC-UV | Chromatographic purity (%) | Excellent for resolving related organic impurities and degradation products. | "100% minus impurities" assumption is flawed; blind to UV-transparent contaminants. | Routine reaction monitoring and organic profiling. |
Expertise & Causality Insight: Why rely on EA when qNMR and LC-MS are available? Thienopyrimidines often form strong crystalline solvates or co-precipitate with inorganic salts (like silica or NaCl) during purification. LC-MS and HPLC-UV are entirely blind to these inorganic salts and water. EA provides a macroscopic truth: if the carbon or nitrogen content deviates by more than 0.4% from the theoretical value, the bulk material is compromised, regardless of a "99.9% pure" HPLC chromatogram.
Orthogonal Validation Workflow
Fig 1. Orthogonal analytical workflow for thienopyrimidine characterization.
Experimental Protocol: Self-Validating CHNS Analysis
Analyzing sulfur-containing, nitrogen-rich heterocycles like 4-morpholinothieno[3,2-d]pyrimidine presents specific combustion challenges. The thieno-ring is highly refractory, and incomplete combustion can lead to nitrogen oxide (NOx) or sulfur dioxide/trioxide anomalies, skewing the N and S mass fractions[2].
Step-by-Step Methodology:
-
Sample Preparation & Micro-Weighing:
-
Action: Weigh exactly 1.500 to 2.000 mg of the dried thienopyrimidine derivative—such as the critical intermediate 2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine[3]—into a tin (Sn) capsule using a microbalance (resolution 0.1 µg).
-
Causality: Tin undergoes a violent exothermic oxidation during flash combustion, temporarily raising the local temperature to ~1800°C. This thermal shock is critical for shattering the refractory thienopyrimidine core.
-
-
Catalyst Addition (The Self-Validating Step):
-
Action: Add ~5 mg of Vanadium Pentoxide (V2O5) directly into the tin capsule before sealing.
-
Causality: Thienopyrimidines contain sulfur. Without V2O5, sulfur may form an unpredictable mixture of SO2 and SO3 gases. V2O5 ensures quantitative thermodynamic conversion of all sulfur species exclusively to SO2, preventing sulfur loss in the reduction column. If the experimental %S matches theoretical values, it self-validates that complete combustion of the heterocycle occurred.
-
-
Flash Combustion:
-
Action: Drop the capsule into a quartz combustion tube packed with Tungstic Oxide (WO3) and copper wire, maintained at 1000°C in an oxygen-enriched helium atmosphere.
-
Causality: WO3 acts as an oxidation catalyst, while the copper zone (at ~600°C) reduces NOx species to N2 gas and absorbs excess O2. This guarantees that nitrogen is measured purely as N2.
-
-
Gas Chromatographic Separation & TCD Detection:
-
Action: The resulting gas mixture (N2, CO2, H2O, SO2) is separated on a PTFE column and quantified via a Thermal Conductivity Detector (TCD).
-
Calibration: Calibrate the instrument using Sulfanilamide (C6H8N2O2S) as the standard, as its elemental profile closely mimics the C, H, N, and S ratios of thienopyrimidines.
-
Experimental Data: Performance Comparison
Below is a representative dataset comparing the theoretical elemental composition of 2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine (Formula: C10H10ClN3OS, MW: 255.72 g/mol )[3] against experimental CHNS results and orthogonal LC-MS data.
Table 2: Analytical Data for 2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
| Element / Metric | Theoretical Value | Experimental (Without V2O5) | Experimental (With V2O5) | Deviation (Optimal) |
| Carbon (C) | 46.97% | 46.51% | 46.92% | -0.05% |
| Hydrogen (H) | 3.94% | 4.12% | 3.96% | +0.02% |
| Nitrogen (N) | 16.43% | 16.05% | 16.40% | -0.03% |
| Sulfur (S) | 12.54% | 11.20% (Incomplete) | 12.51% | -0.03% |
| LC-MS (m/z) | [M+H]+ 256.0311 | N/A | [M+H]+ 256.0315 | 1.5 ppm error |
| HPLC-UV Purity | 100.0% | 99.8% | 99.8% | N/A |
Data Analysis: The data clearly demonstrates that while HPLC and LC-MS confirm the organic purity and molecular weight, they fail to indicate the incomplete combustion of sulfur. The addition of the V2O5 catalyst in the EA protocol corrects the sulfur discrepancy (from 11.20% to 12.51%), bringing all elemental deviations well within the universally accepted ±0.4% threshold for publication-grade purity.
Conclusion
For drug development professionals synthesizing 4-morpholinothieno[3,2-d]pyrimidine derivatives, relying solely on HPLC and NMR is an analytical blind spot. Implementing a rigorously optimized CHNS elemental analysis protocol—specifically employing V2O5 to manage the refractory sulfur-containing core—provides an irreplaceable, self-validating proof of absolute bulk purity. This ensures that downstream biological assay data (such as PI3K inhibition IC50 values) are not artificially skewed by inert bulk contaminants.
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A Comparative Guide to Bioequivalence Studies of Thienopyrimidine Scaffold Variations
For drug development professionals, researchers, and scientists, establishing bioequivalence is a critical gateway for the regulatory approval of generic formulations. This guide provides an in-depth technical comparison of the methodologies and strategic considerations for conducting bioequivalence (BE) studies on drugs featuring the thienopyrimidine scaffold, a heterocyclic structure bioisosteric to purines and central to many therapeutic agents.[1][2] We will dissect the nuanced differences in study design by comparing two prominent antiplatelet agents: the prodrug Prasugrel and the active drug Ticagrelor .
This document moves beyond standard protocols to illuminate the causal reasoning behind experimental choices, ensuring that every described protocol is a self-validating system grounded in scientific and regulatory rigor.
Part 1: The Strategic Framework of Bioequivalence Studies
Bioequivalence ensures that a generic drug performs identically to its brand-name counterpart, delivering the same therapeutic effect.[3] This is demonstrated by showing that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar conditions.[3][4]
Foundational Study Designs: Crossover vs. Parallel
The choice of study design is the first critical decision point and is dictated by the pharmacokinetic properties of the drug.
-
Two-Way Crossover Design: This is the gold standard for most BE studies.[5] Each subject serves as their own control by receiving both the test and reference formulations in separate periods, separated by a washout period.[5][6] This design is statistically powerful as it minimizes the impact of inter-subject variability.[7]
-
Parallel Design: In this design, one group of subjects receives the test drug while a separate group receives the reference drug.[5][8] It is preferred for drugs with extremely long elimination half-lives, where a crossover design would be impractical due to the required lengthy washout period.[7][8]
For thienopyrimidine derivatives like prasugrel and ticagrelor, the single-dose, two-period, two-sequence crossover design is standard unless specific drug characteristics necessitate an alternative.[5]
The Pillars of Bioequivalence Assessment: Key Pharmacokinetic Parameters
The plasma concentration-time curve is used to derive key pharmacokinetic (PK) parameters that quantify absorption.[4]
-
Cmax: The maximum observed drug concentration in the plasma, representing the rate of drug absorption.[3][4]
-
AUC (Area Under the Curve): Represents the total drug exposure over time, indicating the extent of drug absorption.[3][4] Two AUC values are crucial:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: The area under the curve extrapolated to infinity.
-
-
Tmax: The time at which Cmax is reached.
The Regulatory Hurdle: Statistical Acceptance Criteria
To declare bioequivalence, the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall entirely within the acceptance range of 80.00% to 125.00% .[3][9][10][11]
Part 2: A Tale of Two Molecules: Prasugrel vs. Ticagrelor
While both prasugrel and ticagrelor are potent P2Y12 inhibitors, their fundamental differences in metabolism dictate vastly different approaches to bioequivalence study design and execution.
Case Study: Prasugrel - The Unstable Prodrug
Prasugrel is a thienopyridine prodrug, meaning it is inactive until metabolized in the body.[12][13] This fact is the single most important determinant of its BE study design.
-
Metabolic Pathway: After oral administration, prasugrel is rapidly hydrolyzed by esterases into an inactive thiolactone intermediate, R-95913 .[14][15] This intermediate is then oxidized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) in the liver to form the pharmacologically active metabolite, R-138727 .[14][16][17] The parent prasugrel is virtually undetectable in plasma.[18]
Caption: Metabolic activation pathway of the prodrug Prasugrel.
-
Analyte Selection & The Stability Challenge: Because the parent drug is transient, regulatory agencies mandate that BE studies are based on the metabolites. The FDA recommends measuring both the intermediate metabolite R-95913 and the active metabolite R-138727.[19] The EMA guidance focuses on the first metabolite, R-95913.[18]
-
Critical Insight: The active metabolite R-138727 contains a highly reactive thiol group, making it extremely unstable in plasma.[19][20] To prevent oxidation and ensure accurate quantification, blood samples must be immediately stabilized upon collection through chemical derivatization, typically with 2-bromo-3'-methoxyacetophenone.[20][21] This step is non-negotiable for a valid bioanalytical assay.
-
Case Study: Ticagrelor - The Active Parent
Unlike prasugrel, ticagrelor is a cyclopentyl-triazolopyrimidine, a non-thienopyridine P2Y12 inhibitor that is orally active and does not require metabolic activation.[16][22]
-
Metabolic Pathway: Ticagrelor is primarily metabolized by CYP3A4 to form an active metabolite, AR-C124910XX , which has potency similar to the parent drug.[16][23][24] Both ticagrelor and its active metabolite contribute to the antiplatelet effect.
Caption: Metabolism of the active drug Ticagrelor.
-
Analyte Selection: For ticagrelor, both the parent drug and the active metabolite AR-C124910XX are measured in plasma.[9][25] However, the bioequivalence determination is based solely on the pharmacokinetic parameters of the parent drug, ticagrelor.[25] No special stabilization procedures are required for sample collection, representing a significant logistical simplification compared to prasugrel.
Comparative Summary
The following table summarizes the critical differences in designing a bioequivalence study for these two thienopyrimidine-related drugs.
| Feature | Prasugrel | Ticagrelor | Rationale / Causality |
| Drug Type | Prodrug | Active Drug | Dictates which molecular entity is responsible for the therapeutic effect. |
| Analytes to Measure | Metabolites R-95913 & R-138727 | Parent Drug & Metabolite AR-C124910XX | Parent prasugrel is undetectable; both ticagrelor and its metabolite are active. |
| BE Based On | Metabolite(s) (R-95913 or both)[18][19] | Parent Drug (Ticagrelor)[25] | Regulatory guidance based on the primary driver of clinical effect and exposure. |
| Sample Handling | Immediate chemical stabilization required [20][21] | Standard procedures | The active metabolite of prasugrel is chemically unstable in plasma. |
| Study Conditions | Single-dose, fasting[19] | Single-dose, fasting[9][11] | Standardized conditions to minimize variability in absorption. |
Part 3: Experimental Protocols and Workflow
A robust bioanalytical method is the bedrock of any successful bioequivalence study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the universally accepted technique for its high sensitivity and selectivity.[20][23]
General Bioanalytical Workflow
The process from sample collection to data analysis follows a rigorous, validated pathway.
Caption: General workflow for bioanalytical sample processing in BE studies.
Step-by-Step Protocol: Bioanalysis of Prasugrel's Active Metabolite
This protocol highlights the critical stabilization step.
-
Blood Collection: Collect whole blood samples at predefined time points into tubes containing K2EDTA anticoagulant.[26]
-
Immediate Stabilization: Within 2 minutes of collection, transfer a 500 µL aliquot of whole blood into a tube containing a stabilizing agent (e.g., 2-bromo-3'-methoxyacetophenone in acetonitrile) to derivatize the thiol group of the active metabolite R-138727.[20][21]
-
Sample Processing: Gently mix the stabilized sample and centrifuge to separate plasma. The derivatized analyte is now stable for storage and processing.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., Prasugrel-d4) to an aliquot of the plasma sample.[26] This is crucial for ensuring accuracy by correcting for variations in extraction recovery and matrix effects.
-
Extraction: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analytes from plasma proteins and other interferences.[26]
-
LC-MS/MS Analysis:
Summary of Typical LC-MS/MS Method Parameters
| Parameter | Prasugrel Metabolites | Ticagrelor & Metabolite |
| Technique | LC-MS/MS | LC-MS/MS |
| Ionization Mode | Positive ESI[20][21] | Positive or Negative ESI/APCI[23][28] |
| Extraction | SPE or LLE[26] | Protein Precipitation or LLE[23][29] |
| Column | Reversed-Phase C18[12] | Reversed-Phase C18 or Phenyl[23][28] |
| LLOQ Range | 0.5 - 1.0 ng/mL[20][21] | 0.5 - 5.0 ng/mL[23][29] |
| Internal Standard | Stable Isotope-Labeled (e.g., Prasugrel-d4)[26] | Stable Isotope-Labeled (e.g., Ticagrelor-d7)[28] |
Conclusion
The bioequivalence assessment of drugs based on the thienopyrimidine scaffold is not a one-size-fits-all process. A deep, mechanistic understanding of a drug's pharmacokinetic profile—particularly its metabolism—is paramount. The contrast between the study requirements for prasugrel and ticagrelor serves as a powerful illustration of this principle. For prasugrel, the study's success hinges on correctly identifying and measuring its unstable active metabolite, a challenge requiring specialized sample handling. For ticagrelor, the focus remains on the parent drug, simplifying the bioanalytical process.
For researchers in drug development, this guide underscores that adherence to regulatory guidance must be coupled with a profound understanding of the molecule's behavior in vivo. This dual focus ensures the design of robust, scientifically sound bioequivalence studies that are both efficient and built for regulatory success.
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- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
FTIR Spectral Characterization of Thieno[3,2-d]pyrimidine Functional Groups: A Technical Comparison Guide
Topic: FTIR Spectral Characterization of Thieno[3,2-d]pyrimidine Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., CDK7, FMS, and EZH2 inhibitors). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a unique, rapid, and non-destructive window into the functional group integrity of these fused heterocycles.
This guide provides a rigorous technical analysis of the vibrational signatures of thieno[3,2-d]pyrimidines. We objectively compare FTIR against alternative characterization modalities and provide field-proven protocols to ensure spectral reproducibility.
Part 1: Technical Deep Dive – The Vibrational Signature
The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring. Characterizing this system requires isolating the vibrational modes of the aromatic core from those of the variable substituents (R-groups).
Core Vibrational Assignments
The following table summarizes the critical diagnostic bands derived from experimental data on thieno[3,2-d]pyrimidine derivatives.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| N-H | Stretching ( | 3100 – 3450 | Medium/Broad | Indicates secondary amines (e.g., C4-amino substituents) or amide tautomers. |
| C-H (Ar) | Stretching ( | 3000 – 3100 | Weak | Diagnostic for the aromatic thiophene/pyrimidine protons. |
| C=O | Stretching ( | 1650 – 1720 | Strong | Critical for identifying thieno[3,2-d]pyrimidin-4-one tautomers (keto form). |
| C=N | Stretching ( | 1580 – 1650 | Strong | Characteristic of the pyrimidine ring; often overlaps with C=C. |
| C=C | Stretching ( | 1500 – 1600 | Medium/Strong | Skeletal vibrations of the fused aromatic system. |
| C-N | Stretching ( | 1200 – 1350 | Medium | Connects the core to exocyclic amines. |
| C-S-C | Stretching ( | 600 – 700 | Weak/Medium | Fingerprint region marker for the thiophene ring C-S bond. |
Technical Insight: In 4-oxo-thieno[3,2-d]pyrimidines, the carbonyl band (
) typically appears near 1660–1680 cm⁻¹. A shift toward higher wavenumbers (>1700 cm⁻¹) often indicates the disruption of hydrogen bonding or electron-withdrawing substitution.
Part 2: Comparative Analysis – FTIR vs. Alternatives
While FTIR is rarely used in isolation, its utility profile differs significantly from NMR and MS. The table below objectively compares these techniques for the specific application of thieno[3,2-d]pyrimidine analysis.
| Feature | FTIR Spectroscopy | ¹H / ¹³C NMR | Mass Spectrometry (MS) | Raman Spectroscopy |
| Primary Utility | Functional group ID; Polymorph screening; solid-state analysis. | Complete structural elucidation; connectivity; stereochemistry. | Molecular weight confirmation; fragmentation analysis.[1] | Complementary vibrational modes; S-S or C-S bond detection. |
| Speed | High (< 5 mins). | Low to Medium (10–60 mins). | High. | High. |
| Sample State | Solid (powder) or Liquid.[1] | Solution (requires deuterated solvents).[1][2] | Solution (ionized gas phase). | Solid or Liquid.[1] |
| Thiophene Specificity | Detects C-S and aromatic C=C; good for distinguishing oxidation states (e.g., sulfoxides). | Excellent resolution of thiophene protons ( | Poor specificity for isomers without fragmentation data. | Superior for symmetric skeletal vibrations and C-S bonds. |
| Limitations | Cannot determine precise connectivity or position of substituents. | Expensive; requires solubility (challenging for some fused heterocycles). | Destructive; ionization suppression issues. | Fluorescence interference can mask signals. |
Decision Logic for Characterization
The following diagram illustrates the logical workflow for selecting the appropriate technique based on the analytical question.
Caption: Decision matrix for selecting characterization modalities. FTIR is the optimal choice for rapid functional group verification and solid-state screening.
Part 3: Experimental Protocols
To ensure data integrity (E-E-A-T), we recommend two primary protocols. The choice depends on sample availability and physical state.
Protocol A: KBr Pellet Method (Classic)
Best for: High-resolution spectra of scarce solid samples; avoiding peak truncation.
-
Preparation: Dry analytical grade Potassium Bromide (KBr) at 110°C overnight to remove hygroscopic water.
-
Ratio: Mix the thieno[3,2-d]pyrimidine derivative with KBr in a 1:100 ratio (approx. 1–2 mg sample to 100–200 mg KBr).
-
Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Causality: Coarse particles cause light scattering (Christiansen effect), leading to sloping baselines.
-
Compression: Transfer to a die and apply 10 tons of pressure for 2 minutes under vacuum.
-
Acquisition: Record background (pure KBr) then sample. Scan range: 4000–400 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32.
Protocol B: Attenuated Total Reflectance (ATR) (Modern)
Best for: High-throughput screening; samples that are difficult to grind.
-
Crystal Clean: Clean the Diamond or ZnSe crystal with isopropanol. Ensure background energy is normal.
-
Deposition: Place ~5 mg of the solid thieno[3,2-d]pyrimidine directly onto the crystal.
-
Contact: Lower the pressure arm. Critical Step: Apply sufficient pressure to ensure good optical contact, but avoid crushing the crystal if using softer materials like ZnSe.
-
Correction: Apply "ATR Correction" in your software. Causality: ATR penetration depth is wavelength-dependent; uncorrected spectra show weaker intensity at high wavenumbers (N-H/O-H region).
Part 4: Synthesis & Characterization Workflow
The following Graphviz diagram outlines the typical workflow where FTIR serves as the critical "Go/No-Go" checkpoint during the synthesis of thieno[3,2-d]pyrimidine derivatives.
Caption: Integrated workflow for thieno[3,2-d]pyrimidine synthesis. FTIR provides an immediate "Go/No-Go" decision post-workup before investing time in purification.
Part 5: References
-
Synthesis and Characterization of Thieno[2,3-d]pyrimidines:
-
Title: Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
-
Source: MDPI / Molecules.
-
URL:[Link]
-
-
Thieno[3,2-d]pyrimidine as Kinase Inhibitors:
-
Vibrational Assignments and DFT Studies:
-
Title: Spectral and Biological analysis of Thieno[2,3-d]pyrimidin-4-one.
-
Source: ResearchGate.
-
URL:[Link]
-
-
Conformationally Restricted Analogues:
-
Title: Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones... as 17β-HSD2 Inhibitors.
-
Source: PMC / NIH.
-
URL:[Link]
-
-
General Pyrimidine Characterization:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
Safety Operating Guide
4-Morpholin-4-yl-thieno[3,2-d]pyrimidine proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine
As researchers pushing the boundaries of targeted oncology, we frequently utilize privileged scaffolds like this compound. This core structure is the pharmacophoric engine driving potent class I PI3K inhibitors, most notably Pictilisib (GDC-0941)[1]. While its biological efficacy is highly valued in drug development, the very properties that make it an effective kinase inhibitor—high cellular permeability, target affinity, and metabolic stability—render it a significant occupational and environmental hazard if mishandled[2].
In this guide, I will outline the precise operational and disposal protocols required to maintain scientific integrity, environmental compliance, and laboratory safety.
Pharmacological Context & Hazard Assessment
To understand the strict disposal requirements for this compound derivatives, we must first look at their biological mechanism. These compounds are designed to competitively inhibit the ATP-binding cleft of PI3K isoforms (p110α, β, δ, and γ) with nanomolar potency (IC50 values as low as 3 nM)[1]. Unintended exposure can lead to severe disruption of the PI3K/Akt/mTOR signaling cascade, which governs cell growth, survival, and metabolism[3].
PI3K/Akt signaling pathway inhibition by the thienopyrimidine core.
Because these molecules are biologically active at trace concentrations, standard drain disposal is strictly prohibited. Furthermore, the presence of sulfur and nitrogen in the thienopyrimidine ring means that improper chemical degradation or low-temperature burning will release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2].
Table 1: Physicochemical & Toxicological Profile
| Property | Value / Description | Operational Implication |
| Molecular Target | Class I PI3K (p110α/β/δ/γ) | High biological potency requires strict containment to prevent exposure[1]. |
| Solubility | Poor in water; Soluble in DMSO/Alcohols | Spills cannot be cleaned with water; requires organic solvents for decontamination[2]. |
| Combustion Byproducts | SOx, NOx, Carbon Monoxide | Must be disposed of via high-temperature incineration (>1000°C)[2]. |
| Aquatic Toxicity | Harmful to aquatic environments | Absolute prohibition of sink/drain disposal[2]. |
Step-by-Step Spill Response & Decontamination
When a spill occurs, the primary objective is to prevent aerosolization (for powders) or surface absorption (for liquids). The causality behind our material choices is critical: we use diatomite rather than paper towels for powders because diatomite physically binds the active pharmaceutical ingredient (API) without generating airborne particulates[2]. For decontamination, water is ineffective due to the compound's lipophilicity; therefore, lower alcohols must be used to solubilize the residue[2].
Protocol 1: Powder Spill Containment
-
Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the powder throughout the laboratory.
-
Don Appropriate PPE: Equip chemical-resistant gloves (BS EN 374:2003 standard minimum), safety goggles, and a lab coat[2]. If the spill is outside a fume hood, a fitted N95 or P100 respirator is mandatory.
-
Apply Binding Agent: Gently cover the spilled powder with finely-powdered liquid-binding material (diatomite or sand) to suppress dust formation[2].
-
Collect Waste: Using a non-sparking anti-static scoop, carefully transfer the bound mixture into a sealable, hazardous waste container.
-
Chemical Decontamination: Scrub the affected surface with paper towels soaked in 70% ethanol or isopropanol to solubilize and remove residual compound[2].
-
Final Wipe: Perform a final wipe with distilled water to remove solvent residue, and dispose of all wipes in the solid hazardous waste bin.
Protocol 2: Liquid Spill Containment (e.g., DMSO stock solutions)
-
Neutralize Spread: Surround the liquid spill with universal chemical binders or diatomaceous earth to prevent spreading[2].
-
Absorb: Allow the binder to completely absorb the liquid (typically 2-3 minutes).
-
Collect and Decontaminate: Scoop the saturated binder into a hazardous waste container and decontaminate the surface with alcohol, following the same procedure as the powder spill[2].
Routine Waste Disposal Operations
The disposal of this compound must be integrated into a self-validating Environmental Health and Safety (EHS) workflow. The ultimate goal is complete thermal destruction via EPA-compliant high-temperature incineration, which breaks down the heterocyclic rings without releasing toxic fumes[2].
Operational workflow for the segregation and disposal of thienopyrimidine waste.
Table 2: Waste Segregation Guidelines
| Waste Stream | Examples | Segregation Category | Disposal Method |
| Solid Waste | Empty API vials, contaminated pipette tips, PPE | Chemically Contaminated Solids | Double-bagged, High-Temp Incineration |
| Liquid Waste (Organic) | DMSO stock solutions, alcohol washings | Non-Halogenated Organic Waste | Solvent Incineration |
| Liquid Waste (Aqueous) | Cell culture media containing API | Trace Contaminated Aqueous Waste | Specialized Wastewater Treatment |
Protocol 3: Liquid Waste Handling
-
Segregation: Ensure that DMSO or alcohol-based stock solutions of the compound are placed in designated "Non-Halogenated Organic Waste" carboys. Do not mix with strong acids or oxidizers, as the compound is incompatible with these reagents[2].
-
Labeling: Clearly label the carboy with the chemical name, emphasizing "Contains biologically active heterocyclic amines."
-
Secondary Containment: Store the waste carboy in a secondary containment tray within a well-ventilated area[2] until EHS pickup.
Protocol 4: Solid Waste Handling
-
Primary Containment: Place all contaminated solids (weighing boats, spatulas, gloves) into a heavy-duty, transparent hazardous waste bag.
-
Double-Bagging: Seal the primary bag and place it inside a secondary bag to ensure zero exposure risk to EHS personnel during transit.
-
Manifesting: Attach a hazardous waste manifest detailing the exact mass and presence of this compound.
Self-Validating Systems for Waste Tracking
To ensure trustworthiness in your laboratory's safety protocols, implement a self-validating Quality Assurance system for waste management:
-
Mass Balance Tracking: Maintain a strict inventory log. The mass of the compound purchased must equal the mass used in assays plus the mass documented in waste manifests. Any discrepancy indicates a potential unrecorded spill or improper disposal.
-
Analytical Swab Testing: In high-throughput screening labs handling large quantities of this API, conduct monthly LC-MS/MS swab tests of analytical balances and fume hood surfaces to validate the efficacy of the alcohol-based decontamination protocol.
References
-
Cell Guidance Systems. "MATERIAL SAFETY DATA SHEET: 4-morpholinothieno[3,2-d]pyrimidine." e2ecdn.co.uk. Available at:[Link]
-
National Institutes of Health (PMC). "Class IA Phosphatidylinositol 3-Kinase Inhibition Inhibits Cell Growth and Proliferation in Mantle Cell Lymphoma." nih.gov. Available at:[Link]
Sources
Comprehensive Safety and Operational Guide: Handling 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine Derivatives
Chemical Context & Biological Hazard Causality
The compound 4-Morpholin-4-yl-thieno[3,2-d]pyrimidine serves as the critical pharmacophoric core for a class of potent, ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitors, most notably GDC-0941 (Pictilisib)[1]. In laboratory settings, handling this chemical requires stringent safety protocols that go beyond standard chemical hygiene.
The Causality of Risk: These molecules are explicitly engineered for high cellular permeability to effectively inhibit class I PI3K catalytic subunits (p110α, β, δ, and γ)[1],[2]. Because of this optimized bioavailability, accidental exposure poses a severe risk of disrupting intracellular PI3K/Akt/mTOR signaling pathways, which govern cell growth, proliferation, and survival[3]. When handled as a dry powder, the compound presents an inhalation hazard; when reconstituted in solvents like Dimethyl Sulfoxide (DMSO), it becomes a potent dermal hazard capable of bypassing the epidermal barrier[4].
Quantitative Hazard Profile & Operational Impact
To design a self-validating safety protocol, we must first map the quantitative physicochemical and biological data to their direct operational impacts.
| Parameter | Value / Classification | Causality & Operational Impact |
| Target Potency (IC₅₀) | 3 nM (PI3Kα/δ), 33 nM (PI3Kβ)[1] | Extreme biological potency requires stringent containment to prevent accidental pathway inhibition in operators. |
| Acute Toxicity | Category 4 (H302)[5] | Harmful if swallowed; mandates strict prohibition of eating/drinking in handling areas and immediate hand-washing protocols. |
| Irritation Hazards | H315 (Skin), H319 (Eye), H335 (Resp)[6] | Direct contact causes mucosal/epidermal inflammation; requires full face/respiratory protection during powder handling. |
| Solubility | 25 mg/mL in DMSO[1] | High solubility in a penetration-enhancing solvent necessitates double-gloving protocols during reconstitution. |
| Environmental Toxicity | Category 1 (H400, H410)[5] | Very toxic to aquatic life; strictly prohibits sink disposal and requires dedicated hazardous waste incineration. |
Procedural Methodology: Reconstitution & Handling Protocol
The following step-by-step methodology outlines the preparation of a 10 mM in vitro stock solution. This protocol is designed as a self-validating system , meaning each step contains a built-in verification check to ensure the integrity of the safety barrier before proceeding.
Step 1: Engineering Control Validation
-
Action: Turn on the Class II Biological Safety Cabinet (BSC) or powder-weighing hood.
-
Self-Validation Check: Visually verify that the hood's face velocity monitor reads between 80–100 feet per minute (FPM). Causality: A lack of an audible alarm does not validate airflow; visual confirmation is required to ensure aerosolized thienopyrimidine particles (H335) are captured before reaching your breathing zone[6].
Step 2: Risk-Stratified PPE Donning
-
Action: Put on a fastened lab coat, safety splash goggles, an N95/P100 particulate respirator, and a primary pair of nitrile gloves.
-
Causality: Nitrile is selected over latex due to superior chemical resistance. The respirator is critical because thienopyrimidine powders frequently hold static charges, causing them to "jump" and aerosolize when the commercial vial is opened[4].
Step 3: In-Vial Solvent Addition
-
Action: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Inject the DMSO directly into the original commercial vial using a syringe. Do not transfer the dry powder to a secondary weigh boat.
-
Causality: Minimizing the transfer of dry powder eliminates the highest-risk step for aerosol generation and subsequent inhalation exposure.
Step 4: Secondary Gloving (The DMSO Barrier)
-
Action: Once DMSO is introduced to the workspace, immediately don a second pair of nitrile gloves over the first.
-
Causality: DMSO is a potent dermal penetration enhancer. If a micro-splash occurs during vortexing, the outer glove can be immediately doffed and discarded, leaving the inner glove intact to protect the epidermal barrier from the dissolved inhibitor[4].
Step 5: Aliquoting and Storage
-
Action: Vortex the sealed vial until the compound is fully dissolved. Aliquot into sterile, solvent-resistant polypropylene tubes and store at -20°C[5].
-
Causality: Repeated freeze-thaw cycles degrade the compound's structural integrity. Aliquoting preserves the chemical and prevents repeated, unnecessary exposure events for the operator.
Spill Response & Environmental Disposal Plan
Because this compound derivatives are classified as highly toxic to aquatic ecosystems (H410)[5], standard laboratory cleanup procedures are insufficient.
-
Dry Powder Spills: Do not sweep the powder, as this generates inhalable dust[4]. Instead, gently cover the spill with a damp absorbent pad to trap the particles, then wipe inward.
-
DMSO Solution Spills: Do not use water. Water exacerbates the spread of DMSO and facilitates dermal absorption if contacted. Apply a universal chemical absorbent pad or spill-control sand.
-
Disposal: Contaminated weigh boats, pipette tips, empty vials, and absorbent pads must be placed in a rigid, puncture-resistant container labeled "Hazardous Chemical Waste: Toxic to Aquatic Life". Liquid DMSO waste must be collected in a compatible solvent carboy for high-temperature incineration[5].
Operational Logic Visualization
Workflow for risk-stratified PPE selection based on the physical state of the chemical.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
